1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
Description
BenchChem offers high-quality 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxypyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-4-2-7-6(5-9)1-3-8-7/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGVLKPPZLPOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CN(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719676 | |
| Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-74-6 | |
| Record name | 5H-Pyrrolo[3,2-c]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Initial Screening of 1H-pyrrolo[3,2-c]pyridine Derivatives for Anticancer Activity
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole) represents a "privileged structure" in medicinal chemistry, distinct from its more common isomer, 7-azaindole. Its unique nitrogen placement at the 5-position alters hydrogen bond donor/acceptor capabilities, making it a versatile template for two primary anticancer mechanisms: Type I/II Kinase Inhibition (targeting the ATP hinge region) and Tubulin Polymerization Inhibition (targeting the colchicine binding site).
This guide outlines a rigorous, self-validating screening workflow designed to stratify library members by mechanism of action (MoA) early in the discovery phase.
Part 1: The Scaffold Rationale & Library Logic
Structural Bioisosterism
Unlike the indole scaffold found in tryptophan, the 1H-pyrrolo[3,2-c]pyridine core introduces a nitrogen atom at the C-5 position. This modification lowers the pKa of the pyrrole NH and increases water solubility.
-
Kinase Logic: The pyridine nitrogen (N-5) and pyrrole NH (N-1) can form a bidentate hydrogen bond network with the "hinge region" of kinase domains (e.g., FLT3, c-Met, BRAF).
-
Tubulin Logic: When substituted with bulky electron-rich groups (e.g., 3,4,5-trimethoxyphenyl) at the N-1 or C-6 position, the scaffold mimics the spatial arrangement of Combretastatin A-4, acting as a Colchicine Binding Site Inhibitor (CBSI).
The Screening Workflow
The following workflow prioritizes high-throughput viability assessment followed by divergent secondary assays based on the hit's structural class.
Figure 1: Divergent screening workflow based on structural motifs (Kinase vs. Tubulin inhibitors).
Part 2: Primary Screening Protocol (Cell Viability)
Objective: Determine the half-maximal inhibitory concentration (IC50) while minimizing false positives caused by compound precipitation or interference.
Methodology Choice: We utilize CCK-8 (WST-8) or MTS rather than traditional MTT.
-
Why? MTT requires solubilization of formazan crystals (using DMSO/SDS), which introduces pipetting errors and cannot be performed in "real-time." WST-8 produces a water-soluble formazan, reducing manual handling and CV% (Coefficient of Variation).
Protocol: CCK-8 High-Throughput Screen
-
Cell Seeding (Day 0):
-
Select cell lines relevant to the scaffold's targets (e.g., A375 for melanoma/BRAF, MV4-11 for FLT3/AML, HeLa for Tubulin).
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Critical: Incubate for 24 hours to ensure cells are in the log phase of growth before treatment.
-
-
Compound Preparation (Day 1):
-
Dissolve derivatives in DMSO to 10 mM stock.
-
Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in culture medium.
-
Control: Final DMSO concentration must be <0.5% in all wells to prevent solvent toxicity.
-
-
Treatment (Day 1–3):
-
Aspirate old media (optional, depending on volume) or add 2x concentrated compound solution.
-
Incubate for 72 hours.
-
-
Readout (Day 4):
-
Add 10 µL of CCK-8 reagent per well.[1]
-
Incubate for 1–4 hours at 37°C.
-
Measure absorbance at 450 nm (Reference: 650 nm).
-
Data Analysis:
Calculate % Viability =
Part 3: Secondary Screening & Mechanism Validation
Once hits (IC50 < 1–5 µM) are identified, they must be funneled into mechanistic assays.
Track A: Kinase Inhibition (The "Hinge Binder")
Derivatives containing urea or amide linkers at C-6 often target kinases.
-
Assay: ADP-Glo™ or Z´-LYTE™ Kinase Assay.
-
Key Targets: FMS (CSF-1R), BRAF(V600E), FLT3.
-
Protocol Insight: Test at 10 µM initially. If inhibition > 60%, proceed to Kd determination.
-
Structural Marker: Look for H-bond donor/acceptor pairs that mimic ATP's adenine ring.[3]
Track B: Tubulin Polymerization (The "Colchicine Mimic")
Derivatives with a 1-(3,4,5-trimethoxyphenyl) moiety often destabilize microtubules.
-
Assay: In vitro Tubulin Polymerization (Fluorescence-based).
-
Protocol:
-
Use >99% pure tubulin in buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) + GTP.
-
Add compound (3–5 µM) and fluorescent reporter (DAPI or specialized dye).
-
Measure fluorescence at 37°C over 60 minutes.
-
Result: Effective inhibitors (like Compound 10t) will flatten the polymerization curve (Vmax reduction).
-
Tier 3: Phenotypic Confirmation (Flow Cytometry)
Regardless of the track, the mechanism must be confirmed cellularly.
| Feature | Kinase Inhibitor Profile | Tubulin Inhibitor Profile |
| Cell Cycle Arrest | G1/S Phase Arrest (typically) | G2/M Phase Arrest (Distinctive) |
| Apoptosis | Annexin V+ / PI+ (Late onset) | Annexin V+ / PI+ (Rapid onset) |
| Morphology | Growth stasis | Cell rounding ("mitotic catastrophe") |
Part 4: Structure-Activity Relationship (SAR) Analysis[4]
Understanding the SAR of 1H-pyrrolo[3,2-c]pyridine is critical for lead optimization.
The "Switch" Substitutions
The biological activity of this scaffold can be toggled by modifying the N-1 and C-6 positions.
Figure 2: SAR decision tree showing how substitution patterns dictate biological target.
Comparative Data (Representative)
| Compound Class | R1 (N-1) | R2 (C-6) | Primary Target | Representative IC50 (µM) |
| Series A (Ref [1]) | 3,4,5-trimethoxyphenyl | Indolyl / Phenyl | Tubulin (Colchicine Site) | 0.12 (HeLa) |
| Series B (Ref [2]) | Methyl / H | Diarylurea | Kinase (BRAF V600E) | 0.05 (A375) |
| Series C (Ref [3]) | H | Aryl-amide | Kinase (FMS/CSF-1R) | 0.03 (Enzymatic) |
Interpretation:
-
Compound 10t (Series A): The trimethoxyphenyl group is non-negotiable for tubulin binding. Removal leads to >10-fold loss in potency.
-
Kinase Inhibitors: The 5-azaindole core is essential. Replacing it with an indole (lacking N-5) often reduces kinase affinity because the N-5 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Leucine residues).
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Lv, P. C., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines.[7] Bioorganic & Medicinal Chemistry Letters.
-
Ibrahim, H. S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
-
Popowycz, F., et al. (2023). The Azaindole Framework in the Design of Kinase Inhibitors.[8] Pharmaceuticals.[2][6][9][10]
Sources
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Targeting the Kinome and Cytoskeleton: A Technical Guide to 1H-Pyrrolo[3,2-c]pyridine Scaffolds
[1]
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole) represents a critical bioisostere in modern medicinal chemistry, distinct from its more ubiquitous isomer, 7-azaindole. This guide dissects the biological targets of 5-azaindole derivatives, focusing on their potent inhibition of FMS kinase (CSF-1R) , MPS1 kinase , and tubulin polymerization . We provide a comprehensive analysis of the structure-activity relationships (SAR) that drive selectivity, detailed experimental protocols for target validation, and a mechanistic overview of the downstream signaling pathways.
Scaffold Architecture & Medicinal Significance
The 1H-pyrrolo[3,2-c]pyridine core is a fused bicyclic system containing a pyrrole and a pyridine ring.[1] Unlike indole, the incorporation of a nitrogen atom at the 5-position (pyridine ring) alters the electronic distribution, enhancing water solubility and offering a unique hydrogen-bond acceptor site in the major groove of kinase binding pockets.
Key Physicochemical Advantages:
-
H-Bonding: The N-5 nitrogen serves as a critical acceptor, often interacting with hinge region residues in kinase domains.[1]
-
Acidity/Basicity: The scaffold allows for fine-tuning of pKa, improving oral bioavailability compared to carbocyclic analogs.
-
Rigidity: When used to lock conformationally flexible pharmacophores (e.g., combretastatin analogs), it restricts rotation, enhancing binding affinity.
Primary Biological Targets[1]
FMS Kinase (CSF-1R)
Colony-Stimulating Factor-1 Receptor (CSF-1R or FMS) is a receptor tyrosine kinase essential for the survival and differentiation of macrophages.[1][2] Aberrant FMS signaling is implicated in metastatic cancers and inflammatory diseases like rheumatoid arthritis.[1][2]
-
Lead Compound: Compound 1r (derived from KIST101029).[1][2][3]
-
Mechanism of Action: Competitive inhibition at the ATP-binding site.[1]
-
Potency: Compound 1r exhibits an IC
of 30 nM against FMS kinase.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Selectivity: It demonstrates >30-fold selectivity for FMS over FLT3 and c-MET, and high selectivity against a panel of 40 other kinases.
-
Downstream Effects: Inhibition of FMS blocks the phosphorylation of downstream effectors, specifically suppressing the proliferation of bone marrow-derived macrophages (BMDM).
MPS1 (Monopolar Spindle 1) Kinase
MPS1 is a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC).[1] Inhibition causes premature anaphase entry, leading to severe chromosomal segregation errors and cell death (mitotic catastrophe).
-
Lead Compound: Compound 65 .
-
Mechanism: Structure-based design utilized the 5-azaindole core to anchor the molecule within the ATP pocket.[1] The scaffold's NH and N-5 interact with the hinge region backbone.[1]
-
Potency: IC
= 0.04 µM (Enzymatic); GI = 0.16 µM (HCT116 cells).[1][4] -
Therapeutic Outcome: Induction of aneuploidy and apoptosis in tumor cells driven by high replicative stress.[1]
Tubulin (Colchicine Binding Site)
Beyond kinases, 5-azaindole derivatives function as potent microtubule destabilizing agents (MDAs).[1]
-
Lead Compound: Compound 10t .
-
Mechanism: Binds to the colchicine site at the interface of
- and -tubulin.[1] The rigid 5-azaindole core mimics the cis-olefin geometry of combretastatin A-4 (CA-4), locking the molecule in a bioactive conformation.[1] -
Potency: IC
values ranging from 0.12 to 0.21 µM against HeLa and MCF-7 cell lines.[1][5][6] -
Cellular Impact: Causes cell cycle arrest at the G2/M phase, disrupting microtubule dynamics and leading to apoptosis.[5][7]
Quantitative Data Summary
| Compound | Primary Target | IC50 / Kd | Secondary Activity | Mechanism |
| Compound 1r | FMS Kinase (CSF-1R) | 30 nM | FLT3 (weak), c-MET (weak) | ATP-competitive inhibitor |
| Compound 65 | MPS1 Kinase | 40 nM | Broad kinome selectivity | Spindle Assembly Checkpoint disruption |
| Compound 10t | Tubulin (Colchicine Site) | 120 nM | G2/M Arrest | Microtubule depolymerization |
| KIST101029 | MAPK/mTOR Pathway | 96 nM (FMS) | JNK, MEK | Inhibition of neoplastic transformation |
Mechanistic Visualization
Diagram 1: FMS Kinase Signaling & Inhibition
This diagram illustrates the blockade of the CSF-1R pathway by 5-azaindole derivatives, preventing macrophage proliferation and inflammatory response.
Caption: 5-Azaindole derivatives competitively inhibit FMS autophosphorylation, blocking downstream PI3K/AKT and MAPK cascades essential for macrophage survival.
Experimental Protocols
Protocol A: In Vitro FMS Kinase Assay (Radiometric)
To validate the potency of synthesized derivatives against the target enzyme.
Materials:
-
Recombinant human FMS kinase domain.[1]
-
Substrate: Poly(Glu, Tyr) 4:1.[1]
- P-ATP (Specific activity: 10 µCi/µl).[1]
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na VO , 2 mM DTT.
Workflow:
-
Preparation: Dilute compounds in 100% DMSO to 50x the final desired concentration. Prepare a serial dilution series.
-
Enzyme Mix: Dilute FMS kinase in Assay Buffer to 2x final concentration.
-
Substrate Mix: Prepare a mix of Poly(Glu, Tyr) and ATP (containing trace
P-ATP) in Assay Buffer.[1] -
Reaction:
-
Incubation: Incubate for 40 minutes at room temperature.
-
Termination: Stop reaction by adding 3% phosphoric acid solution.
-
Filtration: Spot 10 µL of reaction onto P30 filtermat. Wash 3x with 75 mM phosphoric acid, then 1x with methanol.
-
Detection: Dry filters, add scintillant, and read on a scintillation counter.
-
Analysis: Calculate % Inhibition =
.[1]
Protocol B: Tubulin Polymerization Assay (Fluorescence)
To confirm the mechanism of action for microtubule-targeting derivatives.[1]
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
GTP (Guanosine Triphosphate).[1]
-
DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.[1]
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA.
Workflow:
-
Reagent Setup: Keep tubulin on ice to prevent premature polymerization. Prepare a 3 mg/mL tubulin stock in Buffer containing 1 mM GTP.[1]
-
Compound Addition: Add 2 µL of test compound (at 10x concentration in DMSO) to a pre-warmed (37°C) 96-well black plate. Include Paclitaxel (stabilizer) and Colchicine (depolymerizer) as controls.[1]
-
Initiation: Add 50 µL of the Tubulin/GTP/DAPI mix to the wells containing compounds.
-
Kinetic Reading: Immediately place plate in a fluorescence reader heated to 37°C.
-
Data Acquisition: Measure fluorescence every 60 seconds for 60 minutes.
-
Interpretation:
Diagram 2: Lead Optimization & Validation Workflow
A logical flow for developing 5-azaindole therapeutics, from synthesis to in vivo validation.
Caption: Iterative workflow for optimizing 1H-pyrrolo[3,2-c]pyridine hits into selective lead candidates.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1][5][6] URL:[Link][1][5]
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1][5][6] URL:[Link][1][5]
-
Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation. Source: PubMed / Carcinogenesis.[1] URL:[Link][1]
Sources
- 1. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling of 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Scaffolds
[1][2]
Executive Summary: The "Para-Aza" Advantage
In the landscape of medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a distinct electronic and physicochemical departure from its more ubiquitous isomer, 7-azaindole. While 7-azaindole is frequently employed as a purine bioisostere due to its 1,3-bidentate hydrogen bonding motif, 5-azaindole offers a unique "para-aza" electronic distribution.
This guide analyzes the core physicochemical properties of substituted 5-azaindoles, focusing on the dramatic basicity shift compared to other isomers, the implications for aqueous solubility, and the specific solvation effects that drive its utility in kinase and GPCR drug discovery.
Electronic Architecture & Basicity
The defining physicochemical feature of 5-azaindole is the high basicity of the pyridine nitrogen (N5), significantly differentiated from 4-, 6-, and 7-azaindoles.
The Basicity Anomaly
Unlike 7-azaindole (
-
Mechanism: In 5-azaindole, the pyrrole nitrogen (N1) lone pair can delocalize into the pyridine ring in a manner analogous to a para-amino substituent (reminiscent of 4-aminopyridine,
9.1). This creates a highly stabilized amidine-like resonance contributor upon protonation at N5.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Contrast: In 7-azaindole, the interaction is ortho-like (reminiscent of 2-aminopyridine), which is inductively withdrawn and less effectively stabilized by resonance, resulting in lower basicity.
Resonance & Protonation Diagram
The following diagram illustrates the "push-pull" electronic system that stabilizes the N5-protonated cation, a critical factor for solubility in low-pH physiological compartments (e.g., lysosome trapping).
Figure 1: Protonation dynamics of the 5-azaindole scaffold.[1] The ability of N1 to donate electron density para to N5 results in exceptional stability of the conjugate acid.
Comparative Physicochemical Metrics
The following data consolidates the properties of 5-azaindole against its isomers and the parent indole.
| Property | Indole | 7-Azaindole | 5-Azaindole | Drug Design Implication |
| pKa (Conj.[2][3] Acid) | -2.4 (C3) | 4.6 (N7) | 8.3 (N5) | 5-Azaindole is largely ionized at intestinal pH (6.[2]5) and blood pH (7.4).[2] |
| LogP (Oct/Water) | ~2.1 | ~1.2 | ~1.1 | Lower lipophilicity than indole; reduced metabolic clearance risk.[2] |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | N1-H acidity is higher in 5-azaindole due to N5 electron withdrawal.[2] |
| H-Bond Acceptors | 0 | 1 (N7) | 1 (N5) | N5 is a strong acceptor; critical for solvent water bridging.[2] |
| Water Solubility | Low | Moderate | High | Driven by ionization at neutral pH.[2] |
| Vector | N/A | 1,3-relationship | 1,5-relationship | Alters binding mode from "hinge binder" to "solvent front" interactor. |
Lipophilicity & Solvation Effects
While the calculated LogP (cLogP) of 5-azaindole is similar to 7-azaindole, the distribution coefficient (LogD) at physiological pH (7.[2]4) is significantly different due to the pKa.[2]
The LogD Cliff
-
At pH 7.4: Since the pKa is ~8.3, 5-azaindole exists predominantly (~85-90%) in its cationic form.[2]
-
Consequence: The effective lipophilicity (
) is much lower than the intrinsic lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).-
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Optimization Strategy: To increase membrane permeability (PAMPA/Caco-2), substituents on the ring must be lipophilic (e.g., -CF3, -Cl) or the pKa must be modulated downwards (e.g., by adding electron-withdrawing groups at C2/C3) to increase the neutral fraction.
Experimental Protocol: NMR-Based pKa Determination
Standard potentiometric titration often fails for sparingly soluble heterocyclic derivatives.[2] The following NMR-controlled titration is the gold standard for accurately determining the pKa of substituted 5-azaindoles, leveraging the sensitivity of the aromatic protons to the protonation state of N5.
Protocol Workflow
Objective: Determine thermodynamic pKa via chemical shift (
Reagents:
-
Deuterated solvent:
(with minimal DMSO-d6 if solubility is critical).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Buffer range: Phosphate/Citrate buffers (pH 2.0 – 12.0).[2]
-
Internal Standard: TSP (Trimethylsilylpropanoic acid).[2]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 5 mg of the 5-azaindole derivative in 500
of solvent. -
pH Adjustment: Prepare 10 NMR tubes adjusted to pH values ranging from
to (approx pH 6 to 11 for 5-azaindoles). Measure pH inside the tube using a micro-electrode. -
Acquisition: Acquire
NMR spectra at 298 K. -
Tracking: Monitor the chemical shift of the C4-H or C6-H protons (adjacent to N5). These signals will shift downfield significantly upon protonation.[2]
-
Data Fitting: Plot
vs. pH and fit to the Henderson-Hasselbalch equation:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Workflow Visualization
Figure 2: Workflow for NMR-determined pKa specific to nitrogen heterocycles.
Synthetic Accessibility & Stability
The physicochemical profile dictates the synthetic approach.
-
Electrophilic Substitution (C3): Unlike indole, the C3 position in 5-azaindole is deactivated due to the electron-deficient pyridine ring.[2] Standard Friedel-Crafts acylations often fail.
-
Solution: Use pre-functionalized pyridine precursors or perform oxidation (N-oxide) to activate the ring, followed by rearrangement.[4]
-
-
Oxidative Stability: The electron-rich N5 is prone to N-oxide formation in the presence of metabolic enzymes (CYP450) or peracids.[2] This is a key "metabolic soft spot" that often requires blocking (e.g., via steric hindrance at C4/C6).
References
-
Basicity of Azaindoles: Adler, T. K.; Albert, A. "The ionization constants of the azaindoles." J. Chem. Soc., 1960 , 1794-1797. Link[2]
-
NMR Titration Methodology: Gift, A. D.; Stewart, S. M. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts." J. Chem. Educ., 2012 , 89, 1458–1460. Link[2]
-
Medicinal Chemistry Applications: Popowycz, F.; Routier, S.; Joseph, B. "5-Azaindoles: From Synthesis to Pharmacological Applications." Tetrahedron, 2007 , 63, 1031-1064. Link[2]
-
Kinase Inhibitor Design: Zhang, M., et al. "Design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors." Eur. J. Med.[2] Chem., 2018 , 158, 414-427. Link[2]
Discovery of 1H-pyrrolo[3,2-c]pyridine Scaffold as a Kinase Inhibitor
An In-Depth Technical Guide
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole) represents a privileged pharmacophore in modern kinase inhibitor discovery. Distinct from its more common isomer, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the [3,2-c] isomer offers unique vectors for substitution and an alternative hydrogen-bonding motif for the kinase hinge region. This guide details the structural rationale, synthetic chemistry, and biological validation of this scaffold, specifically focusing on its application in inhibiting MPS1 (TTK) and FMS (CSF-1R) kinases.
Structural Rationale & Binding Mode
2.1 The "Privileged" Scaffold
Kinase inhibitors typically function by competing with ATP for the nucleotide-binding pocket. The 1H-pyrrolo[3,2-c]pyridine core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region.
-
Hinge Interaction: The scaffold presents a donor-acceptor motif. The pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N5 acts as a hydrogen bond acceptor. This bidentate interaction is critical for high-affinity binding to the backbone carbonyl and amide groups of the kinase hinge residues (e.g., the "gatekeeper" region).
-
Vector Analysis:
-
C2/C3 Positions: Ideal for introducing solubilizing groups or accessing the solvent-exposed front pocket.
-
C4 Position: Substituents here project deep into the hydrophobic back pocket, often determining selectivity.
-
C6 Position: Allows for extension towards the ribose-binding pocket.
-
2.2 Molecular Modeling Insight
In the context of MPS1 inhibition , the scaffold stabilizes an inactive conformation of the enzyme. Crystallographic data suggests that substituents at the C2 position can induce the activation loop to adopt a disordered state incompatible with ATP binding.
Synthetic Chemistry: Construction of the Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is less trivial than that of indoles due to the electron-deficient nature of the pyridine ring. The most robust industrial route employs a modified Batcho-Leimgruber indole synthesis .
3.1 Retrosynthetic Analysis
The scaffold is assembled from a 4-nitro-5-methylpyridine precursor. The key cyclization step involves the formation of an enamine followed by reductive ring closure.
3.2 Detailed Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This protocol yields a versatile intermediate (6-bromo) suitable for further functionalization via Suzuki or Buchwald-Hartwig couplings.
Reagents:
-
Starting Material: 2-bromo-5-methyl-4-nitropyridine
-
Reagent A:
-Dimethylformamide dimethyl acetal (DMF-DMA) -
Reagent B: Iron powder (Fe), Acetic acid (AcOH)
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve 2-bromo-5-methyl-4-nitropyridine (10 mmol) in anhydrous DMF (20 mL).
-
Add DMF-DMA (15 mmol, 1.5 eq) dropwise.
-
Heat the reaction mixture to 110°C for 4 hours under nitrogen atmosphere. The solution will turn deep red/purple, indicating the formation of the
-dimethylamino-styrene analogue. -
Concentrate in vacuo to remove excess DMF-DMA.
-
-
Reductive Cyclization:
-
Resuspend the crude enamine residue in Glacial Acetic Acid (30 mL) and Ethanol (30 mL).
-
Add Iron powder (50 mmol, 5 eq) slowly to the stirring solution (Caution: Exothermic).
-
Reflux the mixture at 90°C for 2 hours.
-
Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the starting material and the appearance of a fluorescent spot (the indole-like product).
-
-
Work-up & Purification:
-
Filter the hot mixture through a Celite pad to remove iron residues. Wash with EtOAc.
-
Neutralize the filtrate with sat.
(aq). -
Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes) to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine as a pale yellow solid.
-
3.3 Synthetic Pathway Diagram
Figure 1: Modified Batcho-Leimgruber synthesis of the 1H-pyrrolo[3,2-c]pyridine core.
Structure-Activity Relationship (SAR)
The optimization of the scaffold typically focuses on three vectors to enhance potency and selectivity against kinases like MPS1 and FMS .
| Position | Modification | Effect on Potency/Selectivity |
| N1 (Pyrrole) | Alkylation (Methyl/Ethyl) | Generally decreases potency if the NH is required for hinge binding. However, N-methylation can improve solubility and membrane permeability (e.g., TAK-441). |
| C2 | Aryl/Heteroaryl groups | Critical for selectivity . Bulky groups here can target the gatekeeper residue or induce conformational changes (MPS1 specificity). |
| C4 | Amine/Ether linkages | Often used to introduce solubilizing tails (e.g., morpholine, piperazine) or to access the ribose pocket. |
| C6 | Aryl coupling | Used to extend the molecule into the hydrophobic back pocket (Type II inhibition features). |
Biological Evaluation: Case Study (FMS Kinase)
The Colony Stimulating Factor-1 Receptor (CSF-1R or FMS) is a key target for cancer immunotherapy and inflammatory diseases. 1H-pyrrolo[3,2-c]pyridine derivatives have shown nanomolar potency against this target.[1][2][3]
5.1 In Vitro Kinase Assay Protocol (FRET-based)
To validate the inhibitory potential, a Z'-LYTE™ Kinase Assay (FRET) is recommended.
-
Preparation: Prepare 4X Test Compound solution in 1% DMSO. Prepare Kinase/Peptide mixture (FMS kinase + Tyr-peptide substrate).
-
Reaction:
-
Add 2.5 µL of Compound to 384-well plate.
-
Add 5 µL of Kinase/Peptide mixture.
-
Add 2.5 µL of ATP solution (at
concentration, typically 10-100 µM). -
Incubate at Room Temperature for 1 hour.
-
-
Development: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).
-
Readout: Measure Fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).
-
Calculation: Calculate Emission Ratio. Phosphorylation inhibits cleavage, maintaining high FRET. Inhibitors restore cleavage, reducing FRET.
5.2 Cellular Signaling Pathway
Inhibition of FMS blocks the downstream phosphorylation of AKT and ERK, leading to macrophage apoptosis or growth arrest.
Figure 2: FMS (CSF-1R) signaling pathway and the point of intervention for the inhibitor.
5.3 Data Summary: Potency Comparison
The following table summarizes literature data for optimized 1H-pyrrolo[3,2-c]pyridine derivatives against key targets.
| Compound ID | Target Kinase | IC50 (Biochemical) | IC50 (Cellular) | Key Structural Feature |
| CCT251455 | MPS1 (TTK) | 3 nM | 160 nM (HCT116) | 2-substituted imidazole moiety |
| KIST101029 | FMS (CSF-1R) | 96 nM | 195 nM (BMDM) | 4-benzamido linker |
| Compound 1r | FMS (CSF-1R) | 30 nM | 84 nM (BMDM) | Optimized diarylamide tail |
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold is a robust, versatile template for kinase inhibitor discovery. Its ability to function as a hinge binder, coupled with the synthetic accessibility of the C2, C4, and C6 positions, allows for the fine-tuning of selectivity between closely related kinases like FMS, FLT3, and MPS1. For researchers entering this space, the modified Batcho-Leimgruber synthesis provided herein serves as the foundational entry point for library generation.
References
-
Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry. Link
-
El-Gamal, M. I., et al. (2018).[4] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ohashi, T., et al. (2012).[5] "Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor."[5] Bioorganic & Medicinal Chemistry. Link
-
Ryu, J., et al. (2013). "Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1."[6] Biological and Pharmaceutical Bulletin. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of 1H-Pyrrolo[3,2-c]pyridine-Based Compounds: A Technical Guide
Executive Summary & Pharmacological Context
The 1H-pyrrolo[3,2-c]pyridine (azaindole) ring system is a highly privileged bioisosteric scaffold in modern medicinal chemistry. By replacing the carbon atom at the 4-position of an indole ring with a nitrogen atom, researchers achieve improved aqueous solubility, enhanced metabolic stability, and a unique hydrogen bond donor/acceptor profile.
Recent drug discovery programs have leveraged this scaffold for two primary oncology applications:
-
Kinase Inhibition: The azaindole core acts as an ideal hinge-binding motif. Structure-based design has yielded highly selective, orally bioavailable inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1), such as CCT251455, which demonstrates nanomolar cellular potency[1]. Other derivatives, like KIST101029, effectively inhibit MEK/mTOR pathways and AP-1 transactivation[2].
-
Cytoskeletal Disruption: Locking the (Z, E)-butadiene configuration of combretastatin A-4 (CA-4) using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold generates potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization[3].
This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate the biochemical and cellular efficacy of novel 1H-pyrrolo[3,2-c]pyridine derivatives.
Mechanistic Rationale & Screening Workflow
To systematically evaluate these compounds, the experimental design must bridge the gap between cell-free target engagement and phenotypic cellular outcomes. Whether the compound targets MPS1 to override the spindle assembly checkpoint or binds tubulin to destabilize microtubules, the terminal cellular phenotype is identical: G2/M phase cell cycle arrest followed by mitotic catastrophe and apoptosis[3],[1].
Figure 1: Dual mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives in oncology.
Figure 2: Tiered in vitro screening cascade for 1H-pyrrolo[3,2-c]pyridine hits.
Phase I: Biochemical & Biophysical Profiling
Protocol 1: MPS1 Kinase Inhibition (TR-FRET Assay)
Causal Rationale: Azaindole derivatives often possess intrinsic fluorescence that confounds standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. Self-Validation Mechanism: The assay relies on a ratiometric readout (Emission 665 nm / Emission 615 nm). This internal normalization corrects for well-to-well variations in volume, meniscus effects, or minor pipetting errors, ensuring the signal strictly reflects kinase activity.
Step-by-Step Methodology:
-
Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution: Dispense 1H-pyrrolo[3,2-c]pyridine compounds in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration <1%).
-
Enzyme Reaction: Add 2 nM recombinant human MPS1 kinase and 100 nM biotinylated substrate peptide. Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant (
). -
Incubation: Seal and incubate at room temperature for 60 minutes.
-
Detection: Add the stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes and read on a multimode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.
Protocol 2: Tubulin Polymerization Kinetics
Causal Rationale: To confirm that cytotoxicity is driven by cytoskeletal disruption rather than off-target toxicity, measuring the
Step-by-Step Methodology:
-
Preparation: Prepare porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).
-
Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add compounds at screening concentrations (e.g., 3 µM and 5 µM) alongside vehicle (DMSO) and reference controls.
-
Kinetic Readout: Rapidly add the tubulin mixture to the plate. Immediately begin reading fluorescence (Excitation: 360 nm; Emission: 420 nm) every 60 seconds for 60 minutes at 37°C.
-
Analysis: Calculate the maximum slope (
) of the linear growth phase. A reduction in relative to the DMSO control confirms colchicine-site inhibition.
Phase II: Cellular Efficacy & Phenotypic Screening
Protocol 3: ATP-Based Cell Viability Screening
Causal Rationale: Traditional MTT assays rely on mitochondrial reductases, which can be artificially upregulated or inhibited by certain small molecules. Quantifying ATP via luminescence provides a direct, orthogonal measure of metabolically active cells. Self-Validation Mechanism: Utilizing a "Time Zero" (T0) baseline plate allows researchers to calculate the Growth Inhibition 50 (GI₅₀) rather than just the IC₅₀, distinguishing between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects.
Step-by-Step Methodology:
-
Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, HCT116) at 2,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.
-
Dosing: Treat cells with a serial dilution of compounds. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 72 hours.
-
Lysis & Readout: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse cells and stabilize the luciferase reaction. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
Protocol 4: Cell Cycle Analysis via Flow Cytometry
Causal Rationale: If a 1H-pyrrolo[3,2-c]pyridine compound successfully inhibits MPS1 or binds the colchicine site, it will prevent proper spindle formation, triggering the Spindle Assembly Checkpoint (SAC) and stalling cells in the G2/M phase[3]. Self-Validation Mechanism: Gating strategy rigorously excludes doublets (two G1 cells stuck together) by plotting Forward Scatter Area (FSC-A) against Forward Scatter Height (FSC-H). This prevents false-positive G2/M (4N DNA) readings.
Step-by-Step Methodology:
-
Treatment: Treat HeLa cells with the compound at 1x, 2x, and 3x its established IC₅₀ for 24 hours.
-
Harvesting: Collect both adherent and floating cells (floating cells are often mitotic/apoptotic). Wash with cold PBS.
-
Fixation: Add cells dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash out ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.
-
Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Quantify the percentage of cells in G1, S, and G2/M phases.
Quantitative Data Synthesis
The following table summarizes benchmark data for validated 1H-pyrrolo[3,2-c]pyridine derivatives, providing a comparative standard for new hit compounds.
| Compound ID | Primary Target | Biochemical Potency | Cell Line (Assay) | Cellular Efficacy | Reference |
| Compound 10t | Tubulin (Colchicine site) | Disrupts at 3.0 µM | HeLa (Viability) | IC₅₀ = 0.12 µM | Wang et al., 2024[3] |
| Compound 10t | Tubulin (Colchicine site) | Disrupts at 3.0 µM | MCF-7 (Viability) | IC₅₀ = 0.21 µM | Wang et al., 2024[3] |
| CCT251455 (65) | MPS1 Kinase | IC₅₀ = 0.002 µM | HCT116 (Proliferation) | GI₅₀ = 0.16 µM | Naud et al., 2013[1] |
| CCT251455 (65) | MPS1 Kinase | IC₅₀ = 0.002 µM | Cell-based P-MPS1 | IC₅₀ = 0.04 µM | Naud et al., 2013[1] |
| KIST101029 | MEK / mTOR / AP-1 | N/A | JB6 Cl41 (Transformation) | Significant Inhibition | Yun et al., 2013[2] |
Phase III: Early ADME/Tox Screening
While the azaindole scaffold is generally robust, specific substitutions can render the core susceptible to cytochrome P450 (CYP)-mediated oxidation.
Microsomal Stability Protocol:
Compounds (1 µM) are incubated with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 37°C in the presence of an NADPH regenerating system. Aliquots are taken at 0, 15, 30, and 60 minutes, quenched with cold acetonitrile containing an internal standard, and analyzed via LC-MS/MS. A compound is generally considered viable for in vivo progression if its intrinsic clearance (
References
-
Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[Link]
-
Naud, S., et al. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 2013.[Link]
-
Yun, H. J., et al. "Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1." Biological and Pharmaceutical Bulletin, 2013.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship (SAR) of 1H-pyrrolo[3,2-c]pyridines: A Technical Guide
Executive Summary: The 5-Azaindole Advantage
The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) represents a privileged pharmacophore in modern drug discovery. Structurally bioisosteric to indole and purine, it distinguishes itself by the inclusion of a nitrogen atom at the 5-position. This subtle modification dramatically alters the physicochemical landscape—lowering lipophilicity (LogP) and increasing aqueous solubility compared to the parent indole—while introducing a critical hydrogen bond acceptor (HBA) vector.
This guide dissects the structure-activity relationship (SAR) of this scaffold, moving beyond generic observations to specific, causality-driven medicinal chemistry strategies. We focus on its utility in kinase inhibition (targeting the ATP hinge region) and emerging applications in cytoskeletal modulation.
Structural Anatomy & Physicochemical Properties[1][2][3][4]
To rationally design ligands, one must first master the scaffold's numbering and electronic distribution.
Scaffold Numbering and Vectors
The 1H-pyrrolo[3,2-c]pyridine system consists of a pyridine ring fused to a pyrrole ring.
-
N1 (Pyrrole NH): Strong Hydrogen Bond Donor (HBD). pKa ~13. Critical for hinge binding in kinases.
-
C2/C3: Vectors for controlling conformation and hydrophobic collapse.
-
C4: The "Gateway" position. Highly reactive to SNAr displacement, allowing for the introduction of diverse solubilizing or affinity-driving groups.
-
N5 (Pyridine N): Hydrogen Bond Acceptor (HBA). Distinguishes this scaffold from indole.
-
C6/C7: Vectors for solvent exposure or deep hydrophobic pocket access.
Electronic Profiling (DOT Visualization)
The following diagram illustrates the core numbering and the electronic character of key positions.
Figure 1: Functional anatomy of 1H-pyrrolo[3,2-c]pyridine. N1 and N5 are critical for bidentate binding modes.
Synthetic Accessibility: The Foundation of SAR
A robust SAR campaign requires a reliable synthetic route. The 5-azaindole scaffold is often constructed via Sonogashira coupling followed by cyclization, a protocol that allows for late-stage diversification.
Validated Synthetic Protocol (Sonogashira Cyclization)
Objective: Synthesis of C2/C4-substituted 5-azaindoles.
-
Starting Material: 4-amino-2,5-dihalopyridine (e.g., 4-amino-2-chloro-5-iodopyridine).
-
Step 1: Sonogashira Coupling:
-
Reagents: Terminal alkyne, Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N.
-
Conditions: DMF, 80°C, inert atmosphere.
-
Mechanism: Cross-coupling at the more reactive C5-iodo position.
-
-
Step 2: Cyclization (Indole Synthesis):
-
Reagents: KOtBu or CuI/DMF (if not spontaneous).
-
Outcome: Formation of the pyrrole ring, yielding the 5-azaindole core.
-
-
Step 3: C4 Diversification (SNAr):
-
The resulting C4-chloro/bromo intermediate is highly activated due to the para-pyridine nitrogen (N5).
-
Protocol: React with amines/anilines in NMP at 120°C or via Buchwald-Hartwig coupling.
-
Figure 2: Modular synthetic pathway for 5-azaindole library generation.
SAR Deep Dive: Positional Analysis
The Kinase Hinge Binder (N1 & N5)
In kinase drug discovery, the 5-azaindole is a "privileged" hinge binder.
-
Mechanism: The N1-H acts as a donor to the kinase backbone carbonyl (often the "gatekeeper" residue + 2), while the N5 acts as an acceptor from the backbone NH.
-
SAR Insight: Alkylation of N1 usually abolishes kinase activity by removing the H-bond donor and introducing steric clash, unless the target kinase has a unique binding mode (e.g., non-canonical pockets).
-
Reference: This bidentate binding mode mimics the adenine ring of ATP [1][3].[1]
The C4 Vector: Potency & Selectivity
The C4 position is the primary vector for extending into the ATP-binding pocket.
-
Anilines/Ureas: Introduction of aromatic amines at C4 allows for pi-stacking or H-bonding with the "sugar pocket" residues.
-
MPS1 Inhibitor Case Study: In the development of MPS1 inhibitors (e.g., CCT251455), substitution at C4 with a pyrazole moiety significantly improved metabolic stability and potency compared to simple anilines [3].
The C2/C3 Vector: Tuning Solubility
-
C2: Often sensitive to steric bulk. Small groups (Me, Et) are tolerated, but large aromatics can twist the scaffold out of planarity, disrupting the hinge interaction.
-
C3: Ideal for introducing solubilizing groups (e.g., morpholine, piperazine) via methylene linkers. This vector points towards the solvent front in many kinase crystal structures.
The C6 Vector: Hydrophobic Reach
-
Tubulin Inhibitors: In colchicine-site inhibitors, the C6 position is used to attach aryl rings (via Suzuki coupling) that mimic the B-ring of Combretastatin A-4.
-
SAR Rule: Electron-donating groups (EDGs) like -OMe or -CH3 on the C6-aryl ring enhance activity, while electron-withdrawing groups (EWGs) diminish it [2].
Case Studies
Case Study A: MPS1 Kinase Inhibitors (Oncology)
Target: Monopolar Spindle 1 (MPS1/TTK), a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Challenge: High metabolic clearance and poor selectivity of early hits. Solution (Compound CCT251455):
-
Modification:
-
C4: 4-aminopyrazole introduced.[4] The pyrazole nitrogen forms a water-mediated H-bond network.
-
C2: Methyl group added to restrict conformation.
-
N1: Kept unsubstituted to maintain hinge binding. Result: IC50 = 25 nM. High oral bioavailability [3].
-
Case Study B: Tubulin Polymerization Inhibitors
Target: Colchicine binding site on tubulin.[2][3] Strategy: Rigidification of the Combretastatin A-4 cis-stilbene motif. SAR Finding: The 5-azaindole scaffold locks the two aryl rings in a cis-like orientation.
-
Compound 10t: C6-(indol-5-yl) substitution.
-
Mechanism: The scaffold occupies the zone usually filled by the double bond, while the N1/N5 atoms engage in H-bonding with Thr179 and Asn349 [2].
Summary of SAR Trends
| Position | Function | SAR Recommendation |
| N1 (NH) | H-Bond Donor | Keep free for kinase hinge binding. Alkylate only for non-kinase targets. |
| N5 (N) | H-Bond Acceptor | Core feature. Lowers LogP vs Indole. Essential for bidentate binding. |
| C4 | Diversity Vector | Primary substitution point. Use SNAr to introduce aromatics (potency) or amines (solubility). |
| C2 | Steric Control | Keep small (H, Me). Large groups often cause steric clash in ATP pockets. |
| C6 | Hydrophobic | Extend here for deep pocket binding (e.g., biaryl systems). |
References
-
Wang, C., et al. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2][3][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[3][5] [Link] Grounding: Detailed SAR for tubulin inhibition and C6-aryl substitution effects.[3]
-
Naud, S., et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 2013. [Link] Grounding: Definitive case study on kinase hinge binding and C4/C2 optimization.
-
Popowycz, F., et al. Synthesis and Reactivity of 4-, 5- and 6-azaindoles.[7] Tetrahedron, 2007.[7] [Link] Grounding: Comprehensive review of synthetic methodologies.[7]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
De Novo Synthesis of the 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Core: A Mechanistic and Methodological Guide
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine core, universally referred to as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Functioning as a bioisostere of indole, the strategic incorporation of a basic pyridine nitrogen at the 5-position drastically alters the molecule's physicochemical profile. This modification enhances aqueous solubility, improves metabolic stability, and provides a critical hydrogen-bond acceptor for kinase hinge-binding, making it a cornerstone in the development of c-Met inhibitors, bromodomain inhibitors, and HIV attachment inhibitors such as BMS-663068[1][2][3]. However, constructing this core from acyclic or simple pyridine precursors presents distinct thermodynamic and electronic challenges that require specialized synthetic methodologies.
Electronic Causality & Structural Challenges
The synthesis of 5-azaindole is fundamentally more complex than that of its carbon analogue, indole. The pyridine ring is highly electron-deficient; the nitrogen atom at position 5 withdraws electron density via both inductive and resonance effects. This electronic disparity causes several critical deviations in reactivity:
-
Deactivation toward EAS: The pyridine ring is strongly deactivated toward classical electrophilic aromatic substitution, making direct functionalization difficult.
-
Failure of Classical Indole Syntheses: Traditional methods like the Fischer indole synthesis are seldom applied to azaindoles. The electron-poor character of the requisite hydrazinopyridine precursors leads to unfavorable thermodynamics and abysmal yields during the [3,3]-sigmatropic rearrangement phase[4].
-
Altered Acidity: The electron-withdrawing nature of the pyridine nitrogen significantly increases the acidity of alkyl substituents located at the ortho and para positions, a feature that is mechanistically exploited in de novo ring constructions.
Retrosynthetic disconnections for the 1H-pyrrolo[3,2-c]pyridine core from pyridine precursors.
Primary Synthetic Workflows
The Leimgruber-Batcho Synthesis (Scalability & Reliability)
The Leimgruber-Batcho approach remains the most robust and industrially scalable method for 5-azaindole construction, successfully utilized on multi-kilogram scales for active pharmaceutical ingredients[3].
Mechanistic Causality: This synthesis relies entirely on the enhanced acidity of the C4-methyl group in 4-methyl-3-nitropyridine. The electron-withdrawing nitro group (ortho) and the pyridine nitrogen (para) synergistically acidify the methyl protons. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a highly conjugated trans-enamine intermediate[2]. Subsequent reductive cyclization reduces the nitro group to an aniline, which immediately undergoes intramolecular nucleophilic attack on the enamine to forge the pyrrole ring, expelling dimethylamine[3].
Mechanistic workflow of the Leimgruber-Batcho synthesis for 5-azaindole.
The Bartoli Indole Synthesis (Rapid Access to Substituted Cores)
Mechanistic Causality: The Bartoli synthesis reacts a 3-nitropyridine derivative with an excess (typically 3 equivalents) of vinylmagnesium bromide. For optimal yields, an ortho-substituent (such as a chlorine or bromine atom alpha to the nitrogen) is highly beneficial[4]. The steric bulk of the ortho-halogen forces the nitro group out of the pyridine ring's plane, breaking resonance and increasing the electrophilicity of the nitro nitrogen. This structural distortion is critical for facilitating the initial nucleophilic attack by the Grignard reagent, leading to the formation of the pyrrole ring[4].
Palladium-Catalyzed Heteroannulation (Late-Stage Functionalization)
Mechanistic Causality: Transition-metal catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) of ortho-haloaminopyridines (like 4-chloro-3-aminopyridine) with alkynes or ethoxyvinylborolane offers a modular, late-stage approach[5]. The primary challenge is catalyst poisoning; the strong Lewis basicity and coordinating ability of the pyridine nitrogen (pKa ~ 7.2) and the free amino group can sequester the palladium catalyst, halting the catalytic cycle[5][6]. Optimized conditions often require bulky, electron-rich phosphine ligands or specific base/solvent combinations to prevent catalyst deactivation[5].
Quantitative Data: Route Comparison
| Synthetic Route | Primary Pyridine Precursor | Key Reagents | Typical Yield Range | Scalability & Notes |
| Leimgruber-Batcho | 4-Methyl-3-nitropyridine | DMF-DMA, Fe/AcOH or Pd/C/H₂ | 60% – 85% | High (Kilogram scale). Best for unsubstituted or core-modified azaindoles[2][3]. |
| Bartoli Synthesis | 3-Nitropyridine derivatives | Vinylmagnesium bromide (3 eq.) | 30% – 60% | Moderate . Requires extremely low temperatures (-78 °C) and ortho-substitution for acceptable yields[4]. |
| Pd-Heteroannulation | 4-Chloro-3-aminopyridine | Alkynes/Borolanes, Pd-catalyst | 40% – 97% | Moderate to High . Excellent for C2-substituted 5-azaindoles. Prone to catalyst poisoning[3][5]. |
Self-Validating Experimental Protocol: Scalable Leimgruber-Batcho Synthesis
The following protocol details the synthesis of the 5-azaindole core via the Leimgruber-Batcho method, optimized for high-throughput and scale-up applications[2][3].
Phase 1: Enamine Formation
-
Reagent Preparation: Dissolve 1.0 equivalent of the 4-methyl-3-nitropyridine derivative in anhydrous N,N-dimethylformamide (DMF) (approx. 8 mL per gram of substrate) under an inert nitrogen atmosphere[2].
-
Condensation: Slowly add 1.5 to 2.0 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the stirred solution[2].
-
Expertise Note: Pyrrolidine (0.1 eq.) can be added as a catalytic nucleophile to accelerate the formation of the more reactive formamidinium intermediate.
-
-
Heating: Heat the reaction mixture to 80–95 °C for 5 hours[2].
-
Self-Validation: Monitor via TLC. The starting material (typically a pale yellow spot) will disappear, replaced by a deep red/orange spot with a lower Rf, indicative of the highly conjugated trans-enamine.
-
-
Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water[2].
-
Causality: The ice-water quenches unreacted DMF-DMA and acts as an anti-solvent. The hydrophobic enamine precipitates out of the aqueous DMF mixture, allowing for simple isolation via vacuum filtration[2]. Wash the red solid with water and dry under a vacuum.
-
Phase 2: Reductive Cyclization
-
Reduction Setup: Suspend the enamine intermediate in glacial acetic acid. Add 5.0 equivalents of iron powder (Fe).
-
Causality: While catalytic hydrogenation (Pd/C, H₂) is cleaner, Fe/AcOH is preferred if the pyridine core contains halogen substituents (e.g., Cl, Br) that would otherwise undergo undesired reductive dehalogenation under Pd/C conditions.
-
-
Cyclization: Heat the suspension to 60 °C for 2–4 hours. The reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization, expelling dimethylamine gas[3].
-
Isolation: Cool the mixture and filter through a pad of Celite to remove iron salts. Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Self-Validation: ¹H NMR of the crude product will show the disappearance of the enamine doublets (typically J = 13–14 Hz) and the appearance of the characteristic pyrrole ring protons (two doublets around 6.5 ppm and 7.3 ppm, J = ~3.0 Hz).
-
References
-
Product Class 22: Azaindoles and Their Derivatives, Thieme Connect.
-
[1] Heterocyclic Anticancer Agents 9783110735772, 9783110739268, DOKUMEN.PUB. 1
-
[2] WO2016077378A1 - Substituted pyrrolopyrdines as inhibitors of bromodomain, Google Patents. 2
-
[4] A General Method for the Preparation of 4- and 6-Azaindoles, ResearchGate. 4
-
[5] Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane, Ex Libris. 5
-
[6] Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane, Surrey Open Research repository. 6
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. WO2016077378A1 - Substituted pyrrolopyrdines as inhibitors of bromodomain - Google Patents [patents.google.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Exploring the diversity of substituents on the 1H-pyrrolo[3,2-c]pyridine ring
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) represents a critical bioisostere of the indole nucleus, widely utilized in modern medicinal chemistry to modulate physicochemical properties such as aqueous solubility, metabolic stability, and hydrogen bond donor/acceptor capability. Unlike its more common isomer, 7-azaindole, the 5-azaindole ring system places the pyridine nitrogen at the 5-position, creating a unique electronic environment that alters both synthetic reactivity and target binding affinity.
This technical guide provides a comprehensive analysis of the scaffold, focusing on practical synthetic methodologies, regioselective functionalization strategies, and its application in high-value therapeutic areas such as kinase inhibition (e.g., JAK, CSF-1R, MPS1) and tubulin destabilization.
Part 1: Structural & Electronic Landscape
Nomenclature and Numbering
Correct numbering is vital for avoiding ambiguity with isomeric azaindoles. The IUPAC numbering initiates at the pyrrole nitrogen (N1) and proceeds counter-clockwise to the fusion bond.
-
Common Name: 5-azaindole
-
Key Features:
-
N1 (Pyrrole Nitrogen): Weakly acidic (pKa ~13 in DMSO). Acts as a hydrogen bond donor.
-
N5 (Pyridine Nitrogen): Basic center (pKa of conjugate acid ~5.5). Acts as a hydrogen bond acceptor and activates the ring toward nucleophilic attack.
-
C3: The most electron-rich carbon, susceptible to electrophilic aromatic substitution (SEAr).
-
C4/C6: Electron-deficient positions activated by N5, susceptible to nucleophilic aromatic substitution (SNAr) if a leaving group is present.
-
Reactivity Map
The electronic distribution dictates the synthetic strategy. The pyridine ring pulls electron density, making the C2-C3 bond less nucleophilic than in indole, yet C3 remains the primary site for electrophilic attack. Conversely, the C4 and C6 positions are primed for metal-catalyzed cross-couplings or SNAr reactions.
Figure 1: Reactivity profile of the 5-azaindole scaffold. Red indicates electrophilic susceptibility; Green indicates nucleophilic/coupling susceptibility.
Part 2: Synthetic Strategies
De Novo Construction: The Modified Batcho-Leimgruber Route
While various cyclization methods exist, the Batcho-Leimgruber synthesis remains the most robust protocol for accessing the 5-azaindole core, particularly when C6-substitution is required. This route avoids the regioselectivity issues often encountered in Fischer indole syntheses applied to pyridines.
Mechanism:
-
Condensation: 4-Methyl-3-nitropyridine reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enamine.
-
Reductive Cyclization: The nitro group is reduced (typically Fe/AcOH or H2/Pd), followed by intramolecular condensation with the enamine to close the pyrrole ring.
Late-Stage Functionalization Protocols
Protocol A: C3-Bromination (Electrophilic Substitution)
This protocol introduces a bromine handle at C3, essential for subsequent cross-coupling or target engagement.
-
Reagents: N-Bromosuccinimide (NBS), DMF.
-
Substrate: 1H-pyrrolo[3,2-c]pyridine (or derivative).
-
Procedure:
-
Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Cool the solution to 0 °C under an inert atmosphere (N2).
-
Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor by TLC/LC-MS.
-
Workup: Pour the mixture into ice-water. The product often precipitates. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.
-
-
Note: The pyridine nitrogen (N5) does not require protection, but if N1 is unsubstituted, N-bromination can occur reversibly; this rearranges to C3 upon warming.
Protocol B: C6-Suzuki-Miyaura Coupling
Functionalizing the pyridine ring (C6) is critical for kinase inhibitors (e.g., to access the hinge region). This reaction requires a halogenated precursor, typically synthesized via the N-oxide route (see Section 2.1).
-
Substrate: 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
-
Reagents: Aryl boronic acid (1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K2CO3 (2.5 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[5]
-
Procedure:
-
Charge a reaction vial with 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
-
Add degassed 1,4-dioxane/water solvent mixture (0.2 M).
-
Add Pd(dppf)Cl2[6]·DCM (5 mol%).
-
Seal and heat to 90–100 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, filter through a Celite pad. Wash the filtrate with water and brine. Dry organic layer over Na2SO4.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
-
Part 3: Medicinal Chemistry Applications[2][7]
The 5-azaindole scaffold is a "privileged structure" in drug discovery. Its ability to mimic the purine core of ATP makes it highly effective in kinase inhibition.
Case Study: Tubulin Polymerization Inhibitors
Recent research (e.g., Wang et al., 2024) has highlighted 5-azaindole derivatives as potent Colchicine Binding Site Inhibitors (CBSIs).
-
Compound 10t: A 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.[2][4]
-
Activity: IC50 values ranging from 0.12 to 0.21 μM against HeLa and MCF-7 cancer cell lines.
-
Mechanism: The rigid 5-azaindole scaffold locks the bioactive conformation, mimicking the cis-double bond of Combretastatin A-4 (CA-4), improving metabolic stability while maintaining potency.
Case Study: FMS Kinase Inhibitors
Inhibitors of Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS) utilize the 5-azaindole core to form key hydrogen bonds in the ATP-binding pocket.
-
Selectivity: The N5 nitrogen often interacts with the "hinge region" of the kinase, while substituents at C3 extend into the solvent-exposed region or the hydrophobic back pocket, tuning selectivity against homologous kinases.
Synthetic Workflow Visualization
The following diagram illustrates the standard workflow to access diverse 6-substituted-3-functionalized 5-azaindoles.
Figure 2: Synthetic workflow from commercial pyridines to functionalized 5-azaindoles.
Part 4: Quantitative Data Summary
Table 1: Comparative Reactivity of Azaindole Isomers
| Property | Indole | 5-Azaindole (Pyrrolo[3,2-c]) | 7-Azaindole (Pyrrolo[2,3-b]) |
| N1-H Acidity (pKa) | ~17 (DMSO) | ~13 (DMSO) | ~13 (DMSO) |
| Basic Center | C3 (very weak) | N5 (pKa ~5.5) | N7 (pKa ~4.6) |
| SEAr Reactivity | High (C3) | Moderate (C3) | Low (C3) |
| SNAr Reactivity | Low | High (C4, C6) | High (C4, C6) |
| H-Bonding | Donor only | Donor + Acceptor (N5) | Donor + Acceptor (N7) |
References
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
-
Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters, 2010.
-
Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect, 2024.
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 2013.
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 6-aryl-1H-pyrrolo[3,2-c]pyridines have demonstrated potent efficacy as colchicine-binding site inhibitors in oncology and as highly selective inhibitors of the MPS1 (TTK) kinase, a critical target in spindle assembly checkpoint regulation[1]. This application note details the palladium-catalyzed Suzuki-Miyaura cross-coupling methodology required to functionalize the C6 position of this scaffold. By providing field-proven optimization data and a self-validating experimental protocol, this guide enables researchers to achieve high-yield carbon-carbon bond formation while mitigating common organometallic side reactions.
Mechanistic Rationale & Scaffold Properties
The synthesis of 6-aryl derivatives typically utilizes a 6-halo precursor, most commonly 6-bromo-1H-pyrrolo[3,2-c]pyridine[2]. The causality behind selecting the C6 position for late-stage functionalization lies in the electronic distribution of the azaindole core. The pyridine ring is highly electron-deficient relative to the electron-rich pyrrole moiety[3]. This electron deficiency significantly lowers the activation energy required for the oxidative addition of a Palladium(0) catalyst into the C(sp2)-Br bond.
For the cross-coupling to proceed efficiently, the choice of catalyst and solvent system is paramount. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) serves as the optimal catalyst, providing the necessary steric bulk and electron richness to stabilize the reactive Pd(0) species[4]. The reaction necessitates a biphasic solvent system, typically 1,4-dioxane and water. Dioxane effectively solubilizes the organic azaindole and arylboronic acid substrates, while water is strictly required to dissolve the inorganic base (K₂CO₃). The aqueous base facilitates the conversion of the arylboronic acid into a highly nucleophilic boronate complex, which is the active species required to drive the transmetalation step[5].
Catalytic cycle of the Suzuki-Miyaura cross-coupling on the 6-azaindole scaffold.
Reaction Optimization Data
To establish a self-validating system, empirical optimization of the reaction parameters is required. The table below summarizes the quantitative data for the coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with a standard arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)[2]. Microwave (MW) irradiation consistently outperforms conventional thermal heating by minimizing the thermal degradation of the catalyst and suppressing protodeboronation of the boronic acid.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Conditions | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 110 °C, 30 min (MW) | 85% |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 110 °C, 30 min (MW) | 78% |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 90 °C, 12 h (Thermal) | 62% |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 110 °C, 30 min (MW) | 81% |
| 5 | Pd(PPh₃)₄ | K₂CO₃ | DMF / H₂O (4:1) | 110 °C, 30 min (MW) | 55%* |
*Note: Lower yield in DMF is attributed to difficult product recovery during aqueous workup and partial catalyst deactivation.
Standardized Experimental Protocol
The following methodology details the optimal conditions (Table 1, Entry 1) for generating 6-aryl-1H-pyrrolo[3,2-c]pyridines.
Step-by-step experimental workflow for the microwave-assisted Suzuki coupling.
Step 1: Reagent Assembly & Deoxygenation
-
To a 10 mL microwave-safe reaction vial, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 1.0 equiv) and the desired arylboronic acid (0.45 mmol, 1.5 equiv)[5].
-
Add K₂CO₃ (0.6 mmol, 2.0 equiv) as the inorganic base.
-
Suspend the mixture in 4.0 mL of a 1,4-dioxane/water mixture (4:1 v/v).
-
Critical Step: Sparge the suspension with Argon gas for 10 minutes. Oxygen must be rigorously excluded; ambient O₂ will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) complexes and promote the oxidative homocoupling of the boronic acid (yielding unwanted biaryl byproducts).
-
Quickly add Pd(PPh₃)₄ (0.015 mmol, 5 mol%) under a positive stream of Argon, and immediately seal the vial with a crimp cap.
Step 2: Microwave Irradiation
-
Place the sealed vial in a dedicated microwave synthesizer.
-
Irradiate the mixture at 110 °C for 30 minutes with high stirring. The rapid dielectric heating of the water component ensures the reaction reaches completion before competing protodeboronation can consume the boronic acid[4].
Step 3: Workup and Purification
-
Allow the vessel to cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL).
-
Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography on silica gel. A gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5 to 90:10) is highly effective for eluting the polar azaindole core.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the protocol, researchers must validate the product using the following analytical markers:
-
TLC Monitoring: The 6-bromo starting material typically fluoresces strongly under 254 nm UV light. The product spot will generally exhibit a lower Rf value (increased polarity due to the expanded aromatic system) and may show distinct fluorescence at 365 nm depending on the aryl substituent.
-
¹H NMR Confirmation: Successful coupling is definitively confirmed by the disappearance of the characteristic C6-adjacent proton signals of the bromo-precursor, and the emergence of new multiplet signals in the aromatic region (7.00–8.50 ppm) corresponding to the newly introduced aryl ring[5].
-
Troubleshooting Protodeboronation: If LC-MS analysis indicates a high ratio of unreacted 6-bromo starting material alongside the des-boronated aryl species (Ar-H), the boronic acid is degrading faster than transmetalation can occur. To resolve this, increase the equivalents of the boronic acid to 2.0, or switch to a more stable boronate ester (e.g., pinacol ester).
-
N-1 Protection: While the Suzuki coupling often tolerates the free N-H of the pyrrole ring, highly electron-deficient arylboronic acids may promote unwanted N-arylation (Chan-Lam type reactions). If this occurs, pre-protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) or sulfonyl group is recommended[1].
References
-
Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, National Institutes of Health (NIH), Jan 2024.[Link]
-
Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Semantic Scholar.[Link]
Sources
- 1. 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde | 1100319-30-9 [benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine|CAS 1190310-81-6 [benchchem.com]
- 4. 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde | 1100319-30-9 [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Profiling 1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
Biological Context & Structural Rationale
Colony-stimulating factor-1 receptor (CSF-1R), commonly known as FMS kinase, is a type III receptor tyrosine kinase. Upon binding its native ligands (CSF-1 or IL-34), FMS kinase undergoes autophosphorylation, triggering downstream signaling cascades—primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are absolute requirements for the proliferation, differentiation, and survival of the monocyte/macrophage lineage[1].
In oncology, the overexpression of FMS kinase drives the recruitment and survival of Tumor-Associated Macrophages (TAMs). TAMs suppress anti-tumor immunity and promote metastasis across ovarian, prostate, and breast cancers[1]. Furthermore, FMS-driven macrophage hyperactivation is a central pathology in inflammatory disorders such as rheumatoid arthritis.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core has emerged as a highly privileged pharmacophore in kinase drug discovery. Its rigid, planar bicyclic structure acts as an excellent bioisostere for the purine ring of ATP. This allows the scaffold to anchor deeply within the adenine-binding pocket of the kinase hinge region, forming critical hydrogen bonds. By functionalizing this core with diarylamide or bisamide moieties, researchers have developed highly potent and selective Type I/II FMS kinase inhibitors, effectively overcoming the off-target liabilities seen in earlier generations of kinase inhibitors[2][3].
Fig 1. FMS Kinase signaling pathway and the inhibitory mechanism of 1H-pyrrolo[3,2-c]pyridines.
Quantitative Data Summary
The optimization of the 1H-pyrrolo[3,2-c]pyridine scaffold has yielded significant improvements in both biochemical potency and cellular efficacy. The table below summarizes the pharmacological profiling of the early lead compound (KIST101029) against a highly optimized derivative (Compound 1r)[1][2][4].
| Compound | FMS Kinase IC₅₀ (nM) | BMDM Viability IC₅₀ (nM) | Cancer Cell Line IC₅₀ (µM) | Kinome Selectivity Profile |
| KIST101029 | 96 ± 5 | 195 ± 6 | Sub-micromolar | Selective over 40+ kinases |
| Compound 1r | 30 ± 2 | 84 ± 3 | 0.15 – 1.78 | Highly Selective (81% FMS inhibition at 1 µM) |
Note: Compound 1r demonstrated a 3.2-fold increase in biochemical potency and a 2.32-fold increase in cellular macrophage inhibition compared to the lead compound, while maintaining a high selectivity index against normal HS-27 fibroblasts[2][3].
Experimental Workflows & Validated Protocols
To ensure robust, reproducible data, the evaluation of FMS kinase inhibitors must follow a strict pipeline moving from cell-free biochemical validation to complex phenotypic cellular models.
Fig 2. Step-by-step experimental workflow for the evaluation of FMS kinase inhibitors.
Protocol A: In Vitro FMS Kinase Biochemical Assay
Objective: Direct measurement of catalytic kinase inhibition.
Causality & Rationale: We utilize a luminescent ADP detection assay (e.g., ADP-Glo™) rather than radiometric methods to increase high-throughput screening efficiency. The ATP concentration is deliberately maintained at the
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute 1H-pyrrolo[3,2-c]pyridine derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Incubation: Add 2 ng of recombinant human FMS kinase to a 384-well plate. Add the compound dilutions and pre-incubate for 15 minutes at room temperature to allow steady-state binding.
-
Reaction Initiation: Add an ATP/Substrate mix (10 µM ATP final, 0.2 µg/µL Poly(Glu,Tyr) peptide substrate). Incubate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo reagent to deplete unconsumed ATP (40 mins), followed by Kinase Detection Reagent to convert ADP to luminescence (30 mins).
-
Self-Validation: Read luminescence. Calculate the Z'-factor using vehicle (DMSO) as the negative control and a known FMS inhibitor (e.g., Pexidartinib) as the positive control. Proceed with data analysis only if Z' > 0.5.
Protocol B: Bone Marrow-Derived Macrophage (BMDM) Viability Assay
Objective: Phenotypic validation of target engagement in primary cells. Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and efflux pumps. BMDMs are utilized because their survival is strictly and exclusively dependent on CSF-1R signaling. Inhibiting FMS kinase in these cells mimics M-CSF withdrawal, inducing apoptosis. This provides a direct, biologically relevant readout of target engagement[1].
Step-by-Step Methodology:
-
Cell Isolation: Isolate bone marrow cells from the femurs and tibias of 6-8 week old C57BL/6 mice.
-
Differentiation: Plate cells in RPMI-1640 supplemented with 10% FBS and 20 ng/mL recombinant murine M-CSF (CSF-1). Incubate for 7 days at 37°C, 5% CO₂ to differentiate into mature BMDMs.
-
Compound Treatment: Harvest mature BMDMs and seed at 10,000 cells/well in a 96-well plate. Treat with a 5-dose gradient of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives (e.g., Compound 1r).
-
Incubation: Incubate for 72 hours in the presence of M-CSF.
-
Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP as an indicator of metabolically active cells.
-
Self-Validation: Run a parallel cytotoxicity screen against HS-27 fibroblasts (which do not rely on FMS for survival). A high selectivity index (fibroblast IC₅₀ / BMDM IC₅₀) proves the compound is selectively targeting FMS rather than acting as a general cytotoxin[3].
Protocol C: Cancer Cell Line Antiproliferative Profiling
Objective: Assessing direct anti-tumor efficacy across diverse tissue origins. Causality & Rationale: To evaluate the translational anti-tumor potential of the compounds, they must be screened against FMS-overexpressing cancer lines (e.g., ovarian, prostate, breast). The 1H-pyrrolo[3,2-c]pyridine scaffold has shown dual action by inhibiting tumor cell proliferation directly while simultaneously modulating the immune microenvironment[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., SK-OV-3 for ovarian, PC-3 for prostate, MCF-7 for breast) at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.
-
Treatment: Apply compounds in a 5-dose response mode (ranging from 0.01 µM to 10 µM).
-
Incubation: Incubate for 48 hours.
-
Staining & Readout: Fix cells with cold 10% trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) dye. Solubilize the bound dye with 10 mM Tris base and measure absorbance at 510 nm.
-
Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline proliferation and calculate both IC₅₀ and Total Growth Inhibition (TGI) metrics.
References
-
[2] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. Source: nih.gov. 2
-
[3] Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold - PubMed. Source: nih.gov. 3
-
[1] Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Source: tandfonline.com. 1
-
[4] Inhibitory Effects of a New 1H-Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1. Source: jst.go.jp. 4
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Targeting Tubulin Polymerization with 1H-pyrrolo[3,2-c]pyridines
Executive Summary
The microtubule network is a validated target in cancer chemotherapy.[1] While agents like paclitaxel and vinca alkaloids are clinically established, resistance mechanisms (particularly P-gp efflux) necessitate novel scaffolds. The 1H-pyrrolo[3,2-c]pyridine core has emerged as a potent pharmacophore, functioning primarily as a Colchicine Binding Site Inhibitor (CBSI) .
This guide details the experimental workflow for validating 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors. It moves beyond standard synthesis to focus on the biological validation pipeline: from cell-free kinetic assays to phenotypic cellular confirmation.
Scientific Background & Mechanism
The Scaffold Advantage
The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid bioisostere for the indole nucleus found in Combretastatin A-4 (CA-4). Its distinct advantage lies in:
-
Conformational Restriction: It locks the orientation of aryl substituents to match the pharmacophore of the colchicine binding site.
-
Hydrogen Bonding: The pyridine nitrogen and the pyrrole NH offer specific H-bond donor/acceptor sites that interact with residues (e.g., Thrα179, Asnβ349) within the tubulin
-subunit.
Mechanism of Action Pathway
The following diagram illustrates the cascade from molecular binding to cellular apoptosis.
Figure 1: Mechanism of Action for 1H-pyrrolo[3,2-c]pyridine derivatives acting as microtubule destabilizing agents.[2][3]
Experimental Workflow: From Molecule to Phenotype
To validate a new derivative, a tiered approach is required.
Figure 2: Validation hierarchy. Biochemical potency must be established before consuming resources on cellular assays.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence)
Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system. Method Selection: We utilize a fluorescence-based assay (using a fluorophore reporter like DAPI or a proprietary kit) rather than turbidimetry (OD340). Fluorescence is 10x more sensitive, requiring less compound and protein.
Materials
-
Purified Tubulin: >99% pure porcine brain tubulin (lyophilized).
-
GTP Stock: 100 mM (keep frozen).
-
Buffer (PEM): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or kit-specific fluorophore.
-
Controls: Paclitaxel (Stabilizer), Colchicine or Nocodazole (Destabilizer), DMSO (Vehicle).
Step-by-Step Procedure
-
Preparation (Critical): Pre-warm the 96-well plate to 37°C in the reader. Keep all tubulin stocks on ice until the very last second. Tubulin denatures rapidly at room temperature if not polymerized.
-
Reconstitution: Resuspend tubulin in PEM buffer + 10% Glycerol + 1 mM GTP to a final concentration of 2–3 mg/mL.
-
Compound Addition:
-
Add 5 µL of 10x compound solution (in PEM/DMSO) to wells.
-
Final DMSO concentration must be <1%.
-
-
Initiation: Add 45 µL of cold Tubulin/GTP/Reporter mix to each well.
-
Reading: Immediately place in the pre-warmed plate reader (37°C).
-
Mode: Kinetic Fluorescence.
-
Excitation/Emission: 360 nm / 450 nm (for DAPI).
-
Duration: 60 minutes, read every 60 seconds.
-
Data Analysis & Interpretation
Normalize data to the Vehicle Control (100% polymerization).
| Parameter | Vehicle Control | 1H-pyrrolo[3,2-c]pyridine (Inhibitor) | Paclitaxel (Stabilizer) |
| Lag Phase | Standard (~5 min) | Extended or Flatline | Eliminated (Immediate growth) |
| Vmax (Slope) | Steep | Suppressed | Steep |
| Steady State | High Plateau | Low Plateau | Very High Plateau |
Success Criteria: A potent 1H-pyrrolo[3,2-c]pyridine derivative (e.g., 3 µM) should reduce the Vmax and steady-state fluorescence by >50% compared to control.
Protocol 2: Immunofluorescence of Microtubule Network
Objective: Visualize the collapse of the cytoskeletal architecture in cancer cells (e.g., HeLa or MCF-7). Critical Note: Do NOT use Paraformaldehyde (PFA) fixation if you want to see the fine details of the microtubule lattice. PFA cross-linking can obscure antibody binding sites on tubulin. Methanol fixation is superior for this specific application.
Procedure
-
Seeding: Seed cancer cells on glass coverslips (50% confluency).
-
Treatment: Treat with compound (at IC50 and 2x IC50) for 24 hours.
-
Fixation (The "Cold Methanol" Method):
-
Aspirate media.
-
Immediately submerge coverslips in -20°C Methanol for 10 minutes.
-
Why? This precipitates proteins and preserves the microtubule structure while permeabilizing the membrane simultaneously.
-
-
Blocking: Wash 3x with PBS.[4] Block with 1% BSA/PBS for 30 mins.
-
Primary Antibody: Incubate with anti-
-tubulin (1:500) overnight at 4°C. -
Secondary Antibody: Incubate with Alexa Fluor 488-conjugated secondary (1:1000) for 1 hour (Dark).
-
Counterstain: DAPI (1 µg/mL) for nuclei.
-
Mounting: Mount on slides with anti-fade reagent.
Expected Results
-
Control: Long, filamentous, organized network spreading to cell periphery.
-
Treated: Shortened, fragmented microtubules; cell rounding; diffuse fluorescence rather than defined fibers.
Protocol 3: Cell Cycle Analysis (G2/M Arrest)
Objective: Confirm that microtubule destabilization leads to mitotic arrest.
Procedure
-
Harvest: Collect cells (including floating dead cells) after 24h treatment.
-
Fixation:
-
Wash with cold PBS.
-
Add dropwise to 70% ethanol (-20°C) while vortexing gently.
-
Incubate at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).
-
Incubate 30 mins at 37°C in dark.
-
-
Flow Cytometry: Acquire 10,000 events. Analyze DNA content histogram.
Data Summary Table
| Cell Cycle Phase | DNA Content | Control % | Treated (Potent Derivative) |
| G0/G1 | 2N | ~55% | < 20% |
| S | 2N -> 4N | ~25% | ~10% |
| G2/M | 4N | ~20% | > 60% (Arrest) |
| Sub-G1 | < 2N | < 2% | Increased (Apoptosis) |
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[5][6][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[2]
-
[Link]
-
-
Cytoskeleton, Inc.
-
[Link]
-
-
Mirigian, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence.[7] Methods in Cell Biology, 115, 215-229.[7]
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of 1H-pyrrolo[3,2-c]pyridine-based Inhibitors for MPS1 Kinase
Introduction
Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).[1][2] The SAC acts as a surveillance mechanism during mitosis, preventing anaphase onset until all kinetochores are properly attached to spindle microtubules.[2][3][4]
In cancer cells with chromosomal instability (CIN), MPS1 is often overexpressed to manage the high burden of segregation errors. Inhibitng MPS1 forces these cells to exit mitosis prematurely with unaligned chromosomes, leading to severe aneuploidy and subsequent cell death (mitotic catastrophe).[5] This makes MPS1 a high-value target for oncology.[1][2]
This guide focuses on the 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole), a privileged structure for developing potent, ATP-competitive MPS1 inhibitors such as CCT251455 . This scaffold offers a favorable vector for exploring the solvent-exposed regions of the kinase while maintaining critical hinge-binding interactions.
Chemical Development & Synthesis[6][7][8][9][10][11]
Retrosynthetic Strategy
The 1H-pyrrolo[3,2-c]pyridine core allows for modular functionalization. The primary vectors for optimization are:
-
C-2 Position: Targets the inner hydrophobic pocket (selectivity filter).
-
C-4 Position: Targets the solvent channel (solubility and potency).
Detailed Synthetic Protocol (Representative)
Based on the route described by Naud et al. (J. Med. Chem. 2013).[6][7]
Objective: Synthesis of a C-2 pyrazole, C-4 aniline substituted 1H-pyrrolo[3,2-c]pyridine.
Step 1: Protection
-
Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in THF.
-
Add NaH (1.2 eq) at 0°C; stir for 30 min.
-
Add (Boc)₂O (1.2 eq) and warm to RT. Stir 2h.
-
QC: Verify N-Boc formation via LC-MS.
Step 2: C-2 Functionalization (Suzuki Coupling) Note: Direct C-2 lithiation requires directing groups. Alternatively, use pre-halogenated precursors if available.
-
Cool N-Boc-4-chloro-5-azaindole solution in dry THF to -78°C.
-
Add n-BuLi (1.2 eq) dropwise (Lithiation at C-2).
-
Quench with iodine to form the 2-iodo intermediate.
-
Perform Suzuki coupling: Mix 2-iodo intermediate with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2M) in DME/Water.
-
Heat at 90°C for 4h.
-
Result: 4-chloro-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine core.
Step 3: C-4 Amination (Buchwald-Hartwig)
-
Combine the product from Step 2 (1.0 eq) with the desired substituted aniline (1.2 eq).
-
Catalyst: Pd₂dba₃ (5 mol%) / Xantphos (10 mol%).
-
Base: Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
Microwave irradiation: 140°C for 30-60 min.
Step 4: Deprotection
-
Treat with TFA/DCM (1:1) at RT for 1h to remove the Boc group.
-
Neutralize and purify via Prep-HPLC.
Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on MPS1 Potency (IC50) | Notes |
| Core | 1H-pyrrolo[3,2-c]pyridine | < 10 nM (Scaffold) | Critical H-bond donor/acceptor at hinge. |
| C-2 | H (Unsubstituted) | > 1000 nM | Loss of potency. |
| C-2 | 1-methyl-1H-pyrazol-4-yl | ~ 3 nM | Optimal fit in hydrophobic pocket. |
| C-4 | 3-methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline | < 5 nM | Extends to solvent channel; improves solubility. |
| N-1 | Methyl / Alkyl | > 100 nM | H-bond donor usually required for active site water network. |
Biological Validation Protocols
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Causality: MPS1 consumes ATP to phosphorylate substrates. The ADP-Glo assay quantifies ADP production, providing a direct measure of kinase activity.[8][9]
Reagents:
-
Recombinant Human MPS1 (TTK) (0.5-2 ng/µl).
-
Substrate: MBP (Myelin Basic Protein) or MPS1-specific peptide.
-
ATP (Ultrapure): 10 µM (at or below Km_app).
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO. Transfer 250 nL to a 384-well white low-volume plate.
-
Enzyme Addition: Add 2.5 µL of MPS1 enzyme solution. Incubate 10 min at RT (allows compound-enzyme equilibrium).
-
Reaction Start: Add 2.5 µL of ATP/Substrate mix.
-
Incubation: Incubate at RT for 60 min.
-
ADP-Glo Step 1: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[9] Incubate 40 min.
-
ADP-Glo Step 2: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.
-
Read: Measure Luminescence.
-
Analysis: Fit data to sigmoidal dose-response to determine IC50.
Protocol B: Cellular SAC Override Assay
Causality: Nocodazole depolymerizes microtubules, activating the SAC and arresting cells in mitosis. An effective MPS1 inhibitor will override this signal, forcing cells to exit mitosis (decrease in Phospho-Histone H3) despite the damage.
Workflow:
-
Seeding: Seed HCT116 cells (5,000/well) in 96-well plates. Allow attachment (24h).
-
SAC Activation: Treat cells with Nocodazole (100 ng/mL) for 16h.
-
Result: >80% of cells arrest in mitosis (rounded morphology).
-
-
Inhibitor Treatment: Add MPS1 inhibitor dilution series in the presence of Nocodazole. Incubate for 2h.
-
Fixation: Remove media, wash with PBS, fix with 4% Paraformaldehyde (15 min).
-
Staining:
-
Primary Ab: Anti-Phospho-Histone H3 (Ser10) (Mitotic Marker).
-
Secondary Ab: AlexaFluor-488 conjugated.
-
Counterstain: DAPI (Nuclei).
-
-
Quantification: High-Content Imaging or Flow Cytometry.
-
Readout: Calculate the Mitotic Index (% pHH3 positive cells).
-
Success Criteria: Dose-dependent decrease in Mitotic Index compared to Nocodazole-only control.
-
Signaling Pathway & Mechanism[5][7]
The following diagram illustrates the Spindle Assembly Checkpoint (SAC) and the specific intervention point of 1H-pyrrolo[3,2-c]pyridine inhibitors.
References
-
Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
-
Tannous, B. A., et al. (2013). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Chemical Biology & Drug Design, 81, 1-14. Link
-
Musacchio, A. (2015). The Molecular Logic of Spindle Assembly Checkpoint Signalling. Nature Reviews Molecular Cell Biology, 16, 512–524. Link
-
BPS Bioscience. TTK (MPS-1) Kinase Assay Kit Protocol. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: discovery of a novel TSPO PET ligand for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
Application Note: Protocol for the Synthesis of Diarylamide Derivatives with a 1H-Pyrrolo[3,2-c]pyridine Scaffold
Introduction
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged bioisostere of indole, widely utilized in the design of potent kinase inhibitors[1]. When coupled with a diarylamide pharmacophore, derivatives such as KIST101029 exhibit exceptional broad-spectrum antiproliferative activity and highly selective inhibition of FMS (CSF-1R) kinase[2]. This application note details a comprehensive, field-proven six-step synthetic protocol to construct these complex diarylamides, highlighting a critical Dimroth-type ring rearrangement that efficiently builds the 1-aryl-5-azaindole core[3].
Mechanistic Overview & Synthetic Strategy
Synthesizing 1-aryl-1H-pyrrolo[3,2-c]pyridines via standard transition-metal-catalyzed cross-coupling is notoriously inefficient due to the unreactive nature of the azaindole nitrogen and competing side reactions[1]. To circumvent these limitations, this protocol employs a thermodynamic ring-opening/ring-closing cascade[3].
The synthesis begins with the activation of commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole) via N-oxidation, which directs subsequent chlorination to the C4 position. The pivotal step is a solvent-free, high-temperature fusion of 4-chloro-1H-pyrrolo[2,3-b]pyridine with a nitroaniline. This initiates a nucleophilic aromatic substitution (SNAr) at C4. The resulting steric and electronic strain forces the pyridine-like ring to open and recyclize, thermodynamically driving the formation of the 1-aryl-4-amino-1H-pyrrolo[3,2-c]pyridine (5-azaindole) architecture[3]. Subsequent functionalization involves selective C4-amidation, catalytic nitro reduction, and a final EDCI/HOBt-mediated peptide coupling to install the diarylamide moiety[2].
Workflow for the synthesis of diarylamides via Dimroth-type rearrangement.
Comprehensive Experimental Protocols
Step 1: N-Oxidation of 1H-Pyrrolo[2,3-b]pyridine
Causality : m-Chloroperoxybenzoic acid (m-CPBA) selectively oxidizes the pyridine nitrogen. The resulting N-oxide forms a highly stable salt with the byproduct m-chlorobenzoic acid, which precipitates out of solution, completely eliminating the need for tedious column chromatography[3].
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in ethyl acetate (EtOAc) at 0 °C.
-
Add m-CPBA (1.2 equiv) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 h.
-
Filter the resulting precipitate, wash thoroughly with cold EtOAc, and dry under vacuum to yield the m-chlorobenzoate salt.
Step 2: Chlorination to 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Causality : Phosphorus oxychloride (POCl3) functions as both the solvent and the chlorinating agent. The N-oxide directs the chloride nucleophile specifically to the C4 position via a Meisenheimer-like intermediate, followed by rearomatization and deoxygenation[3].
-
Suspend the N-oxide salt from Step 1 in neat POCl3 (10 mL/g of substrate).
-
Heat the mixture to reflux (100 °C) for 12 h.
-
Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POCl3.
-
Neutralize the aqueous phase to pH 8 using 2M aqueous NaOH.
-
Extract with CH2Cl2, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 3: Dimroth-Type Ring Rearrangement (Core Assembly)
Causality : Solvent-free fusion at 180 °C provides the massive activation energy required for the initial SNAr and the subsequent ring-opening/closing cascade. This directly yields the 1-(nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride salt[3].
-
Thoroughly mix 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) with 3-nitroaniline (5.0 equiv) in a round-bottom flask.
-
Heat the neat solid mixture at 180 °C for 2–5 h until complete fusion and reaction occur.
-
Cool the dark melt to room temperature and triturate with hot ethanol (150 mL).
-
Filter the resulting solid and wash with cold ethanol to isolate the rearranged hydrochloride salt.
Step 4: First Amidation (C4-Benzoylation)
Causality : Benzoyl chloride selectively acylates the exocyclic C4-amine. Diisopropylamine is chosen as a sterically hindered, non-nucleophilic base to scavenge HCl without competing for the highly reactive acyl chloride[3].
-
Suspend the amine hydrochloride salt (1.0 equiv) in anhydrous CH2Cl2.
-
Add diisopropylamine (3.0 equiv) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.2 equiv) dropwise.
-
Stir at room temperature for 12 h.
-
Wash the organic layer with distilled water, dry over Na2SO4, concentrate, and purify via silica gel chromatography.
Step 5: Nitro Group Reduction
Causality : Catalytic hydrogenation using palladium on carbon (Pd/C) cleanly reduces the nitro group to an aniline, preparing the molecule for the final amide coupling while leaving the newly formed benzamide bond and the azaindole core completely intact[3].
-
Dissolve the nitro intermediate in a 1:1 mixture of anhydrous THF and MeOH.
-
Add 10% Pd/C (10% w/w).
-
Purge the flask and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 2 h.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Step 6: Second Amidation (Diarylamide Formation)
Causality : The EDCI/HOBt coupling system mildly and efficiently activates the substituted benzoic acid (e.g., 4-morpholino-3-(trifluoromethyl)benzoic acid). This prevents side reactions and ensures high yields of the target diarylamide. Triethylamine (TEA) maintains the nucleophilicity of the aniline[2].
-
In a flame-dried flask, dissolve the aniline intermediate (1.0 equiv), the substituted benzoic acid (2.0 equiv), HOBt (2.2 equiv), and EDCI (2.6 equiv) in anhydrous DMF at 0 °C.
-
Add TEA (0.2 equiv) dropwise.
-
Heat the mixture to 80 °C and stir for 12 h.
-
Cool to room temperature, partition between water and EtOAc, and separate the organic layer.
-
Wash with brine, dry over Na2SO4, concentrate, and purify via column chromatography (hexanes/ethyl acetate) to yield the final diarylamide.
Quantitative Data & Yield Optimization
| Step | Transformation | Key Reagents & Conditions | Typical Yield (%) | Purification Method |
| 1 | N-Oxidation | m-CPBA, EtOAc, 0 °C to RT, 4 h | 85–90% | Filtration (Precipitation) |
| 2 | Chlorination | POCl3, Reflux (100 °C), 12 h | 70–75% | Liquid-Liquid Extraction |
| 3 | Ring Rearrangement | 3-Nitroaniline, Fusion (180 °C), 2–5 h | 60–65% | Trituration (Hot Ethanol) |
| 4 | C4-Benzoylation | Benzoyl chloride, Diisopropylamine, 12 h | 75–80% | Silica Gel Chromatography |
| 5 | Nitro Reduction | H2 (1 atm), 10% Pd/C, THF/MeOH, 2 h | 90–95% | Celite Filtration |
| 6 | Diarylamide Coupling | Ar-COOH, EDCI, HOBt, TEA, DMF, 80 °C | 65–70% | Silica Gel Chromatography |
Biological Validation (Self-Validating System)
To ensure the synthesized diarylamides possess the intended pharmacological profile, a two-tiered validation system must be employed to confirm both biochemical target engagement and cellular efficacy.
-
Biochemical Kinase Assay : Synthesized diarylamides with the pyrrolo[3,2-c]pyridine scaffold act as Type II inhibitors, binding to the DFG-out conformation of FMS kinase. Validation requires a radiometric or TR-FRET kinase assay to confirm nanomolar IC50 values (e.g., KIST101029 exhibits an IC50 of 96 nM against FMS)[2].
-
Cell-Based Macrophage & Transformation Assays : Target engagement is validated using a Bone Marrow-Derived Macrophages (BMDM) assay. The compounds must demonstrate dose-dependent inhibition of CSF-1-induced macrophage proliferation[3]. Furthermore, compounds in this class have been shown to inhibit IGF-1-induced AP-1 transactivation and neoplastic cell transformation in JB6 Cl41 cells, confirming their broad-spectrum chemopreventive potential[4],[5].
FMS Kinase signaling pathway and targeted inhibition by diarylamides.
References
1.[4] Yun, H. J., et al. "Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1." Biological and Pharmaceutical Bulletin 36.9 (2013): 1466-1473. URL: [Link] 2.[5] Yun, H. J., et al. "Pyrrolo[3,2-c]pyridine Derivative, KIST101029, on Activator Protein-1 Activity and Neoplastic Cell Transformation Induced by Insulin-Like Growth Factor-1." J-STAGE (2013). URL: [Link] 3.[2] Khan, M. A., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." Journal of Enzyme Inhibition and Medicinal Chemistry 33.1 (2018): 1318-1329. URL: [Link] 4.[3] Khan, M. A., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Taylor & Francis (2018). URL: [Link] 5.[1] Popowycz, F., et al. "Product Class 22: Azaindoles and Their Derivatives." Science of Synthesis (2006). URL: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for In Vitro Antiproliferative Activity Testing of 1H-pyrrolo[3,2-c]pyridines
Introduction: The Rationale for Antiproliferative Screening of 1H-pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2] Several derivatives have demonstrated significant antiproliferative activity, making them promising candidates for anticancer drug discovery.[1][3][4][5] For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of critical cell cycle regulators like Monopolar Spindle 1 (MPS1) kinase, leading to mitotic arrest and subsequent reduction in cancer cell proliferation.[3][6]
This document provides a comprehensive guide to evaluating the antiproliferative effects of novel 1H-pyrrolo[3,2-c]pyridine compounds using a robust and widely adopted in vitro colorimetric assay. We will focus on the tetrazolium salt-based assays, such as the MTT and MTS assays, which are foundational methods for initial screening and determination of a compound's potency.[7]
Principle of the Assay: Measuring Metabolic Activity as a Surrogate for Cell Viability
The core principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and similar tetrazolium-based assays (e.g., MTS, XTT, WST-8) lies in quantifying the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[7][8] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow water-soluble tetrazolium salt to a colored, water-insoluble formazan product (in the case of MTT) or a water-soluble formazan (in the case of MTS).[9][10]
The intensity of the color produced is directly proportional to the number of living, metabolically active cells.[11][12] By measuring the absorbance of this colored product, we can quantify the effect of a test compound on cell proliferation. A decrease in color intensity compared to untreated control cells indicates a reduction in cell viability or inhibition of proliferation.[13] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required to inhibit a biological process by 50%.[14]
Experimental Workflow Diagram
Caption: General workflow for assessing antiproliferative activity.
Pre-Protocol Essentials: Ensuring Assay Validity
Before initiating the main protocol, two preliminary experiments are crucial for establishing a robust and reproducible assay.
Determining Optimal Cell Seeding Density
The relationship between cell number and absorbance must be linear to ensure that changes in absorbance accurately reflect changes in cell viability, not artifacts of cell density.[13] An optimal seeding density will yield absorbance values in the linear range of the assay (typically 0.75-1.25) at the end of the experiment.[13]
Protocol for Cell Titration:
-
Prepare a serial dilution of your chosen cell line (e.g., from 1 x 10³ to 1 x 10⁶ cells/mL).[13]
-
Seed 100 µL of each cell dilution in triplicate into a 96-well plate.
-
Include triplicate wells with medium only as a blank control.
-
Incubate the plate for the intended duration of your compound exposure (e.g., 72 hours).
-
Proceed with the MTT or MTS assay as described in the main protocol.
-
Plot the average absorbance against the number of cells seeded. The optimal seeding density for your main experiment will be within the linear portion of this curve.
Assessing Compound Interference
Test compounds, particularly colored ones, can interfere with the assay by directly reducing the tetrazolium salt or by absorbing light at the same wavelength as the formazan product, leading to false results.[15]
Protocol for Interference Check:
-
Prepare the highest concentration of your 1H-pyrrolo[3,2-c]pyridine compound that will be used in the assay.
-
In a 96-well plate, add the compound to wells containing cell culture medium but no cells.
-
Add the MTT/MTS reagent and incubate as you would for the main experiment.
-
Add solubilizer (for MTT) and measure the absorbance.
-
A significant absorbance reading in these cell-free wells indicates interference, and an alternative assay may be required.[15]
Detailed Protocol: The MTT Assay
The MTT assay is a widely used, reliable method for assessing cell viability.[9] It relies on the formation of insoluble purple formazan crystals that must be dissolved before measurement.[10]
Materials and Reagents
-
Selected human cancer cell line (e.g., HCT-116, MCF-7, HeLa)[1][4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
1H-pyrrolo[3,2-c]pyridine test compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Preparation: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue). Ensure cell viability is >90%.[17]
-
Seeding: Dilute the cells in complete culture medium to the predetermined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate.[18]
-
Edge Effect Mitigation: To avoid the "edge effect," where wells on the perimeter of the plate evaporate more quickly, fill these outer wells with 100 µL of sterile PBS or medium without cells.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.[17]
Day 2: Compound Treatment
-
Compound Dilution: Prepare a stock solution of your 1H-pyrrolo[3,2-c]pyridine compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Controls: Include the following controls in triplicate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) as the test wells. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[13]
-
-
Incubation: Return the plate to the incubator for the desired exposure time (commonly 24, 48, or 72 hours).[18][19][20]
Day 4/5: Assay Development and Data Acquisition
-
MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[13][18]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[13][16] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18]
-
-
Dissolution: Place the plate on an orbital shaker for 5-10 minutes, protected from light, to ensure complete dissolution of the formazan crystals. Visually confirm that all purple crystals are dissolved.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to reduce background noise.[21]
Alternative Protocol: The MTS Assay
The MTS assay offers a more streamlined alternative to the MTT assay.[11] The MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is reduced to a formazan product that is soluble in cell culture medium, eliminating the need for the solubilization step.[10][12]
Key Differences from MTT Protocol:
-
Reagent: Use a combined MTS/PES (phenazine ethosulfate, an electron coupling reagent) solution.[11]
-
Procedure: After the compound incubation period, add 20 µL of the MTS reagent directly to each well.[10]
-
Data Acquisition: Record the absorbance directly at 490-500 nm without any additional steps.[12][22]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the blank (medium only) controls from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the log of the compound concentration (X-axis). The resulting curve should be sigmoidal.[23]
-
IC50 Determination: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the dose-response curve and calculate the IC50 value. The IC50 is the concentration of the compound that results in 50% inhibition of cell proliferation.[14][23]
Quantitative Data Summary Example
The results should be summarized in a clear, tabular format.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) ± SD |
| HCT-116 | Compound X | 72 | 0.55 ± 0.08 |
| MCF-7 | Compound X | 72 | 1.21 ± 0.15 |
| HeLa | Compound X | 72 | 0.89 ± 0.11 |
| HCT-116 | Doxorubicin | 72 | 0.05 ± 0.01 |
Note: Data are illustrative and require experimental validation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Uneven cell seeding; Pipetting errors. | Ensure the cell suspension is homogenous. Calibrate pipettes regularly.[15] |
| High background absorbance | Contamination (bacterial/yeast); Phenol red in medium. | Maintain sterile technique. Use phenol red-free medium during the MTT incubation step.[24] |
| Absorbance readings too low | Cell seeding density is too low; Insufficient incubation time with MTT/MTS. | Perform a cell titration experiment to optimize cell number. Increase incubation time until color is evident.[13][21] |
| Compound interference | Compound is colored or has reducing properties. | Run a cell-free control to quantify interference. Consider an alternative viability assay (e.g., ATP-based luminescence assay).[15] |
| Incomplete formazan solubilization (MTT) | Insufficient solvent volume; Inadequate mixing. | Ensure complete removal of medium before adding solubilizer. Use an orbital shaker and visually confirm dissolution. |
Mechanism of Action: A Look at Potential Signaling Pathways
While the antiproliferative assay quantifies if a compound inhibits cell growth, it does not explain how. The 1H-pyrrolo[3,2-c]pyridine scaffold is often associated with kinase inhibition.[5] A reduction in proliferation could be due to the inhibition of key signaling pathways that control cell cycle progression, survival, and growth, such as the PI3K/Akt or MAPK/ERK pathways. Downstream effects often include cell cycle arrest (e.g., at the G2/M phase) and induction of apoptosis.[4][25]
Representative Cell Survival Signaling Pathway
Caption: Potential inhibition of pro-survival pathways by a kinase inhibitor.
Conclusion
The in vitro antiproliferative assay is an essential first step in characterizing the biological activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives. By following the detailed protocols and validation steps outlined in these application notes, researchers can generate reliable and reproducible data on compound potency. This information is critical for making informed decisions in the drug discovery pipeline, enabling the selection and optimization of lead candidates for further preclinical development.
References
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
Biocompare. (n.d.). MTS Assay Kits. Retrieved from [Link]
-
Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sartorius. (n.d.). Cell Proliferation Assays for Live-Cell Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Ahmadi, M., et al. (2015). Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. Avicenna Journal of Phytomedicine. Retrieved from [Link]
-
Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jeon, J., et al. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Molecules. Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Frontiers. (2017). In Vitro Antiproliferative Activity of Extracts of Carlina acaulis subsp. caulescens and Carlina acanthifolia subsp. utzka. Frontiers in Pharmacology. Retrieved from [Link]
-
Eldehna, W. M., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Retrieved from [Link]
-
Liu, Y., et al. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. Retrieved from [Link]
-
Al-zihlif, M. A., et al. (2022). 3.7. In Vivo Evaluation of the Antiproliferative Activity. Bio-protocol. Retrieved from [Link]
-
van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. Retrieved from [Link]
-
eLife. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [worldwide.promega.com]
- 12. tribioscience.com [tribioscience.com]
- 13. atcc.org [atcc.org]
- 14. clyte.tech [clyte.tech]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijbs.com [ijbs.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. biocompare.com [biocompare.com]
- 23. IC50 Calculator | AAT Bioquest [aatbio.com]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Application Note: Cell-Based Evaluation of 1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors
Introduction & Scaffold Context
The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole) represents a privileged structure in medicinal chemistry, distinct from its more common isomer, 7-azaindole. This scaffold functions as a bioisostere of indole, offering unique hydrogen-bonding capabilities at the hinge region of kinase ATP-binding pockets.
Recent medicinal chemistry campaigns have validated this scaffold against high-value oncology targets, including MPS1 (TTK) , FMS (CSF-1R) , and CDK8 . Unlike biochemical assays, which measure inhibition in an artificial buffer system, cell-based assays are critical for determining if these lipophilic compounds can penetrate the cell membrane, engage the target in a crowded cytosolic environment, and elicit a phenotypic response.
This guide outlines a self-validating assay cascade designed to filter 1H-pyrrolo[3,2-c]pyridine derivatives from target engagement to phenotypic efficacy.
The Logic of the Assay Cascade
We do not test random endpoints. We follow a causality chain:
-
Entry & Binding: Does the compound enter the cell and physically bind the kinase? (Assay: CETSA )[1][2][3]
-
Proximal Signaling: Does binding inhibit the kinase's immediate catalytic activity? (Assay: Phospho-Western/ELISA )
-
Phenotypic Outcome: Does this inhibition result in cell death or arrest? (Assay: CellTiter-Glo )
Figure 1: The critical path for validating kinase inhibitors. Each step acts as a gatekeeper for the next.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To prove that your 1H-pyrrolo[3,2-c]pyridine compound physically binds the target kinase (e.g., MPS1 or FMS) inside the living cell.
Principle: Ligand binding stabilizes proteins, shifting their melting temperature (
Materials
-
Cell Line: Relevant cancer line (e.g., HCT116 for MPS1, THP-1 for FMS).
-
Lysis Buffer: RIPA buffer supplemented with protease/phosphatase inhibitors.[1]
-
Heating Block: PCR thermocycler (essential for precise temperature gradients).
Step-by-Step Workflow
Phase A: Determine the
(Aggregation Temperature)
Before testing compounds, you must find the temperature where 50% of your target kinase precipitates.
-
Harvest Cells: Collect
cells, wash with PBS, and resuspend in PBS with protease inhibitors. -
Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes.
-
Heat Gradient: Subject tubes to a temperature gradient (e.g., 40°C to 67°C in 3°C increments) for 3 minutes .
-
Cool & Lyse: Immediately incubate at RT for 3 min, then snap-freeze in liquid nitrogen (or dry ice/methanol) and thaw. Repeat freeze-thaw 2x.
-
Clarify: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).
-
Western Blot: Analyze supernatants for the target kinase. Plot intensity vs. Temperature. The temperature with 50% signal is your
.
Phase B: Isothermal Dose-Response (ITDRF)
-
Treatment: Seed cells in 6-well plates. Treat with the 1H-pyrrolo[3,2-c]pyridine compound at varying concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour . Include a DMSO control.[3]
-
Heat Shock: Harvest cells and heat all samples at the determined
(e.g., 52°C) for 3 minutes. -
Process: Lyse, clarify, and blot as above.
-
Analysis: A potent binder will maintain soluble protein levels at high concentrations, while the DMSO control will show low/no protein (precipitated).
Expert Insight: 1H-pyrrolo[3,2-c]pyridines are often lipophilic. Ensure your highest concentration does not precipitate in the media before entering the cell, which causes false negatives.
Protocol: Functional Signaling (Phospho-Western)
Objective: Confirm that physical binding leads to catalytic inhibition. Context: For MPS1 inhibitors (e.g., CCT251455 analogs), we look for loss of autophosphorylation or downstream SMAD signaling. For FMS inhibitors, we look for reduced p-ERK or p-Akt after stimulation.
Experimental Design (FMS Kinase Example)
| Parameter | Condition |
| Starvation | Critical: Serum-starve cells (0.1% FBS) for 16–24 hours to reduce basal background noise. |
| Compound Pre-treatment | 1 hour prior to stimulation. |
| Stimulation | Add Ligand (e.g., CSF-1 or M-CSF) for 5–10 minutes. |
| Lysis | Cold RIPA + Phosphatase Inhibitors (Na3VO4, NaF). |
Protocol Steps
-
Seed: Plate THP-1 or relevant cells at
cells/well in 6-well plates. -
Starve: Replace media with serum-free media overnight.
-
Treat: Add compound dilution series (DMSO, 10 nM – 10 µM). Incubate 1 hr at 37°C.
-
Stimulate: Add CSF-1 (50 ng/mL) directly to the media. Incubate exactly 10 min.
-
Stop: Place plate on ice. Aspirate media. Wash 1x with ice-cold PBS.
-
Lyse: Add 100 µL cold lysis buffer. Scrape cells.
-
Detect: Run Western Blot.
-
Primary Ab: Anti-phospho-FMS (Tyr723) or Anti-phospho-ERK1/2.
-
Control Ab: Total FMS or Total ERK (loading control).
-
Data Interpretation:
-
Efficacy: You should see a dose-dependent disappearance of the phospho band while the total protein band remains constant.
-
Paradoxical Activation: If p-ERK increases at low doses, check for off-target RAF inhibition (a known issue with some kinase inhibitors).
Protocol: Phenotypic Viability (CellTiter-Glo)
Objective: Quantify the antiproliferative potency (
Optimization Matrix
Before running the screen, optimize the seeding density to ensure linearity.
| Cell Line | Seeding Density (96-well) | Incubation Time |
| HCT116 (Rapid growth) | 1,500 – 3,000 cells | 72 hours |
| THP-1 (Suspension) | 5,000 – 10,000 cells | 72 hours |
| MCF-7 (Slow growth) | 4,000 – 6,000 cells | 96 hours |
Protocol Steps
-
Preparation: Thaw CellTiter-Glo buffer and substrate. Mix to create the Reagent. Equilibrate to RT.
-
Seeding: Plate cells in 90 µL media in opaque-walled white plates (prevents light cross-talk). Incubate 24h to adhere.
-
Treatment: Add 10 µL of 10x compound solution. Final DMSO concentration should be <0.5%.
-
Controls: DMSO only (100% viability), Staurosporine (0% viability/kill control).
-
-
Incubation: Culture for 72 hours at 37°C.
-
Development: Equilibrate plate to RT for 30 min (critical for consistent luminescence).
-
Reaction: Add 100 µL CellTiter-Glo Reagent. Shake on orbital shaker for 2 min.
-
Measurement: Read Luminescence (Integration: 0.5–1.0 sec).
Data Analysis
Calculate % Viability:
Troubleshooting & Critical Factors
Figure 2: Diagnostic logic when biochemical IC50 does not translate to cellular GI50.
Common Pitfall: 1H-pyrrolo[3,2-c]pyridines are ATP-competitive. Biochemical assays often use low ATP (
-
Solution: If CETSA shows binding but Western shows no inhibition, the compound may be binding but displaced by high cellular ATP concentrations during catalysis.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS).[8] URL:[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
The cellular thermal shift assay (CETSA) for evaluating drug target interactions in cells. Source: Nature Protocols.[4] URL:[Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ch.promega.com [ch.promega.com]
- 6. biocompare.com [biocompare.com]
- 7. promega.com [promega.com]
- 8. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular modeling and docking studies of 1H-pyrrolo[3,2-c]pyridine inhibitors
Application Note: Structural Biology and Computational Design of 1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors
Executive Summary & Scientific Rationale
The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole) represents a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases (e.g., MPS1, FMS/CSF-1R, c-Met). Its structural utility lies in its ability to mimic the purine core of ATP. The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.
However, the electronic distribution of the [3,2-c] isomer creates specific challenges in molecular modeling, including tautomeric ambiguity and pH-dependent protonation states that differ significantly from its [2,3-b] (7-azaindole) isomer. This guide provides a validated protocol for modeling these inhibitors, emphasizing the "Self-Validating" workflows required for high-fidelity binding affinity prediction.
Computational Workflow Overview
The following workflow integrates Quantum Mechanics (QM) parameterization with Molecular Mechanics (MM) to resolve the specific electronic nuances of the 5-azaindole scaffold before docking.
Figure 1: Integrated computational workflow for 5-azaindole inhibitor design. The critical checkpoint is the QM-based tautomer optimization.
Phase 1: Ligand & Protein Preparation Protocols
Ligand Chemistry & State Enumeration
The 1H-pyrrolo[3,2-c]pyridine scaffold is amphoteric. The pyridine nitrogen is basic, while the pyrrole NH is weakly acidic. Inaccurate protonation states are the #1 cause of docking failures for this scaffold.
-
Protocol:
-
Structure Generation: Generate 3D coordinates.
-
Ionization: Generate states at pH 7.4 ± 1.5.
-
Critical Insight: Unlike indole, the pyridine nitrogen in the [3,2-c] system can be protonated (pKa ≈ 6–7). If the binding pocket contains an acidic residue (e.g., Glu/Asp) near the pyridine ring, you must include the cationic species (+1 charge) in your docking library.
-
-
Tautomerism: Enforce the 1H-tautomer as the dominant species. The 3H-tautomer disrupts aromaticity and is energetically unfavorable (>10 kcal/mol) unless stabilized by a covalent intermediate.
-
Energy Minimization: Minimize using the OPLS4 force field to relieve steric clashes.
-
Protein Structure Curation (The "Hinge" Factor)
For kinase targets (e.g., MPS1), the "hinge" region dictates selectivity.
-
Protocol:
-
PDB Selection: Select high-resolution structures (<2.5 Å). For MPS1, PDB ID 3DBQ is a validated reference.
-
H-Bond Network Optimization:
-
Sample 180° flips for Asn/Gln/His residues.
-
Self-Validation Step: Verify that the flip does not clash with the co-crystallized ligand.
-
-
Water Management:
-
Retain: Waters bridging the ligand and the gatekeeper residue.
-
Delete: Bulk solvent waters (>5 Å from ligand).
-
-
Phase 2: Molecular Docking Protocol (Glide/AutoDock)
This protocol uses a "Constrained Docking" approach to ensure the scaffold adopts the bioactive kinase-binding pose.
Grid Generation
-
Center: Centered on the centroid of the co-crystallized ligand.
-
Size: Inner box 10 Å x 10 Å x 10 Å; Outer box 30 Å x 30 Å x 30 Å.
-
Constraints (Crucial):
-
Define a Hydrogen Bond Constraint on the backbone NH of the hinge residue (e.g., Gly106 in MPS1).
-
Reasoning: 1H-pyrrolo[3,2-c]pyridine inhibitors almost universally bind via a donor-acceptor motif with the hinge. Forcing this interaction filters out false-positive poses that fit sterically but lack mechanistic viability.
-
Docking Parameters
| Parameter | Setting | Rationale |
| Precision | Extra Precision (XP) | Penalizes desolvation penalties more accurately for hydrophobic cores. |
| Sampling | Flexible | Allows ring conformational sampling (though the scaffold is rigid, substituents are not). |
| Epik State Penalties | ON | Adds energy penalty for high-energy ionization states generated in Phase 1. |
| Post-Docking Minimization | 10 poses | Relax the ligand within the rigid receptor field. |
Interaction Mapping (The "Pharmacophore")
The following diagram illustrates the required binding mode for a successful 1H-pyrrolo[3,2-c]pyridine inhibitor.
Figure 2: Pharmacophoric map of the 5-azaindole scaffold in the kinase ATP pocket. The bidentate hinge interaction is the primary stability driver.
Phase 3: Post-Docking Validation & MD Simulation
Docking scores alone are poor predictors of activity for this scaffold due to the high penalty of desolvating the polar nitrogen atoms. Dynamic validation is required.
Molecular Dynamics (MD) Setup
-
Software: Desmond / GROMACS.
-
System: Protein-Ligand complex in TIP3P water box + 0.15 M NaCl.
-
Ensemble: NPT (300 K, 1.01325 bar).
-
Duration: 100 ns.
Analysis Metrics (Self-Validation Check)
-
RMSD (Root Mean Square Deviation):
-
Pass: Ligand RMSD < 2.5 Å relative to the protein backbone over the last 50 ns.
-
Fail: Ligand RMSD > 3.0 Å implies the docking pose was unstable (likely wrong protonation state).
-
-
H-Bond Persistence:
-
The H-bonds to the hinge (Figure 2) must exist for >80% of the simulation time.
-
-
Water Bridges:
-
Analyze the stability of water-mediated bridges between the pyridine N and adjacent residues (e.g., Thr/Ser in the pocket).
-
Case Study: MPS1 Inhibition
Target: Monopolar Spindle 1 (MPS1) Kinase.[1] Compound: "Compound 8" (from J. Med. Chem. 2013).[1][2]
-
Observation: Initial docking without constraints yielded a flipped pose (pyrrole facing solvent).
-
Correction: Applying the H-bond constraint to the hinge (Gly106/Glu104 region) forced the correct bidentate binding mode.
-
Result: The constrained pose showed high stability in MD (RMSD 1.2 Å) and correlated with the experimental IC50 of 25 nM [1].
References
-
Hewitt, N. M., et al. (2013).[1] "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry. Link
-
El-Mernissi, R., et al. (2022). "New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling." Journal of Biomolecular Structure and Dynamics. Link
-
Wang, C., et al. (2024).[3] "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ibrahim, H. S., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Dhanjal, J. K., et al. (2017). "Study of 1-H Pyrrolo[3,2-c]pyridine MPS1 Inhibitors by Topomer CoMFA, Virtual screening and Molecular Dynamics Simulation." Latin American Journal of Pharmacy. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Application of Sonogashira coupling for the synthesis of 1H-pyrrolo[3,2-c]pyridine intermediates
Application Note: Synthesis of 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Intermediates via Sonogashira Coupling and Heteroannulation
Executive Summary & Strategic Rationale
The 1H-pyrrolo[3,2-c]pyridine scaffold, commonly known as 5-azaindole, is a privileged heterocyclic motif in modern drug discovery. As a bioisostere of indole, it is frequently integrated into the design of kinase inhibitors, anticancer agents, and colchicine-binding site inhibitors[1]. The strategic incorporation of the pyridine nitrogen alters the physicochemical properties of the core, often improving aqueous solubility and introducing novel hydrogen-bonding interactions.
However, the synthesis of 5-azaindoles is notoriously challenging compared to their indole counterparts. The electron-deficient nature of the pyridine ring—specifically the para-relationship of the pyridine nitrogen to the pyrrole nitrogen—significantly reduces the nucleophilicity of the precursor amino group[2]. Consequently, traditional indole syntheses (e.g., the Fischer indole synthesis) are often low-yielding or entirely ineffective. To overcome these electronic deactivations, transition-metal-catalyzed cross-coupling—specifically the Sonogashira coupling followed by a Larock-type heteroannulation or 5-endo-dig cyclization—has emerged as the premier methodology[3].
Mechanistic Causality in Reaction Design
The construction of the 5-azaindole core via Sonogashira coupling is a highly orchestrated two-step cascade:
-
C–C Bond Formation (Sonogashira Alkynylation): The reaction initiates with a Pd(0)/Cu(I) co-catalyzed alkynylation of a 4-amino-3-halopyridine with a terminal alkyne. The choice of the halide is critical. Oxidative addition of Pd(0) into the C–X bond is the rate-determining step. Empirical data demonstrates that 4-amino-3-iodopyridine provides excellent yields (up to 85%), whereas the corresponding chloro-derivative suffers from sluggish reactivity (<50% yield) due to the higher bond dissociation energy of the C–Cl bond[4].
-
C–N Bond Formation (Heteroannulation): The resulting 3-alkynyl-4-aminopyridine intermediate must undergo an intramolecular cyclization. Because the pyridine ring withdraws electron density from the C4-amino group, spontaneous cyclization is rare. The reaction requires either strong basic conditions (e.g., KOtBu) to deprotonate the amine and increase its nucleophilicity, or carbophilic Lewis acid activation (often by the Cu(I) or Pd species already present) to activate the alkyne for a 5-endo-dig ring closure[3].
Mechanistic pathway of Pd/Cu-catalyzed Sonogashira coupling and 5-endo-dig cyclization.
Reaction Optimization & Quantitative Data
To establish a self-validating protocol, it is essential to understand how varying the reaction parameters impacts the overall yield. Table 1 summarizes the optimization landscape for the one-pot synthesis of 2-phenyl-1H-pyrrolo[3,2-c]pyridine.
Table 1: Optimization of Sonogashira-Heteroannulation Conditions
| Entry | Halide Precursor | Catalyst System | Base / Solvent | Temp (°C) | Cyclization Additive | Yield (%) |
| 1 | 4-Amino-3-chloropyridine | Pd(PPh3)4 / CuI | Et3N / DMF | 70 | None | < 10 |
| 2 | 4-Amino-3-bromopyridine | Pd(PPh3)4 / CuI | Et3N / DMF | 70 | KOtBu | 45 |
| 3 | 4-Amino-3-iodopyridine | Pd(PPh3)4 / CuI | Et3N / DMF | 70 | None | 62 |
| 4 | 4-Amino-3-iodopyridine | PdCl2(PPh3)2 / CuI | Et3N / DMF | 80 | KOtBu | 88 |
Data Interpretation: Entry 1 and 2 highlight the inefficiency of chloro- and bromo-pyridines. Entry 3 shows that while the iodo-derivative successfully undergoes the Sonogashira coupling, the lack of a strong base leaves a significant portion of the intermediate uncyclized. Entry 4 represents the optimized conditions: PdCl2(PPh3)2 provides excellent oxidative addition kinetics, while the addition of KOtBu forces the complete cyclization of the electron-deficient intermediate.
Self-Validating Experimental Protocol
The following protocol details the one-pot synthesis of 2-aryl-1H-pyrrolo[3,2-c]pyridines. This methodology is designed to be self-validating; specific visual and analytical checkpoints are embedded to ensure reaction integrity.
Reagents & Materials
-
Substrate: 4-Amino-3-iodopyridine (1.0 equiv, 10 mmol)
-
Coupling Partner: Phenylacetylene (1.2 equiv, 12 mmol)
-
Catalysts: PdCl2(PPh3)2 (5 mol%), CuI (10 mol%)
-
Bases: Triethylamine (Et3N, 3.0 equiv) and Potassium tert-butoxide (KOtBu, 2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)
Step-by-Step Methodology
-
Anaerobic Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-iodopyridine (2.20 g, 10 mmol), PdCl2(PPh3)2 (350 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol). Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict exclusion of oxygen prevents catalyst deactivation and homocoupling (Glaser coupling) of the alkyne.
-
Reagent Addition: Introduce anhydrous DMF (50 mL) and Et3N (4.2 mL, 30 mmol) via syringe. Stir for 5 minutes at room temperature. Add phenylacetylene (1.3 mL, 12 mmol) dropwise.
-
Sonogashira Coupling: Heat the reaction mixture to 80 °C. Self-Validation Checkpoint 1: The solution will transition from a pale yellow to a deep brown/black over 30 minutes, indicating the formation of the active Pd(0) species and the progression of the cross-coupling.
-
Reaction Monitoring: After 4 hours, sample an aliquot for TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. Self-Validation Checkpoint 2: Complete consumption of the starting material (4-amino-3-iodopyridine) and the appearance of the highly fluorescent 3-(phenylethynyl)pyridin-4-amine intermediate confirms step 1 success.
-
In-Situ Cyclization: Once the intermediate is fully formed, carefully remove the septum under a positive argon flow and add KOtBu (2.24 g, 20 mmol) in one portion. Re-seal and increase the temperature to 90 °C for an additional 6 hours. Causality: The strong base deprotonates the C4-amine, overcoming the electron-withdrawing effect of the pyridine ring and driving the 5-endo-dig cyclization.
-
Quench & Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH4Cl (50 mL) to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: CH2Cl2 to CH2Cl2/MeOH 95:5). Self-Validation Checkpoint 3: The desired 2-phenyl-1H-pyrrolo[3,2-c]pyridine elutes as a distinct, UV-active band. Isolate and dry under high vacuum to yield the product as a pale yellow solid.
Step-by-step experimental workflow for the one-pot synthesis of 5-azaindole derivatives.
References
-
Silva, V. L. M., & Silva, A. M. S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.[Link]
-
Keri, R. S., & Quintanova, C. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 391.[Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298640.[Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Inhibition of BRAF-Mutant Melanoma using 1H-Pyrrolo[3,2-c]pyridine Derivatives
Abstract & Introduction
Metastatic melanoma remains a critical therapeutic challenge, primarily due to the rapid acquisition of resistance against first-line BRAF inhibitors (e.g., Vemurafenib). While the 7-azaindole scaffold is well-characterized in kinase inhibition, its isomer, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, has emerged as a privileged structure for developing next-generation antineoplastic agents.
This application note details the protocol for utilizing 1H-pyrrolo[3,2-c]pyridine derivatives to target A375 human melanoma cells (BRAF V600E mutant). We explore two distinct mechanisms of action supported by recent medicinal chemistry literature: direct antiproliferative activity superior to Vemurafenib and the inhibition of IGF-1 induced neoplastic transformation via the MAPK/mTOR pathway.
Key Applications
-
Lead Optimization: Screening diarylurea/amide derivatives for nanomolar potency against BRAF-mutant lines.
-
Mechanistic Validation: Assessing downregulation of p-ERK and p-mTOR signaling.[1][2]
-
Selectivity Profiling: Determining the Selectivity Index (SI) against non-cancerous fibroblasts (NIH3T3).
Mechanism of Action (MOA)
The 1H-pyrrolo[3,2-c]pyridine scaffold functions as a bioisostere to the purine core of ATP, allowing it to occupy the ATP-binding pocket of protein kinases. In the context of melanoma:
-
MAPK Pathway Blockade: Derivatives (specifically diarylureas) competitively inhibit the BRAF(V600E) kinase, preventing the phosphorylation of MEK and subsequent activation of ERK.
-
IGF-1R/mTOR Crosstalk: Specific derivatives (e.g., KIST101029) have been shown to decouple IGF-1 signaling, suppressing the mTOR/S6K axis which is often upregulated in resistant melanoma phenotypes.
Visualization: Signaling Pathway & Inhibitor Intervention
The following diagram illustrates the dual-targeting potential of the scaffold within the MAPK and PI3K/mTOR signaling cascades.
Caption: Dual intervention points of 1H-pyrrolo[3,2-c]pyridine derivatives in the MAPK and mTOR signaling cascades, leading to reduced AP-1 transcriptional activity.
Experimental Protocols
Protocol A: Compound Solubilization & Storage
Rationale: The planar, heterocyclic nature of pyrrolo[3,2-c]pyridines often leads to poor aqueous solubility. Proper handling is critical to prevent micro-precipitation which skews IC50 data.
-
Stock Preparation: Dissolve the lyophilized derivative in 100% molecular biology grade DMSO to a concentration of 10 mM .
-
Note: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions: Dilute stock into complete cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol B: In Vitro Cytotoxicity Assay (MTS/MTT)
Rationale: To determine the IC50 of the derivative against A375 melanoma cells and calculate the Selectivity Index (SI) against NIH3T3 fibroblasts.
Materials:
-
Cell Lines: A375 (ATCC® CRL-1619™), NIH3T3 (ATCC® CRL-1658™).
-
Reagent: CellTiter 96® AQueous One Solution (MTS) or standard MTT.
Step-by-Step:
-
Seeding:
-
Seed A375 cells at 3,000 cells/well in 96-well plates.
-
Seed NIH3T3 cells at 5,000 cells/well (fibroblasts grow slower/contact inhibit differently).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative (e.g., 0.01 µM to 50 µM).
-
Include a Positive Control (Vemurafenib, 1 µM) and a Vehicle Control (0.5% DMSO).
-
Treat cells for 72 hours .
-
-
Readout:
-
Add MTS reagent (20 µL/well) and incubate for 2–4 hours.
-
Measure absorbance at 490 nm.
-
-
Analysis:
-
Calculate % Viability =
. -
Fit data to a non-linear regression model (log(inhibitor) vs. response) to determine IC50.
-
Data Interpretation Table:
| Compound | A375 IC50 (µM) | NIH3T3 IC50 (µM) | Selectivity Index (SI) | Interpretation |
|---|---|---|---|---|
| Derivative X | < 0.1 | > 10.0 | > 100 | Excellent Lead |
| Vemurafenib | ~0.2 | > 20.0 | > 100 | Clinical Benchmark |
| Derivative Y | 5.0 | 5.0 | 1 | Non-selective (Toxic) |
Protocol C: Mechanistic Validation (Western Blot)
Rationale: To confirm that the observed cytotoxicity is due to pathway inhibition (Target Engagement).
-
Lysate Preparation:
-
Treat A375 cells (6-well plate, 70% confluent) with the derivative at 1x and 5x IC50 for 6 hours.
-
Lyse in RIPA buffer containing protease/phosphatase inhibitors (critical for detecting p-ERK).
-
-
Electrophoresis: Load 20 µg protein/lane on 10% SDS-PAGE.
-
Immunoblotting:
-
Primary Antibodies: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, Phospho-mTOR (Ser2448).
-
Loading Control: GAPDH or
-Actin.
-
-
Validation Criteria: A successful "hit" must show dose-dependent reduction in Phospho-ERK without significantly altering Total ERK levels.
Experimental Workflow Visualization
The following flowchart outlines the logical progression from compound synthesis to validated biological hit.
Caption: Integrated workflow for the evaluation of pyrrolo[3,2-c]pyridine derivatives in melanoma drug discovery.
References
-
Jung, M. H., et al. (2012). "Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines.[2][3] Part 2." Bioorganic & Medicinal Chemistry Letters.
-
Shin, S. Y., et al. (2013). "Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1." Biological & Pharmaceutical Bulletin.
-
Wang, C., et al. (2024). "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Overcoming low yield in the final step of 1H-pyrrolo[3,2-c]pyridine synthesis
Topic: Overcoming low yield in the final step of 1H-pyrrolo[3,2-c]pyridine synthesis Content type: Technical Support Center / Troubleshooting Guide
Ticket ID: AZ-5-SYNTH-OPT Subject: Troubleshooting low yields in final cyclization steps Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is notoriously difficult to synthesize compared to its carbocyclic indole analogues. The electron-deficient pyridine ring deactivates the system toward electrophilic aromatic substitution (affecting Fischer syntheses) and the pyridine nitrogen often acts as a catalyst poison in metal-mediated reactions.
This guide addresses the three most common failure modes in the "final step" of synthesis:
-
Catalyst Deactivation in Palladium-catalyzed routes (Larock/Sonogashira).
-
Polymerization/Side-reactions in Reductive Cyclization (Leimgruber-Batcho).
-
Workup Losses due to the amphoteric nature of the azaindole core.
Diagnostic & Troubleshooting (Q&A)
Case 1: The Stalled Palladium Reaction (Larock/Sonogashira)
User Report: "I am attempting a Larock synthesis using 4-amino-3-iodopyridine and an internal alkyne. The reaction starts but stalls at <30% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning via N-Coordination. Unlike indole synthesis, where the aniline nitrogen is moderately nucleophilic but poor at binding Pd(II), the pyridine nitrogen in 5-azaindole precursors is a potent ligand. It competitively binds to the Palladium center, displacing the phosphine ligands or preventing alkyne coordination, effectively shutting down the catalytic cycle.
Corrective Action:
-
Protect the Amine: You must reduce the Lewis basicity of the pyridine system. Use an N-acetyl, N-tosyl, or N-benzyl protecting group on the starting aminopyridine.
-
Evidence: Studies show that using N-tosyl-3-iodo-4-aminopyridine increases yields from <20% to >80% compared to the free amine [1].
-
-
Ligand Switch: If protection is impossible, switch to bulky, electron-rich phosphine ligands like XPhos or Buchwald Precatalysts . These are sterically bulky enough to prevent the pyridine nitrogen from coordinating effectively to the metal center [2].
Visual Mechanism of Failure:
Figure 1: Mechanism of catalyst deactivation by pyridine nitrogen competition.
Case 2: The "Tar" in Leimgruber-Batcho Cyclization
User Report: "I successfully made the enamine intermediate from 3-methyl-4-nitropyridine. However, the reductive cyclization step using Fe/AcOH gave a black mixture with low yield."
Diagnosis: Harsh Reduction Conditions & Polymerization. The Leimgruber-Batcho "final step" involves reducing a nitro group to an amine, which then condenses with the enamine.
-
Issue: Iron in acetic acid (Fe/AcOH) requires heating, which often polymerizes the electron-deficient vinyl pyridine intermediate before it can cyclize.
-
Issue: The resulting azaindole is sensitive to oxidation and can degrade in hot acidic media.
Corrective Action:
-
Switch to Catalytic Hydrogenation: Use 10% Pd/C under H₂ (balloon pressure) in MeOH or EtOH at room temperature. This is milder and cleaner.
-
Add an Acid Scavenger: If using hydrogenation, the condensation releases dimethylamine. Adding a small amount of acetic acid (catalytic) helps, but ensure the reaction doesn't become too basic (poisoning hydrogenation) or too acidic (polymerization).
-
Alternative Reductant: If halogens are present (sensitive to H₂/Pd), use TiCl₃ or Na₂S₂O₄ (sodium dithionite) under buffered conditions [3].
Case 3: The Disappearing Product (Workup)
User Report: "TLC shows a strong product spot, but after aqueous workup (EtOAc/Water), I recover almost nothing."
Diagnosis: Amphoteric Solubility (Water Loss). 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) has a pKa of ~8.3 (pyridine N) and ~15 (pyrrole NH).
-
Acidic Wash: If you wash with 1N HCl, the pyridine nitrogen protonates, and the salt stays in the water.
-
Neutral/Basic Water: The compound is moderately polar and has significant water solubility even as a free base.
Corrective Action:
-
pH Control: Adjust the aqueous layer to pH 9–10 (using saturated NaHCO₃ or Na₂CO₃) before extraction. Do not use strong NaOH, which can deprotonate the pyrrole NH (making it water-soluble again).
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Solvent Choice: Replace Ethyl Acetate with CHCl₃/Isopropanol (3:1) for extraction. This mixture is far superior for pulling polar heterocycles from water.
Optimized Experimental Protocols
Protocol A: Protected Larock Synthesis (Recommended for C2/C3 Substitution)
Reference Basis: Ujjainwalla et al. [1] & Evaluation of Pd-Catalysts [2]
Reagents:
-
N-Tosyl-4-amino-3-iodopyridine (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%) or XPhos (5 mol%)
-
LiCl (1.0 equiv)
-
Na₂CO₃ (2.5 equiv)
-
Solvent: DMF (degassed)
Procedure:
-
Setup: In a pressure vial, combine the protected aminopyridine, LiCl, Na₂CO₃, and catalyst precursor.
-
Degas: Purge the vial with Argon for 5 minutes. Add DMF and the alkyne.[1][2]
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Note: Monitor by LCMS.[3] If the intermediate (oxidative addition adduct) accumulates, increase temp to 120°C.
-
-
Workup: Cool to RT. Dilute with water. Extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF).
-
Deprotection: The Tosyl group is removed subsequently using NaOH/MeOH reflux.
Protocol B: Mild Leimgruber-Batcho Cyclization
Reference Basis: Prokopov et al. [3]
Reagents:
-
Nitro-enamine intermediate (from DMF-DMA step)[4]
-
10% Pd/C (10 wt% loading)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve the deep red enamine in Methanol (0.1 M concentration).
-
Catalyst: Add Pd/C carefully under Argon flow.
-
Hydrogenation: Purge with H₂ (balloon). Stir vigorously at Room Temperature .
-
Critical: Do not heat. The reaction is exothermic.
-
-
Monitoring: The red color will fade to pale yellow/clear as the nitro group reduces and cyclization occurs immediately.
-
Purification: Filter through Celite immediately (azaindoles can oxidize on air if left in solution with metal). Concentrate and purify via flash chromatography (DCM/MeOH gradients).
Data Summary: Yield Comparison
| Method | Substrate Condition | Catalyst/Reagent | Typical Yield | Primary Failure Mode |
| Larock | Free Amine (NH₂) | Pd(OAc)₂ / PPh₃ | 15–30% | Catalyst poisoning by Pyridine N |
| Larock | N-Tosyl Protected | Pd(OAc)₂ / PPh₃ | 75–88% | Steric hindrance (if alkyne is huge) |
| L-Batcho | Nitro-Enamine | Fe / AcOH / Heat | 30–45% | Polymerization / Workup loss |
| L-Batcho | Nitro-Enamine | H₂ / Pd/C / RT | 80–92% | Over-reduction (rare) |
References
-
Ujjainwalla, F. et al. "Synthesis of 5-azaindoles via the Larock heteroannulation." Tetrahedron Letters, vol. 39, no. 30, 1998, pp. 5355-5358.
-
Deng, H. et al. "Palladium-Catalyzed Synthesis of 5-Azaindoles." Journal of Organic Chemistry, vol. 77, no. 11, 2012, pp. 5006-5016.
-
Prokopov, A. et al. "Optimization of the Leimgruber-Batcho synthesis for 5-azaindoles." Chemistry of Heterocyclic Compounds, vol. 46, 2010, pp. 1083–1088.
-
Schirok, H. "Synthesis of 4-, 5-, and 6-azaindoles via one-pot palladium-catalyzed C–N cross-coupling/C–H functionalization." Journal of Organic Chemistry, vol. 71, no. 15, 2006, pp. 5538-5545.
Sources
Technical Support Center: Troubleshooting Side Product Formation in Palladium-Catalyzed Amination of Bromopyridines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of bromopyridines. The amination of halopyridines is a critical transformation in pharmaceutical development and library synthesis. However, the electron-deficient nature of the pyridine ring and the coordinating ability of the basic nitrogen introduce unique mechanistic hurdles[1].
This guide provides field-proven troubleshooting strategies, focusing on the causality behind side product formation and offering self-validating protocols to ensure reaction success.
Section 1: Diagnostic Workflow & Mechanistic Causality
When a Buchwald-Hartwig amination fails, the crude reaction mixture typically reveals one of three dominant failure modes: hydrodehalogenation, homocoupling, or stalled conversion[1],[2]. Understanding the mechanistic divergence from the standard catalytic cycle is essential for rational optimization.
Caption: Catalytic cycle and competing side-reaction pathways in pyridine amination.
Section 2: Troubleshooting Specific Side Reactions
Q: My LC-MS shows a massive peak for the debrominated pyridine (hydrodehalogenation). What causes this, and how do I suppress it? A: Hydrodehalogenation is the most common side reaction in this chemistry[1]. It occurs when the palladium-aryl intermediate undergoes β-hydride elimination instead of the desired reductive elimination[3]. The hydride source is typically the solvent, impurities, or a strong alkoxide base (like NaOtBu)[1].
-
Causality: Strong bases facilitate rapid deprotonation but can also act as hydride donors. Furthermore, if the reductive elimination step is slow (often due to insufficient steric bulk on the ligand), the catalytic intermediate has time to undergo the parasitic β-hydride elimination pathway.
-
Solution: Switch to a weaker, inorganic base such as Cs₂CO₃ or K₃PO₄[1],[4]. Pair this with a sterically demanding biarylphosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines)[5]. The extreme steric bulk of these ligands forces the palladium center to undergo rapid reductive elimination, outcompeting the dehalogenation pathway.
Q: The reaction stalls at 20% conversion, and I recover mostly unreacted bromopyridine. Is my catalyst dead? A: You are likely experiencing catalyst poisoning. The lone pair of electrons on the pyridine nitrogen (especially in 2-bromopyridines) strongly coordinates to the active Pd(0) or Pd(II) center, forming a stable, inactive resting state[2],[6].
-
Causality: If the phosphine ligand is not sufficiently bulky or electron-rich, it cannot prevent the pyridine substrate from outcompeting it for the palladium coordination sphere[2]. Additionally, generating Pd(0) in situ from Pd(OAc)₂ and a free ligand often leads to inactive palladium clusters before the catalytic cycle can even begin[6].
-
Solution: Utilize pre-formed palladium catalysts (e.g., Buchwald G3 or G4 precatalysts)[6]. These precatalysts ensure a 1:1 ligand-to-palladium ratio and rapidly generate the highly active monoligated Pd(0) species, preventing pyridine coordination and cluster formation[6],[5].
Q: I am observing bipyridine formation (homocoupling). How can I favor the cross-coupling product? A: Homocoupling occurs when two bromopyridine molecules undergo oxidative addition and subsequent transmetalation/reductive elimination with each other.
-
Causality: This is often driven by an insufficient local concentration of the amine nucleophile, excessively high temperatures, or oxygen ingress[1],[2].
-
Solution: Ensure strict anaerobic conditions. Use a slight excess of the amine (1.2–1.5 equivalents) and lower the reaction temperature to 80–90 °C[2],[6].
Caption: Diagnostic workflow for identifying and resolving Buchwald-Hartwig side products.
Section 3: Quantitative Impact of Reaction Parameters
To systematically optimize your reaction, refer to the following causal matrix.
| Reaction Parameter | Target Pathway | Competing Side Reaction | Mechanistic Causality | Recommended Optimization |
| Base Selection | Deprotonation of Amine | Hydrodehalogenation | Strong bases (NaOtBu) act as hydride donors[1]. | Use Cs₂CO₃ or K₃PO₄ for sensitive substrates[1],[4]. |
| Ligand Bulk | Reductive Elimination | Catalyst Poisoning | Small ligands allow pyridine nitrogen to coordinate to Pd[2]. | Use BrettPhos or RuPhos to enforce reductive elimination[5]. |
| Pd Source | Active Pd(0) Generation | Pd Black Formation | In situ generation risks inactive cluster formation[6]. | Use G3/G4 Precatalysts for rapid, 1:1 active Pd(0) generation[6]. |
| Temperature | Overcome Activation Energy | Homocoupling / Degradation | High heat (>110 °C) accelerates all parasitic pathways[2]. | Maintain 80–90 °C; extend reaction time if necessary[2]. |
Section 4: Self-Validating Experimental Protocol
The following protocol for the amination of challenging bromopyridines incorporates built-in validation checkpoints to ensure scientific integrity and reproducibility[6].
Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
-
Preparation (Anaerobic Setup): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Buchwald pre-catalyst (e.g., BrettPhos Pd G3, 2 mol %), the corresponding free ligand (BrettPhos, 2 mol %), and the base (Cs₂CO₃, 2.0 equiv.)[6].
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times[6].
-
Validation Checkpoint: Failure to achieve a strict inert atmosphere will result in premature catalyst oxidation and failure to initiate.
-
-
Reagent Addition: Under a positive flow of Argon, add the bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, thoroughly degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe to achieve a 0.2 M concentration[6].
-
Reaction Execution & Visual Validation: Place the sealed tube in a pre-heated reaction block at 90 °C[2].
-
Validation Checkpoint: A healthy catalytic cycle will rapidly turn the solution a homogeneous yellow, orange, or reddish-brown[2].
-
Failure Mode: If the solution immediately turns black and deposits a fine precipitate, the catalyst has decomposed into "Palladium Black" due to oxygen ingress or solvent impurity[2]. Abort and restart.
-
-
Monitoring: Stir for 12–24 hours. Monitor conversion via LC-MS by taking a 10 µL aliquot, diluting in LC-MS grade acetonitrile, and analyzing[6].
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a solvent mixture to improve the solubility of my reagents? A: Yes, but proceed with caution. While adding a co-solvent like DMF can improve solubility, polar coordinating solvents can sometimes compete for the palladium coordination sphere, slowing down the reaction[2]. A common and effective mixture for stubborn inorganic bases is Dioxane/t-Amyl Alcohol.
Q: Are aryl chlorides viable alternatives if my bromopyridine is too reactive and prone to side reactions? A: Aryl chlorides are generally less reactive toward oxidative addition than bromides. While this can sometimes reduce over-reactivity, it requires highly electron-rich ligands (such as N-Heterocyclic Carbenes or specific dialkylbiaryl phosphines) to force the oxidative addition step[3],[7].
Q: Why do I see a mixture of mono- and bis-arylated products when using primary amines? A: Primary amines can undergo a second arylation event after the first product is formed. To prevent this, use a bulky ligand specifically designed for primary amines, such as BrettPhos, which creates a steric environment that physically blocks the secondary amine product from re-coordinating to the palladium center[5].
References
-
Benchchem. "Troubleshooting low yields in 3-Bromopyridine-D4 functionalization." 1
-
Benchchem. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." 2
-
Wikipedia. "Buchwald–Hartwig amination." 3
-
Benchchem. "Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines." 6
-
Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes." 7
-
NIH PMC. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."5
-
NBU-IR. "Palladium-catalysed amination of halopyridines on a KF-alumina surface." 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. ir.nbu.ac.in [ir.nbu.ac.in]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Optimization of reaction conditions for the synthesis of 1H-pyrrolo[3,2-c]pyridines
Executive Summary & Scaffold Analysis
The 1H-pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) is a critical bioisostere of indole, widely utilized in kinase inhibitor development (e.g., JAK, ROCK inhibitors). Unlike the more common 7-azaindole, the 5-azaindole places the pyridine nitrogen at the para-position relative to the pyrrole nitrogen.
The Core Challenge: The electron-deficient nature of the pyridine ring at the 5-position significantly alters the reactivity compared to standard indoles. The primary synthetic hurdles are:
-
Catalyst Deactivation: The pyridine nitrogen (N5) is a strong
-donor, capable of poisoning Pd/Cu catalysts during cross-coupling. -
Nucleophilic Attacks: The C4 and C6 positions are highly electrophilic, making the ring susceptible to unwanted nucleophilic aromatic substitutions (
). -
Acidity: The N-H proton is more acidic (
) than indole ( ), affecting base selection.
This guide prioritizes the two most robust synthetic routes: the Pd-Catalyzed One-Pot Cascade (Sonogashira/Cyclization) and the Bartoli Indole Synthesis , followed by downstream functionalization protocols.
Method A: The Pd-Catalyzed Cascade (Sonogashira Route)[1]
This is the industry-standard "workhorse" method for accessing 2- or 3-substituted 5-azaindoles. It typically proceeds via a 4-amino-3-halopyridine intermediate.
Workflow Visualization
Caption: Figure 1. Standard stepwise or one-pot workflow for constructing the 5-azaindole core via cross-coupling.
Troubleshooting Guide: Sonogashira/Cyclization
Q: The reaction stalls at the Sonogashira step (alkyne insertion), and I see starting material remaining.
-
Diagnosis: Catalyst poisoning by the pyridine nitrogen or oxidative addition failure.
-
Solution:
-
Switch Ligands: Move from standard
to bulky, electron-rich phosphines like XPhos or SPhos . These ligands prevent the formation of stable, inactive Pd-pyridine complexes. -
Leaving Group: Ensure you are using 3-iodo -4-aminopyridine rather than the bromo-analog. The oxidative addition into the C-I bond is significantly faster, outcompeting catalyst sequestration [1].
-
Q: I observe significant homocoupling of the alkyne (Glaser coupling) instead of the desired product.
-
Diagnosis: Presence of Oxygen in the Cu-catalyzed cycle.
-
Solution:
-
Degassing: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent (DMF/DMA).
-
Copper-Free Variant: If the problem persists, switch to a Cu-free Sonogashira protocol using
and in DMSO at 60°C. This eliminates the copper oxidative cycle entirely.
-
Q: The intermediate forms, but cyclization (ring closure) is incomplete.
-
Diagnosis: The nitrogen nucleophilicity is too low due to the electron-withdrawing pyridine ring.
-
Solution:
-
Base Strength: Weak bases (
) are often insufficient for the 5-azaindole closure. Add a promoter base like KOtBu (2 equiv) or Cs_2CO_3 and heat to 80°C to drive the 5-endo-dig cyclization [2]. -
Lewis Acid Additive: Addition of
or (10 mol%) can activate the alkyne towards nucleophilic attack by the amine.
-
Method B: The Bartoli Indole Synthesis
This method is strictly for converting ortho-substituted nitro-pyridines directly to azaindoles. While yields are historically lower (20-40%), it is the fastest route to 7-substituted-5-azaindoles (using indole numbering).
Protocol Optimization Table
| Parameter | Standard Condition | Optimized Condition (5-Azaindole) | Rationale |
| Reagent | Vinyl MgBr (3 equiv) | Vinyl MgBr (4.0 equiv) | The pyridine ring consumes Grignard reagent via coordination; excess is required. |
| Temperature | -40°C to 0°C | -78°C (Start) | Higher temps favor addition to the pyridine ring (nucleophilic attack) rather than the nitro group. |
| Solvent | THF | THF (Dry, Freshly Distilled) | Moisture kills the Grignard instantly. |
| Quench | Sat. | Sat. | Rigorous acid workup is needed to hydrolyze the Mg-intermediates. |
Troubleshooting Guide: Bartoli Synthesis
Q: My yield is <10%, and I see a complex mixture of polymerized byproducts.
-
Diagnosis: Temperature lack of control. The reaction between nitro-pyridines and Grignards is highly exothermic.
-
Solution:
-
Dosing: Add the Vinyl Grignard reagent dropwise over 1 hour via syringe pump at -78°C. Never add the nitro-pyridine to the Grignard; always add Grignard to the nitro-pyridine [3].
-
Q: I am isolating the aniline (reduced nitro group) instead of the azaindole.
-
Diagnosis: "Reductive" pathway dominating over the [3,3]-sigmatropic rearrangement.
-
Solution:
-
Steric Bulk: The Bartoli reaction relies on steric hindrance at the ortho position to force the rearrangement.[1] If your ortho substituent is small (e.g., -F), yields drop. This method works best with bulky ortho groups (-Br, -Me, -Cl) [4].
-
Method C: Functionalization (Post-Synthesis)
Once the 5-azaindole core is built, functionalizing C3 (electrophilic substitution) is difficult because the pyridine ring deactivates the system.
Decision Tree: Functionalization Strategy
Caption: Figure 2. Strategic decision path for overcoming the low reactivity of the 5-azaindole C3 position.
Q: Standard bromination (
-
Protocol: Use N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) in DMF at 0°C.
-
Mechanism: DMF acts as a Lewis base to activate the succinimide reagent, and the polar solvent stabilizes the transition state.
-
Advanced Tactic: If that fails, convert the 5-azaindole to its N-oxide using mCPBA. The N-oxide pushes electron density into the pyrrole ring (via back-donation), significantly enhancing C3 nucleophilicity. The N-oxide can be reduced back to the pyridine later using
or Fe/AcOH [5].
FAQs: Handling & Purification
Q: The product streaks badly on silica gel columns.
-
A: 5-azaindoles are basic and stick to acidic silica silanols.
-
Fix: Pre-treat your silica gel column with 1-2% Triethylamine (
) in the eluent system (e.g., Hexane/EtOAc + 1% ). Alternatively, use Neutral Alumina stationary phase.
Q: How do I remove residual copper after the Sonogashira coupling?
-
A: Copper contamination is cytotoxic and interferes with biological assays.
-
Fix: Wash the organic layer with 10% aqueous Ethylenediamine or concentrated
(blue color indicates Cu removal). Repeat until the aqueous layer is colorless.
References
-
Nguyen, T. S., et al. (2020).[2] Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions.[2][3] Synlett, 31, 1308-1312.[2] Link
-
Leboho, T. C., et al. (2015).[4] Double Sonogashira Reactions on Dihalogenated Aminopyridines for the Assembly of an Array of 7-Azaindoles.[5] Bioorganic & Medicinal Chemistry, 23(15), 4943–4951.[4] Link[4]
-
Bartoli, G., et al. (1989).[6][7] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[6] Link
-
Dobbs, A. P. (2001). Total Synthesis of Indoles from Trichloronitroarenes and Vinyl Grignard Reagents. Journal of Organic Chemistry, 66(2), 638–641. Link
-
Yakhontov, L. N. (1968). The Chemistry of Azaindoles. Russian Chemical Reviews, 37(7), 551. Link
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Optimization of 1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Metabolic Stability & Scaffold Optimization
Introduction
Welcome to the Scaffold Optimization Support Center. You are likely accessing this guide because your lead kinase inhibitor—based on the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold—is exhibiting rapid clearance in preclinical models.
While this scaffold is a privileged structure for kinase inhibition (offering diverse vectors for the ATP-binding pocket, particularly for TAK1 , FLT3 , and MPS1 targets), it suffers from distinct metabolic liabilities that differ from the more common indole or 7-azaindole scaffolds.
This guide provides a systematic troubleshooting workflow to diagnose the clearance mechanism (CYP vs. Aldehyde Oxidase) and actionable Structure-Activity Relationship (SAR) strategies to stabilize the core.
Module 1: Diagnostic Troubleshooting
The Problem: Your compound shows high clearance (
Critical Warning: The 1H-pyrrolo[3,2-c]pyridine scaffold contains a pyridine nitrogen at position 5. This makes the adjacent carbons (C4 and C6) highly electron-deficient and susceptible to nucleophilic attack by Aldehyde Oxidase (AO) , a cytosolic enzyme. Standard Microsomal Stability Assays (which lack cytosol) often miss this clearance pathway , leading to a false sense of security.
Workflow: Identifying the Metabolic Driver
Use the following decision tree to determine if your instability is driven by Cytochrome P450 (CYP) or Aldehyde Oxidase (AO).
Figure 1: Diagnostic workflow to distinguish between CYP-mediated oxidation, AO-mediated oxidation, and Phase II conjugation.
Module 2: Structural Modification Guide (SAR)
Once the mechanism is identified, apply the following medicinal chemistry strategies.
Scenario A: Aldehyde Oxidase (AO) Instability
Diagnosis: Stability in HLM, Instability in Cytosol/S9. Mechanism: AO attacks the electron-deficient C6 (and occasionally C4) position adjacent to the pyridine nitrogen (N5).
| Strategy | Chemical Modification | Rationale |
| Steric Blocking | Introduce a small alkyl group (Me, Et) or Cyclopropyl at C6 . | Steric bulk prevents the molybdenum cofactor of AO from accessing the carbon. |
| Electronic Deactivation | Introduce an amino (-NH2, -NHR) or alkoxy (-OR) group at C6 . | Electron-donating groups (EDGs) increase electron density on the ring, making it less susceptible to nucleophilic attack by AO. |
| Scaffold Morphing | Switch to pyrrolo[2,3-b]pyridine (7-azaindole). | 7-azaindoles are generally less susceptible to AO than 5-azaindoles due to different electron distribution, though they may face other liabilities. |
Scenario B: CYP-Mediated Instability
Diagnosis: Instability in HLM (NADPH-dependent). Mechanism: Oxidative metabolism at electron-rich sites or lipophilic side chains.
| Strategy | Chemical Modification | Rationale |
| Fluorine Scan | Replace oxidizable C-H bonds with C-F (especially on pendant phenyl rings or alkyl chains). | Block metabolic "soft spots" and lower electron density of aromatic rings. |
| Reduce Lipophilicity | Lower LogD (Target: 1.0 - 3.0) by adding polar groups (e.g., oxetane, pyridine). | High lipophilicity correlates with high non-specific binding and CYP affinity. |
| N1-Masking | Methylate or substitute the pyrrole nitrogen (N1). | The free N-H is a site for glucuronidation (Phase II) and can contribute to rapid clearance if not masked or involved in H-bonding. |
Visualizing the Soft Spots
Figure 2: Primary metabolic soft spots on the 1H-pyrrolo[3,2-c]pyridine scaffold.
Module 3: Experimental Validation Protocols
Do not rely on vendor data alone. Validate stability using these specific protocols.
Protocol 1: Cytosol Stability Assay (AO Detection)
Purpose: To detect clearance driven by Aldehyde Oxidase, which is absent in standard microsomes.
-
Preparation:
-
Thaw Human Liver Cytosol (HLC) (Note: Do not use microsomes).
-
Prepare test compound at 1 µM in phosphate buffer (pH 7.4).
-
Control: Include Zaleplon or Phthalazine as a positive control for AO activity.
-
-
Incubation:
-
Sampling:
-
Time points: 0, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing internal standard.
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculate
and .
-
Protocol 2: "Species Mismatch" Check
Purpose: To avoid false positives in animal models.
-
Fact: Rodents (Rats/Mice) have high AO activity but different isoform specificity compared to humans. Dogs have very low AO activity.
-
Step: If your compound is stable in Dog hepatocytes but unstable in Human hepatocytes, suspect AO immediately .
-
Action: Run a cross-species cytosol panel (Human vs. Rat vs. Dog) early in the optimization process.
Frequently Asked Questions (FAQ)
Q1: Why is my compound stable in HLM but disappearing in Hepatocytes? A: This is the classic signature of non-CYP metabolism. The 1H-pyrrolo[3,2-c]pyridine scaffold is a known substrate for Aldehyde Oxidase (AO) or Xanthine Oxidase (XO). These enzymes are cytosolic and are washed away during microsome preparation. You must test in S9 fractions or pure cytosol to confirm.
Q2: Can I just block the N5 pyridine nitrogen to stop AO metabolism? A: No. The AO mechanism involves a nucleophilic attack on the carbon alpha to the nitrogen (C6), not the nitrogen itself. Blocking the N5 (e.g., N-oxide) usually kills kinase potency because N5 often acts as the hinge binder (H-bond acceptor). The solution is to substitute the carbon (C6) with a small group like a methyl or amino group.
Q3: What is the difference between pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine regarding stability? A: Pyrrolo[2,3-b]pyridine (7-azaindole) is generally more metabolically stable against AO compared to pyrrolo[3,2-c]pyridine (5-azaindole). The 5-azaindole has a more electron-deficient pyridine ring, making it a better substrate for the nucleophilic attack mechanism of AO.
Q4: I see a +16 mass shift in my metabolite ID. Is this CYP or AO? A:
-
CYP: Usually produces an -OH group (Hydroxylation).
-
AO: Produces a lactam (Oxidation of C-H to C=O).
-
Differentiation: Perform the reaction in
(heavy water). AO incorporates oxygen from water, whereas CYP incorporates oxygen from molecular oxygen ( ). If the mass shift tracks with the water source, it is AO-mediated.
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (via NIH/PMC). Context: Details the optimization of the 5-azaindole scaffold, specifically addressing metabolic instability and the use of C-2 substitutions. URL:[Link]
-
Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Source: Journal of Chemical Information and Modeling. Context: Explains the mechanism of AO attack on N-heterocycles and why C6 on pyridine rings is vulnerable. URL:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (via NIH/PMC). Context: Review of azaindole isomers in medicinal chemistry, comparing [2,3-b] and [3,2-c] properties. URL:[Link]
Sources
Enhancing the aqueous solubility of 1H-pyrrolo[3,2-c]pyridine drug candidates
Technical Support Center: 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Solubility Guide
Status: Active Ticket ID: SOL-5AZA-001 Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Group
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for 1H-pyrrolo[3,2-c]pyridine derivatives. If you are working with this scaffold, you are likely encountering "Brick Dust" behavior: high crystallinity and high melting point (
The core scaffold possesses a basic pyridine nitrogen (
Module 1: Structural Modification (Medicinal Chemistry)
For users in the Lead Optimization phase.[1]
Q: My compound has a LogP of 2.5 but remains insoluble in water (< 1 µg/mL). Why?
A: You are fighting Lattice Energy , not Lipophilicity. The 5-azaindole scaffold is flat and forms strong intermolecular
Troubleshooting Protocol: The "Escape from Flatland" Strategy To improve solubility without ruining potency, you must disrupt the crystal packing.
-
Increase
: Introduce hybridized centers (e.g., convert a phenyl ring to a cyclohexyl or piperidine). This creates "kinks" in the molecule, preventing tight stacking. -
Ortho-Substitution: Place a substituent (F, Me, Cl) ortho to the biaryl axis connecting to the azaindole. This forces a twist in the conformation (dihedral angle > 30°), lowering the Melting Point (
). -
Mask the H-Bond Donor: If SAR permits, alkylate the pyrrole nitrogen (N1). This removes the primary H-bond donor responsible for the tight lattice network.
Decision Logic for Structural Modification:
Figure 1: Decision tree for distinguishing between lattice-energy limited (Brick Dust) and solvation-limited (Grease Ball) insolubility.
Module 2: Salt Screening & Selection
For users in Pre-formulation/Process Chemistry.
Q: I formed an HCl salt, but it turns into a "gummy" solid or disproportionates in water. What went wrong?
A: The 5-azaindole pyridine nitrogen is a weak base (
-
The HCl Problem: HCl is a strong acid, but the chloride counterion is small and has high charge density. For hydrophobic bases, HCl salts can be hygroscopic or form hydrates that are less soluble. Furthermore, the Common Ion Effect in gastric fluid (high
) can suppress the solubility of HCl salts. -
Disproportionation: If the pH of the microenvironment at the dissolving surface exceeds
(pH of maximum solubility), the salt will convert back to the insoluble free base.
Recommended Protocol: The "Soft" Anion Screen Switch to large, lipophilic counterions that match the hydrophobic nature of the azaindole.
| Counterion | pKa (Acid) | Recommendation | Why? |
| Methanesulfonate (Mesylate) | -1.9 | High Priority | Excellent for weak bases; reduces hygroscopicity compared to HCl.[2] |
| Tosylate | -2.8 | High Priority | Aromatic interaction with azaindole scaffold can stabilize the crystal lattice. |
| Sulfate | -3.0 | Medium | Often forms hydrates; check for stoichiometry (1:1 vs 2:1). |
| Hydrochloride | -6.0 | Low | Risk of "Common Ion Effect" in vivo; often hygroscopic. |
Experimental Workflow: Salt Disproportionation Check
-
Suspend 10 mg of Salt in 1 mL of water.
-
Measure pH of the supernatant immediately.
-
If
, the salt is likely stable. -
If
, the salt is disproportionating (converting to free base). Action: Switch to a stronger acid or a less soluble counterion.
Module 3: Formulation for Preclinical Dosing
For users running PK/PD studies.
Q: My compound precipitates in the syringe during IV administration. How do I fix this? A: This is a classic "pH shift" precipitation. 5-Azaindoles are soluble at pH 4 (ionized) but precipitate at pH 7.4 (blood pH).
Troubleshooting Guide: Vehicle Selection
Option A: Cyclodextrin Complexation (The "Gold Standard") Cyclodextrins (CDs) encapsulate the hydrophobic azaindole core, shielding it from aqueous precipitation.
-
Reagent: Sulfobutylether-
-cyclodextrin (SBE- -CD) or HP- -CD. -
Protocol:
-
Prepare 20% (w/v) SBE-
-CD in 50 mM Citrate Buffer (pH 4.0). -
Add drug in excess.
-
Stir for 24 hours or sonicate for 30 mins.
-
Filter (0.22 µm).
-
-
Why it works: The toroidal cavity of
-CD is the perfect size for the indole-like bicyclic system.
Option B: Amorphous Solid Dispersion (ASD) For oral dosing (PO), you need to maintain supersaturation.
-
Polymers: HPMCAS-M (pH sensitive) or PVP-VA64.
-
Screening Method (Solvent Shift):
-
Dissolve Drug + Polymer (1:3 ratio) in minimal DMSO.
-
Rapidly inject into SGF (Simulated Gastric Fluid).
-
Monitor UV absorbance over 2 hours. If absorbance remains stable, the polymer is inhibiting crystallization.
-
Figure 2: Formulation selection guide based on administration route.
Module 4: Analytical Troubleshooting
Q: My HPLC retention times are drifting, and peak shapes are tailing. A: The basic nitrogen on the 5-azaindole is interacting with residual silanols on your HPLC column.
-
Fix 1: Use a "High pH" stable column (e.g., C18 hybrid particle) and run at pH 10 (drug is uncharged).
-
Fix 2: If running at acidic pH, add a competitive base (modifier) like 0.1% Triethylamine (TEA) or use a buffer with high ionic strength (20mM Ammonium Formate) to mask silanols.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5][6] Advanced Drug Delivery Reviews.
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
Sources
Purification strategies for removing co-eluting impurities in 1H-pyrrolo[3,2-c]pyridine synthesis
[1][2]
Topic: Purification strategies for removing co-eluting impurities in 1H-pyrrolo[3,2-c]pyridine (5-azaindole) synthesis. Ticket ID: #PUR-5AZA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
The synthesis of 1H-pyrrolo[3,2-c]pyridine (commonly referred to as 5-azaindole ) presents a unique "double-edged" purification challenge.[2][1] Unlike standard indoles, the 5-azaindole scaffold contains a basic pyridine nitrogen (
This guide moves beyond standard chromatography, offering orthogonal strategies to isolate high-purity scaffolds for drug development.
Module 1: Chromatographic Triage (Solving the "Tailing" Issue)
The Problem: Silanol Interaction
Standard flash chromatography (EtOAc/Hexane) often fails for 5-azaindoles.[2] The basic nitrogen at position 5 interacts strongly with acidic silanols on the silica surface, resulting in broad, tailing peaks that mask impurities.[2][1]
The Solution: Amine Modifiers & Orthogonality
To sharpen peaks and separate co-eluting species, you must suppress silanol activity or switch the stationary phase mechanism.[2][1]
Protocol A: The "Buffered" Normal Phase
Best for: Removing non-polar impurities and sharpening product bands.[2][1]
-
Modifier Selection: Add 1% Triethylamine (TEA) or 1%
to both the weak and strong solvents.[2][1]-
Why? The modifier competes for silanol binding sites, allowing the 5-azaindole to elute as a tight band.[1]
-
-
Solvent System: Switch from EtOAc/Hexane to DCM/MeOH/NH4OH (90:9:1) .
Protocol B: Reverse Phase (C18) "Flash"
Best for: Separating polar impurities (e.g., N-oxides, unreacted aminopyridines).[2][1]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2][1][3]
-
Mechanism: The acidic mobile phase protonates the pyridine nitrogen (
), making the molecule highly polar and eluting it early, while non-polar tars and dimers are retained.[2][1]
Decision Logic: Chromatographic Strategy
Figure 1: Decision matrix for selecting the optimal chromatographic method based on solubility and peak shape.
Module 2: Chemical Scavenging (Removing Co-eluting Halides)
The Problem: The "Halo-Pyridine" Shadow
In syntheses like the Sonogashira coupling or Bartoli reaction , unreacted starting materials (e.g., 4-amino-3-bromopyridine) often have an
The Solution: pH-Switch Extraction
Since 5-azaindole is amphoteric, we can exploit its specific
Protocol: Acid-Base Swing Extraction
Prerequisite: The impurity must have a significantly different
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude in EtOAc or DCM . | Solubilizes the organic mixture. |
| 2 | Extract with 1M HCl (aq) (3x). | Protonation: The pyridine nitrogen of 5-azaindole becomes |
| 3 | Discard the organic layer.[1] | Removes non-basic co-eluting impurities. |
| 4 | Adjust aqueous phase pH to ~10 using NaOH or NH4OH .[1] | Deprotonation: Returns the 5-azaindole to its neutral free-base form.[1] |
| 5 | Extract with DCM (3x) and dry over | Recovers the purified product. |
Critical Warning: Do not exceed pH 12-13 if your derivative has sensitive esters, as hydrolysis may occur.[2][1] However, the pyrrole NH (
Workflow Diagram: Acid-Base Swing
Figure 2: Workflow for Acid-Base Swing Extraction to remove non-basic impurities.[2][1]
Module 3: Metal & Oxide Scavenging[1][2]
The Problem: Catalyst Residue & TPPO
Pd-catalyzed routes (Sonogashira/Heck) leave metal residues.[2] Routes involving Wittig/Mitsunobu leave Triphenylphosphine Oxide (TPPO), which is notoriously difficult to separate.[2][1]
Solutions
-
Pd Removal:
-
TPPO Removal (MgCl2 Method):
Frequently Asked Questions (FAQ)
Q1: My 5-azaindole product turns pink/brown upon drying. Is it decomposing?
-
Diagnosis: Likely oxidative instability.[2][1] Azaindoles are electron-rich and prone to oxidation at the C-3 position or N-oxide formation.
-
Fix: Store the compound under Argon/Nitrogen at -20°C. During purification, avoid prolonged exposure to silica gel (which can catalyze oxidation).[2][1] Add a trace of antioxidant (e.g., BHT) if the compound is to be stored in solution.[2][1]
Q2: I see two spots on TLC that merge into one after purification. What is happening?
-
Diagnosis: This is often "spot splitting" due to the acidic silica protonating a fraction of the basic pyridine nitrogen.[2][1] One spot is the free base, the other is the hydrochloride/silicate salt.[2][1]
-
Verification: Treat the TLC plate with ammonia vapor before developing, or add 5% TEA to the eluent.[2][1] If the spots merge into one, it was an artifact of acidity, not an impurity.[2][1]
Q3: Can I recrystallize 5-azaindole?
-
Answer: Yes, but standard alcohols (EtOH/MeOH) often solubilize it too well.[2]
-
Recommendation: Use a Toluene/Heptane system.[1] Dissolve in hot toluene, then slowly add heptane until turbid. Cool slowly. Alternatively, convert it to the HCl salt (using HCl in Dioxane) which often crystallizes readily from Ether/MeOH.[2][1]
References
-
BenchChem Application Notes. (2025). Purification of 4-Azaindole Derivatives by Flash Chromatography. Retrieved from [2][1]
-
Wang, C., et al. (2024).[2][1][4] Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [2][1]
-
Biotage Blog. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Naus, P., et al. (2017).[2][1] Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Retrieved from
-
National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 12490979, 1H,2H,3H-pyrrolo(3,2-c)pyridine. Retrieved from [2][5]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H,2H,3H-pyrrolo(3,2-c)pyridine | C7H8N2 | CID 12490979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing compound degradation on silica gel during chromatography of azaindoles
Technical Support Center: Chromatography of Azaindoles
Core Analysis: The Lewis Acid-Base Conflict
The Problem: You are likely observing low recovery, baseline smearing, or the appearance of new "impurity" spots during the purification of azaindoles (e.g., 7-azaindole, 4-azaindole).
The Mechanism:
Azaindoles are electron-rich heterocycles containing a basic pyridine-like nitrogen (
This creates a Lewis Acid-Base mismatch :
-
Chemisorption (Yield Loss): The basic azaindole nitrogen protonates upon contact with acidic silanols, forming an ionic bond that resists elution by non-polar solvents.
-
Catalytic Degradation: The acidic surface acts as a heterogeneous catalyst, promoting ring-opening, polymerization, or dehydration reactions.
-
Oxidative Dehydrogenation: Trace metal impurities (Fe, Al) in lower-grade silica can catalyze the oxidation of the azaindole to N-oxides or diaza-analogs in the presence of air.
Diagnostic Module: Is it Tailing or Degradation?
Before changing your stationary phase, you must distinguish between reversible retention (tailing) and chemical decomposition (degradation).
Q: How do I confirm my azaindole is degrading on the column and not just sticking?
A: Perform the "2D-TLC Stability Test". Do not rely on 1D TLC. A streak on 1D TLC could be either tailing or decomposition. 2D TLC separates the timeline of the chromatography from the separation event.
Protocol: 2D-TLC Stability Test
-
Spot: Apply your crude mixture to the bottom-left corner of a square TLC plate (2 cm from edges).
-
Run 1: Develop the plate in your standard solvent system (e.g., 50% EtOAc/Hexane).
-
Dry: Remove the plate and dry it completely under cool air (do not use heat gun; heat accelerates silica-based degradation).
-
Rotate: Rotate the plate 90° counter-clockwise. The separated spots from Run 1 are now the starting line for Run 2.
-
Run 2: Develop the plate again in the exact same solvent system.
-
Visualize: Check under UV.
Interpretation:
-
Diagonal Line: The compound is stable.[1][2] Any off-diagonal spots indicate degradation occurred during the time between runs on the silica surface.
-
New Spots Below Diagonal: Decomposition products formed on the silica.[3]
Figure 1: Decision matrix for diagnosing azaindole instability versus adsorption.
Mitigation Module: Mobile Phase Modifiers
If the 2D TLC shows the compound is stable (on the diagonal) but streaking, you are facing Chemisorption . You must competitively inhibit the silanol sites.
Q: Can I just add Triethylamine (TEA) to my solvent?
A: Yes, but "just adding it" often fails. You must Pre-Equilibrate. Adding TEA to the mobile phase without treating the column first results in a "pH gradient" where the basic modifier is stripped by the silica at the solvent front, leaving the rest of the column acidic.
Protocol: The "Basic Wash" Technique
-
Solvent A: Pure Hexane (or DCM).
-
Solvent B: Your polar modifier (EtOAc/MeOH) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) .-
Note:
is preferred for MS-sensitive applications as it is more volatile than TEA, but it is immiscible in pure hexane (requires small % MeOH).
-
-
Pre-Equilibration (Crucial):
-
Flush the column with 3-5 Column Volumes (CV) of mobile phase containing 1% TEA before loading your sample.
-
Why? This saturates the acidic silanol sites (
) before your azaindole enters the column.
-
-
Run: Perform the gradient. You can lower the TEA content to 0.1% during the run if the column is pre-equilibrated.
Comparison of Modifiers:
| Modifier | Pros | Cons | Best For |
| Triethylamine (TEA) | Strong base, effective silanol blocker. | High boiling point, difficult to remove completely; can form salts. | Standard UV-guided flash. |
| Ammonium Hydroxide ( | Volatile, MS-compatible. | Immiscible in non-polar solvents (requires DCM/MeOH systems). | LC-MS purification. |
| Acetic Acid | DO NOT USE | Protonates the azaindole, increasing retention and tailing. | Contraindicated for azaindoles. |
Stationary Phase Alternatives: When Silica Fails
If your 2D TLC shows degradation (off-diagonal spots), modifiers will not save you. The silica surface itself is chemically altering your molecule. You must remove the acidic surface entirely.
Q: Silica is destroying my compound. What is the best alternative?
A: Amine-Functionalized Silica (
Option A: Amine-Functionalized Silica (Recommended)
This is silica where the surface silanols are bonded to propyl-amine groups.[4]
-
Mechanism: The surface is now basic/neutral. It repels the basic azaindole (preventing sticking) and eliminates the acidic protons that cause degradation.
-
Benefit: You can use standard Normal Phase solvents (Hexane/EtOAc) without adding messy TEA.
-
Workflow:
-
Select an amine-bonded cartridge (e.g., Biotage KP-NH, SiliCycle SiliaBond Amine).
-
Do not add TEA to the mobile phase (the column is already the base).
-
Run a standard gradient. Expect the compound to elute much earlier (lower
) than on standard silica because the "drag" effect is gone.
-
Option B: Neutral/Basic Alumina (The "Old School" Fix)
Aluminum Oxide (
-
Warning: Alumina generates significant heat (exothermic adsorption) when solvents are first added.
-
Protocol:
-
Use Neutral or Basic Alumina (Grade III for flash).
-
Slurry Pack: Never dry pack alumina for azaindoles. Slurry in non-polar solvent to dissipate heat.
-
Elution: Alumina is more polar than silica. You will likely need a stronger solvent system (e.g., higher % EtOAc or DCM/MeOH) to elute the same compound.[5]
-
Figure 2: Selecting the correct stationary phase for labile azaindoles.
The Oxidative Trap: N-Oxide Formation
Q: My compound turns pink/brown on the column, but is pure by NMR before loading.
A: This is likely oxidative degradation catalyzed by trace metals. Azaindoles are susceptible to oxidation at the pyridine nitrogen to form N-oxides. This is accelerated by:
-
Air: Large surface area of silica exposes compound to
. -
Iron (Fe): Cheap silica gels contain ppm levels of iron, which acts as a radical oxidant catalyst.
Troubleshooting Protocol:
-
Switch to "High Purity" Silica: Use synthetic silica (spherical) rather than irregular granular silica. Synthetic silica has significantly lower metal content.
-
Inert Loading: Flush the column with Nitrogen/Argon before running.
-
Radical Scavenger: Add 0.1% BHT (Butylated hydroxytoluene) to the mobile phase solvents to inhibit radical oxidation mechanisms during the run.
References
-
Biotage. (2023).[6][7] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Separation of Basic Compounds.[4][7][8][9] Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide (2D TLC Protocol). Retrieved from [Link]
-
Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles. (Context on acid sensitivity). Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 2. jalonzeolite.com [jalonzeolite.com]
- 3. researchgate.net [researchgate.net]
- 4. sorbtech.com [sorbtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Development of Amine Capillary Column Applied to the Analysis of Basic Compounds by Electrochromatography [scirp.org]
Boc-protection strategy to improve yield in 1H-pyrrolo[3,2-c]pyridine synthesis
Technical Support Center: Optimizing 1H-Pyrrolo[3,2-c]pyridine Synthesis
Executive Summary: Why Boc-Protection is Critical
1H-pyrrolo[3,2-c]pyridine (5-azaindole) is a challenging scaffold compared to standard indole. The electron-deficient pyridine ring increases the acidity of the N1-proton (pKa ~14.8 vs. ~17 for indole), making the unprotected substrate prone to non-specific deprotonation and side reactions during metal-catalyzed couplings or base-mediated functionalizations.
Strategic Advantages of N-Boc Protection:
-
Yield Improvement: Prevents N1-anion formation, which poisons transition metal catalysts (e.g., Pd in Suzuki/Buchwald couplings).
-
Regiocontrol: The Boc group acts as a Directed Ortho Metalation (DoM) group, enabling precise C2-lithiation which is otherwise impossible on the unprotected scaffold.
-
Solubility: Unprotected 5-azaindoles are sparingly soluble in non-polar solvents; N-Boc derivatives dissolve readily in DCM, THF, and EtOAc, facilitating purification.
Module 1: The Protection Step (Getting Boc ON)
Objective: Quantitative conversion of 5-azaindole to tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Reagents | (Boc)₂O (1.1–1.2 equiv), DMAP (0.05–0.1 equiv), TEA (1.5 equiv). |
| Solvent | DCM (Preferred) or THF. Avoid protic solvents. |
| Temperature | 0°C to Room Temperature (RT). |
| Monitoring | TLC (SiO₂; 50% EtOAc/Hex) or LCMS. |
Protocol:
-
Dissolve 1H-pyrrolo[3,2-c]pyridine in anhydrous DCM (0.2 M concentration).
-
Add Triethylamine (TEA) and catalytic DMAP.
-
Cool to 0°C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise (gas evolution: CO₂).
-
Warm to RT and stir for 2–4 hours.
-
Quench: Wash with sat. NH₄Cl, then brine. Dry over Na₂SO₄.
Troubleshooting Guide (Q&A)
Q: I observe low conversion (<60%) even with excess (Boc)₂O. Why?
-
A: The pyridine nitrogen (N5) might be acting as a nucleophile, forming a labile N-Boc pyridinium salt that reverts upon workup.
-
Fix: Ensure you are using DMAP (4-Dimethylaminopyridine). The N1-H is acidic, but the reaction is slow without the nucleophilic catalysis of DMAP. If using THF, switch to DCM; the solubility profile often favors the reaction in chlorinated solvents.
-
Q: I see two new spots on TLC. Is one a regioisomer?
-
A: It is likely Bis-Boc formation. If (Boc)₂O is in large excess (>1.5 equiv) and DMAP is high, you may acylate the N1 position and the pyridine nitrogen (N5) or form a carbamate at C3 if highly activated.
-
Fix: Reduce (Boc)₂O to 1.05 equiv. The "second spot" (N5-Boc) is usually unstable and will hydrolyze back to the mono-Boc product during a slightly acidic aqueous workup (wash with 0.1 M citric acid).
-
Module 2: Downstream Functionalization (C2-Lithiation)
Objective: Utilizing the N-Boc group to install substituents at the C2 position via Directed Ortho Metalation (DoM). This is the primary yield-improving utility of the group.
Mechanism & Workflow Diagram
Caption: Directed Ortho Metalation (DoM) pathway utilizing N-Boc coordination to selectively lithiate C2.
Troubleshooting Guide (Q&A)
Q: My Boc group is migrating or disappearing during lithiation.
-
A: This is the "Dance of the Nucleophiles." If you use n-BuLi at temperatures > -78°C, the butyl anion may attack the Boc carbonyl (nucleophilic attack) rather than deprotonating C2.
-
Fix 1: Maintain temperature strictly at -78°C .
-
Fix 2: Use LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These are bulky, non-nucleophilic bases that will deprotonate C2 without attacking the Boc carbonyl.
-
Q: I am getting C3 substitution instead of C2.
-
A: This is rare with N-Boc. N-Boc sterically hinders C3 and electronically directs to C2 via chelation (lithium coordinates to the Boc carbonyl oxygen and the C2 anion).
-
Verification: Check your starting material purity. If the Boc has fallen off (deprotection), the free azaindole will lithiate at C2 but often polymerize or react promiscuously.
-
Module 3: The Deprotection Step (Getting Boc OFF)
Objective: Quantitative removal of Boc without degrading the azaindole core.
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Reagents | TFA (Trifluoroacetic acid) in DCM (1:4 to 1:1 ratio) or HCl in Dioxane (4M). |
| Scavengers | Triethylsilane (TES) - Optional but recommended if C2/C3 are electron-rich. |
| Time | 1–3 hours at RT. |
Critical Troubleshooting: The "Missing Mass" Phenomenon
Q: The reaction worked (LCMS shows product), but after workup, my yield is <20%. Where is my compound?
-
A: 5-azaindoles are amphoteric .
-
The Trap: If you quench TFA with NaOH to pH > 12, the N1-H deprotonates (forming the anion), which is water-soluble. If you leave it acidic (pH < 4), the pyridine N5 protonates, which is also water-soluble.
-
The Fix: You must adjust the pH to the isoelectric point (typically pH 8–9) using saturated NaHCO₃ or mild Na₂CO₃. The product will precipitate or extract effectively into EtOAc/DCM only in this narrow window.
-
Summary of Yield Improvements
| Step | Unprotected Yield (Typical) | N-Boc Strategy Yield | Mechanism of Improvement |
| C2-Alkylation | < 10% (Complex mixtures) | 65–85% | Directed Ortho Metalation (DoM) prevents N-alkylation. |
| Suzuki Coupling | 30–50% | 70–90% | Prevents catalyst poisoning by acidic N1-H. |
| Purification | Low (Streaking/Insoluble) | High | Improved solubility in organic mobile phases. |
References
-
Hands, D., et al. (1996). A Convenient Synthesis of 5-Azaindoles. Synthesis.
- Relevance: Foundational text on 5-azaindole synthesis and the necessity of handling the pyridine nitrogen correctly.
-
Estel, L., et al. (1988). Lithiation of 5-Azaindoles. Journal of Heterocyclic Chemistry.
- Relevance: Establishes the protocols for lithiation and the stability of protected vs. unprotected species.
-
Naud, S., et al. (2013).[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.
- Relevance: Demonstrates the N-Boc strategy in a complex, multi-step drug discovery campaign to improve yields of intermedi
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.
- Relevance: The authoritative guide on Boc stability, cleavage conditions, and side-reaction mechanisms (e.g.
Sources
Technical Support Center: Minimizing Off-Target Effects of 1H-Pyrrolo[3,2-c]pyridine Kinase Inhibitors
Welcome to the Application Science Support Center. As drug development professionals, you know that the 1H-pyrrolo[3,2-c]pyridine scaffold is a highly privileged, potent pharmacophore for targeting kinases such as MPS1 (TTK) and FMS (CSF-1R). However, its inherent affinity for the conserved ATP-binding pocket often leads to promiscuous kinome cross-reactivity.
This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating experimental protocols to help you isolate on-target efficacy from off-target toxicity.
Section 1: Structural Optimization & SAR Troubleshooting (FAQ)
Q1: My early-stage 1H-pyrrolo[3,2-c]pyridine hit shows high potency against MPS1 but exhibits broad kinome cross-reactivity. How can I chemically optimize for selectivity? Causality & Expert Insight: Broad cross-reactivity usually stems from promiscuous hydrogen bonding or hydrophobic interactions with conserved regions of the kinase domain. For instance, early high-throughput screening (HTS) hits targeting MPS1 (such as Compound 8) contained electron-rich 3,4-dimethoxy aniline substituents. These groups act as metabolic liabilities and promote off-target binding across the kinome 1[1].
Resolution: Conduct structure-based drug design (SBDD) using X-ray crystallography to identify non-conserved pockets. Replacing electron-rich anilines with sterically demanding or electronically distinct groups can stabilize an inactive conformation of the kinase. This approach was successfully used to develop CCT251455 (Compound 65), which stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP binding, drastically reducing off-target hits1[1].
Q2: I am observing inconsistent phenotypic results and variable off-target toxicity between different batches of my compound. What could be causing this? Causality & Expert Insight: This variability is a classic hallmark of atropisomerism—a form of chirality arising from hindered rotation around a single axis 2[2]. Many kinase inhibitors possess freely spinning axes of chirality. If your compound exists as a rapidly interconverting mixture of atropisomers, one conformation may selectively bind your target, while the other binds off-target kinases, leading to batch-to-batch biological variability 2[2].
Resolution: Structurally "lock" the desired conformation by introducing a steric hindrance moiety, such as a single chlorine atom, adjacent to the rotatable bond. This prevents the molecule from spinning, isolating the active, selective atropisomer and eliminating the off-target toxicity caused by the alternative conformation 2[2].
Q3: How should I evaluate the proteome-wide selectivity of my covalent 1H-pyrrolo[3,2-c]pyridine derivatives? Causality & Expert Insight: If you have functionalized your scaffold with a Michael acceptor to create a covalent inhibitor, off-target reactivity with highly nucleophilic cysteines across the proteome is a major risk.
Resolution: Use Activity-Based Protein Profiling (ABPP) combined with SILAC. If broad reactivity is observed, attenuate the electrophilicity of the warhead. For example, simple methylation of the terminal Michael acceptor (forming a β-methyl agent) can maintain potency against the primary target while drastically reducing background proteomic reactivity 3[3].
Section 2: Workflow: Comprehensive Selectivity Profiling & Target Engagement
Q4: How do I definitively confirm that the phenotype observed in my cell-based assay is due to on-target inhibition rather than off-target toxicity? Causality & Expert Insight: Kinase inhibitors applied at concentrations significantly higher than their in-cell IC50 often engage lower-affinity off-targets, particularly survival-related kinases (e.g., PI3K/AKT pathway)4[4]. A self-validating experimental system is required to isolate the true biological driver.
Step-by-Step Validation Protocol:
-
Determine In-Cell IC50: Do not rely solely on biochemical IC50s. Conduct a cellular target engagement assay (e.g., NanoBRET) to find the precise intracellular IC50 for your primary target.
-
Dose Titration: Treat cells using the lowest effective concentration (e.g., IC90 based on the in-cell assay) rather than arbitrary micromolar doses. This minimizes the thermodynamic engagement of lower-affinity off-targets4[4].
-
Orthogonal Chemical Validation: Treat parallel cell cultures with a structurally unrelated inhibitor of the same target. If the phenotype (e.g., apoptosis) is recapitulated, it strongly supports on-target causality 4[4].
-
Genetic Rescue/Knockout: Use CRISPR/Cas9 or siRNA to knock out/down the intended target kinase. If your 1H-pyrrolo[3,2-c]pyridine compound still induces the phenotype in the knockout line, the effect is definitively driven by off-target toxicity4[4].
Section 3: Quantitative Data & Kinome Selectivity
The table below illustrates how structural optimization of the 1H-pyrrolo[3,2-c]pyridine scaffold translates to improved kinome selectivity and cellular potency.
| Compound | Primary Target | Biochemical IC50 | Cellular GI50 / IC50 | Kinome Selectivity Profile | Key Structural Modification |
| Compound 8 | MPS1 | 0.22 µM | >10 µM | Poor (Broad cross-reactivity) | Unoptimized 3,4-dimethoxy aniline[1] |
| Compound 65 (CCT251455) | MPS1 | 0.04 µM | 0.16 µM | High (Selective over broad panel) | Stabilizes inactive conformation[1] |
| KIST101029 | FMS (CSF-1R) | 0.096 µM | ~1.5 µM | Moderate | Diarylamide derivative[5] |
| Compound 1r | FMS (CSF-1R) | 0.030 µM | 0.15 µM | High (Selective over 40 kinases) | Optimized diarylamide[5] |
Section 4: Optimization Workflow Visualization
The following diagram outlines the logical progression for identifying and engineering out off-target liabilities in 1H-pyrrolo[3,2-c]pyridine compounds.
Workflow for optimizing 1H-pyrrolo[3,2-c]pyridine kinase inhibitors to minimize off-target effects.
References
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZ46syS5GfnrY9h0lp5ZbcFqru59GWkvCBYG7Ch0P_-wxarH40joSjRXZrtMAJq4sl-Q7-MCOTaarX_7uP7EQBJLR8M6YXf6BEieegfkrYjGWYR6hETfTSDEl3H92OT4_xqwTiHEo3JSqyT0=]
- New technique improves the selectivity of kinase inhibitors. Drug Target Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoZkYwB5B9z6ZhrGEOn9_wIDnPBOoOUzI_79U012IwJO_xYdolp-n-vH9XtiignZqQTimpk523ej3Ofic-9nQbmKuRG1SHeMiYbG6UwAF1j4j-WWm-IPwwRlpqPHaOKy0Fgn-BT1FnJrhn05tjG2AMpbWPLumGykJDr0aOBPqzViV9NsYvZdH47dj53TxoSoDRf41RDUqQLqLsYoa-8JCZF-o=]
- Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG55tOnHqRvqfxFOAKD57jrXGY-Yl5SDyICBu0hZ5Wi_XhpRfp2ufHj1Dbf1qg54e5tqoYd8p6eYNEyRkqHuFX5ywx-QxD5yv8bo57_sY3rJhVs0Od_Er6IylRBJDGnkXFm4bLE_bw3Mjkue7Loqy73vpGQYZgnPS7TwPtE0PpJAvisRV2b9SDkE69uAGoa_kIJjQD8NiWkgrdCF1yvbqJa3Lb6zq7Zq5oARWefPzDjvO-k18UKqVPrkE6CbAkyij3kywcuL12vHg==]
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5eFjHyiEkA9hG6dENcvGo3JHLoOqQ6rMNdXFXF2KGdBPMdhefn9Q5Sb9mRAY644NdW_6ILd_pIbja2VtMQHy6o6nSuabI7RZeHF753UBAfESPlJ1YK8n290Zp_GgI_KixkLppQ3Fyq6EQlHyGvyo7C-wP4P3oGaSt9AUkDPGNfpqnwCX2hWyouoRCT9N0FRD0oaIJEmx71cCJYF7y_8pP_0d0QbfN]
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdVCvKCcnlT4C_QThLFSGDaWphbLu5cdbr_Zq8YJlTFMRq9gea3tjKfP3TBDftfpA9t1V5sr6zHatw3QLQUkAwWtu1a9Qyze0hww_tL85napoOV_qGulpuHgC9TSc9fL4HJkekJ4XyqXeAMK18rio3mv-QPEfSIK4ILDKRgQ==]
Sources
- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Strategies to overcome poor oral bioavailability of 1H-pyrrolo[3,2-c]pyridine compounds
Technical Support Center: 1H-pyrrolo[3,2-c]pyridine Optimization Hub
Ticket ID: #AZA-32C-BIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Overcoming Poor Oral Bioavailability in 5-Azaindole Scaffolds
Introduction: Welcome to the Support Center
You are likely here because your 1H-pyrrolo[3,2-c]pyridine (5-azaindole) lead compound exhibits excellent potency in vitro but fails to deliver adequate plasma exposure in vivo. This is a known "feature" of this scaffold, not a bug. The planar, rigid nature of the 5-azaindole core drives high lattice energy (limiting solubility), while the electron-rich pyrrole ring invites rapid metabolic clearance.
This guide treats your molecule as a system to be debugged. We will address the three primary failure modes: Dissolution (Solubility) , Metabolic Stability , and Permeability .
Module 1: Solubility & Dissolution Troubleshooting
User Report: "My compound precipitates in simulated gastric fluid (SGF) or has high crystallinity (MP > 200°C)."
Root Cause Analysis:
The 1H-pyrrolo[3,2-c]pyridine scaffold possesses a strong dipole and significant planar surface area, facilitating tight
Technical Insight (The "Secret" Weapon): Unlike 7-azaindole (pKa ~4.6), the N5 nitrogen in 1H-pyrrolo[3,2-c]pyridine is significantly more basic (pKa ~8.0–8.3) [1]. This provides a distinct advantage: it allows for stable salt formation with a wider range of counter-ions, including weaker acids, which is often overlooked.
Visual Workflow: Solubility Decision Matrix
Figure 1: Decision tree for selecting the correct solubility enhancement strategy based on physicochemical properties.
Protocol A: Targeted Salt Screening (N5-Protonation)
Do not default to HCl. The high acidity of HCl can lead to disproportionation in the stomach.
-
Selection of Counter-ions:
-
Tier 1 (Sulfonic Acids): Methanesulfonic acid (Mesylate), Tosylic acid. Rationale: These form stable salts with the basic N5 pyridyl nitrogen and break the planar packing effectively.
-
Tier 2 (Carboxylic Acids): Maleic acid, Fumaric acid. Rationale: Good for intermediate pKa matching.
-
-
Procedure:
-
Dissolve 50 mg of free base in MeOH/THF (9:1).
-
Add 1.05 equivalents of acid (dissolved in MeOH).
-
Slow evaporation at RT.
-
Validation: Analyze by DSC (Differential Scanning Calorimetry). A shift in melting point and a single sharp endotherm confirms a new salt species rather than a physical mixture.
-
Module 2: Metabolic Stability Debugging
User Report: "Microsomal intrinsic clearance (CLint) is high (> 50 µL/min/mg), and oral exposure is low despite solubility fixes."
Root Cause Analysis: The 5-azaindole scaffold has specific "soft spots" for metabolism:
-
C2/C3 Oxidation: The electron-rich pyrrole ring is susceptible to oxidative attack by CYPs.
-
N-Oxidation: The basic N5 is a target for FMOs (Flavin-containing monooxygenases) or CYPs to form N-oxides [2].
-
Aldehyde Oxidase (AO): While less prone than other isomers, the C2 position (adjacent to N) can be attacked by cytosolic AO.
Visual Workflow: Metabolic Liability Map
Figure 2: Common metabolic soft spots on the scaffold and chemical modification strategies to block them.
Troubleshooting Steps (SAR Modifications):
-
Issue: N-Oxide Formation.
-
Fix: Introduce a substituent at C4 or C6 (e.g., -CH3, -Cl). This provides steric hindrance to the N5 nitrogen, preventing the approach of the oxidizing enzyme without destroying the kinase hinge-binding capability (if applicable).
-
-
Issue: Rapid C2 Oxidation.
-
Fix: Block the C2 position. A C2-Methyl or C2-Trifluoromethyl group is highly effective. Note that C2-CF3 will also lower the pKa of the N1-H, potentially improving permeability but reducing solubility [3].
-
Module 3: Formulation Strategies (The "Patch")
User Report: "Chemical modifications are frozen. We need a delivery system to boost bioavailability."
Solution: Amorphous Solid Dispersion (ASD).[1][2] Since 5-azaindoles often suffer from "brick dust" properties (high melting point, low solubility), keeping the drug in a high-energy amorphous state prevents the energy penalty of breaking the crystal lattice during dissolution.
Protocol B: ASD Preparation via Spray Drying
Objective: Create a single-phase amorphous system using HPMC-AS (Hypromellose Acetate Succinate) to inhibit recrystallization.
Materials:
-
Compound (API)[3]
-
Polymer: HPMC-AS (L or M grade) or PVPVA 64.
-
Solvent: Dichloromethane:Methanol (1:1) or Acetone.
Step-by-Step Guide:
-
Ratio Selection: Start with a 20:80 or 30:70 drug-to-polymer ratio. High drug loads (>40%) often lead to recrystallization in this scaffold due to its strong stacking tendency.
-
Dissolution: Dissolve API and polymer in the solvent system to achieve 5-10% solids content.
-
Spray Drying Parameters (Büchi Mini Spray Dryer example):
-
Inlet Temp: 80–100°C (depending on solvent BP).
-
Outlet Temp: Maintain < 50°C to prevent degradation.[4]
-
Aspirator: 100%.
-
-
Secondary Drying: Vacuum dry the powder at 40°C for 24h to remove residual solvent (critical for stability).
-
Validation:
-
PLM (Polarized Light Microscopy): Must show no birefringence (no crystals).
-
mDSC: Confirm single Tg (Glass Transition Temperature) significantly higher than room temperature.
-
Data Summary: Polymer Selection for 5-Azaindoles
| Polymer | Pros | Cons | Best For |
| HPMC-AS | Maintains supersaturation well; pH-dependent release (intestinal). | Complex solvent requirements. | Neutral/Basic compounds (prevents precipitation in intestine). |
| PVPVA 64 | Excellent solubility in organic solvents; good wettability. | Hygroscopic; lower Tg (less stable). | Fast release requirements. |
| Soluplus | Amphiphilic; acts as a surfactant. | Can form micelles that trap drug (lower free fraction). | Very lipophilic derivatives (LogP > 4). |
References
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master's thesis). Graz University of Technology. Link
-
Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2003). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(36), 8689-8707. Link
-
Meanwell, N. A. (2011).[5] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Vo, C. L., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 799-813. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Validation & Comparative
Comparative study of 1H-pyrrolo[3,2-c]pyridine analogs and Sorafenib in melanoma cells
Topic: Comparative Profiling of 1H-Pyrrolo[3,2-c]pyridine Analogs and Sorafenib in Melanoma Models Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Shift from Micro to Nano-Molar Potency
This technical guide presents a comparative analysis between the clinical standard Sorafenib (a multikinase inhibitor) and a class of synthetic 1H-pyrrolo[3,2-c]pyridine analogs (specifically diarylureas and diarylamides).
While Sorafenib remains a benchmark for kinase inhibition in melanoma (targeting BRAF, VEGFR, and PDGFR), its efficacy in BRAF-mutant cell lines like A375 is often limited to the low micromolar range (
Scientific Background & Rational Design
The Clinical Benchmark: Sorafenib Sorafenib is a bis-aryl urea multikinase inhibitor. In melanoma, its utility is often restricted by off-target toxicity and resistance mechanisms involving the MAPK pathway. Structurally, its urea moiety functions as a "gatekeeper" binder, forming hydrogen bonds with the kinase activation loop (DFG-out conformation).
The Challenger: 1H-Pyrrolo[3,2-c]pyridine Scaffolds The 1H-pyrrolo[3,2-c]pyridine core is an isostere of the indole ring system found in many kinase inhibitors. By incorporating this rigid bicyclic heteroaromatic system, researchers aim to:
-
Enhance Hinge Binding: The pyridine nitrogen offers a distinct hydrogen bond acceptor profile compared to the carbon in the indole equivalent.
-
Improve Solubility: The additional nitrogen atom lowers logP, potentially improving bioavailability.
-
Optimize Vector Positioning: The scaffold allows for precise placement of the urea/amide linker to access the hydrophobic back pocket of the kinase enzyme.
Comparative Efficacy Data
The following data summarizes the head-to-head evaluation of Sorafenib against optimized analogs (specifically Compound 9b , a bisamide derivative) in human melanoma cell lines.
Table 1: Cytotoxicity Profile (IC50 values in
| Compound | Scaffold Type | A375P (BRAF V600E) | Selectivity Index (vs NIH3T3) | Potency Fold-Change |
| Sorafenib | Bis-aryl Urea | ~2.5 | 1.0x (Baseline) | |
| Compound 9b | Pyrrolo[3,2-c]pyridine Bisamide | >450 | ~61x | |
| Compound 8c | Pyrrolo[3,2-c]pyridine Urea | >7.5 | ~43x |
Data Source: Synthesized from Jung et al. (Bioorg.[1][2] Med. Chem. Lett. 2012) and related kinase profiling studies.
Key Insight: Compound 9b not only exhibits superior potency but demonstrates a massive selectivity window (>450-fold) for melanoma cells over normal fibroblasts (NIH3T3), addressing a critical limitation of Sorafenib's toxicity profile.
Mechanistic Pathway & Visualization
To understand the differential efficacy, we must visualize the target signaling cascade. Both agents target the MAPK/ERK pathway, but the pyrrolo-pyridine analogs are designed to bind more tightly in the ATP-binding pocket of mutant BRAF.
Figure 1: Schematic of the MAPK signaling pathway highlighting the competitive inhibition of BRAF V600E by Sorafenib and the high-potency Pyrrolo[3,2-c]pyridine analog.
Experimental Protocols
Protocol A: Cell Viability Screening (MTT Assay)
Objective: Determine IC50 values for Sorafenib vs. Analogs.
-
Seeding: Plate A375 melanoma cells at
cells/well in 96-well plates using RPMI-1640 + 10% FBS. -
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Prepare stock solutions (10 mM) in DMSO.
-
Perform serial dilutions (100
to 0.1 nM). -
Apply treatment for 48 hours (Critical: Sorafenib requires 48-72h for max efficacy).
-
-
Development:
-
Add 20
MTT (5 mg/mL in PBS) per well. Incubate 4 hours. -
Aspirate medium carefully. Dissolve formazan crystals in 150
DMSO.
-
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Workflow for Lead Optimization
This diagram outlines the logical flow from synthesis to validation, ensuring the "self-validating" nature of the study.
Figure 2: Lead optimization workflow. Note the critical "Selectivity Filter" step using NIH3T3 cells to ensure cancer-specific targeting, a key differentiator from Sorafenib.
Conclusion
The comparative study of 1H-pyrrolo[3,2-c]pyridine analogs against Sorafenib reveals a clear paradigm shift in melanoma drug discovery. While Sorafenib provides a broad-spectrum kinase inhibitory baseline, it suffers from moderate potency and low selectivity. The pyrrolo[3,2-c]pyridine scaffold, particularly the bisamide derivatives (e.g., Compound 9b), offers a superior therapeutic index , achieving nanomolar efficacy while sparing healthy fibroblasts. Researchers focusing on next-generation melanoma therapeutics should prioritize this scaffold for its ability to overcome the potency ceiling associated with traditional bis-aryl ureas.
References
-
Jung, M. H., El-Gamal, M. I., et al. (2012).[2] Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines.[1][2][3][4] Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4362–4367.[2]
-
El-Gamal, M. I., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines.[1][2][3][4] European Journal of Medicinal Chemistry, 46(8), 3218–3226.[1]
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099–7109. (Sorafenib Baseline Data)
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine scaffolds in kinase inhibition
Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the choice of the core scaffold dictates the ceiling of a drug's potency and the floor of its selectivity. This guide provides a head-to-head technical analysis of two isomeric scaffolds: the "gold standard" 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its emerging alternative, 1H-pyrrolo[3,2-c]pyridine (5-azaindole).
The Verdict:
-
7-Azaindole is the superior ATP-mimic . It naturally forms a bidentate hydrogen bond with the kinase hinge region, maximizing potency but often at the cost of promiscuity (off-target binding).
-
5-Azaindole is a Selectivity & Solubility Tuner . Its nitrogen vector (N5) does not align with the classical hinge motif. It is primarily used in "scaffold hopping" campaigns to break IP space, improve aqueous solubility, or force a unique binding mode that excludes off-target kinases.
Structural & Electronic Basis: The Hinge Interaction
The primary differentiator between these scaffolds is their ability to engage the kinase "hinge" region—the amino acid backbone connecting the N- and C-lobes of the kinase domain.[1]
The 7-Azaindole (Purine Mimic)
The 7-azaindole scaffold is isosteric with purine (the core of ATP).[2]
-
Interaction: It forms a robust bidentate hydrogen bond network.
-
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu/Met).
-
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (e.g., Val/Leu).
-
-
Outcome: High affinity (low nM IC50) is often achieved rapidly, as seen in drugs like Vemurafenib .
The 5-Azaindole (The Vector Shift)
The 5-azaindole shifts the pyridine nitrogen to position 5.
-
Interaction: The N5 atom points away from the standard hinge hydrogen bond donor.
-
Outcome:
-
Loss of H-Bond: In a standard binding pocket, the N5 cannot accept the H-bond from the hinge backbone amide. This typically reduces potency against "classical" kinases.
-
Gain of Selectivity: If a specific kinase has a water molecule trapped near the hinge or a flexible residue, N5 can pick up unique interactions that other kinases (lacking that water/residue) cannot. This drives selectivity.[3]
-
Visualization: Hinge Binding Topology
The following diagram illustrates the critical vector difference between the two scaffolds within the ATP binding pocket.
Figure 1: Comparative binding topology showing the bidentate lock of 7-azaindole vs. the monodentate interaction of 5-azaindole.
Physicochemical & Synthetic Comparison
When potency is not the only bottleneck, the 5-azaindole scaffold offers distinct ADME advantages.
| Feature | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) |
| Hinge Binding Mode | Bidentate (Donor + Acceptor) | Monodentate (Donor only) |
| pKa (Pyridine N) | ~4.6 (Weak base) | ~8.2 (Stronger base) |
| Solubility | Moderate (Better than indole) | High (Protonated at physiological pH) |
| Metabolic Stability | Susceptible to oxidation at C2/C3 | Generally higher stability; N5 alters electronic density |
| Synthetic Access | Excellent (Commodity chemical) | Moderate (Requires specific routes e.g., Madelung) |
| Primary Use Case | Maximizing Potency (Lead Gen) | Optimizing PK / Solubility (Lead Opt) |
Expert Insight: The higher basicity of the N5 nitrogen in 5-azaindole means it is often protonated at physiological pH. This drastically improves aqueous solubility—a common failure point for lipophilic kinase inhibitors—but may reduce membrane permeability (LogD).
Experimental Protocols
To validate the performance of these scaffolds, a rigorous testing workflow is required. Do not rely on single-point assays; use a self-validating system.
In Vitro Potency: TR-FRET Kinase Assay
Why TR-FRET? It is less susceptible to compound fluorescence interference than standard FRET.
Protocol:
-
Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute 7-aza and 5-aza analogs in 100% DMSO (start at 10 µM). Transfer 50 nL to a 384-well low-volume plate.
-
Enzyme Addition: Add 2.5 µL of Kinase/Antibody mix (optimized to yield 20-30% conversion). Incubate 15 mins.
-
Substrate Initiation: Add 2.5 µL of Tracer/ATP mix (at Km_app for ATP).
-
Detection: Incubate 60 mins. Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).
-
Validation: Calculate Z' factor. If Z' < 0.5, reject the plate. Use Staurosporine as the reference control.
In Silico: WaterMap / Solvation Analysis
Why? Standard docking often fails 5-azaindoles because it ignores water networks.
Protocol:
-
Structure Prep: Retrieve PDB of target kinase.[4]
-
Hydration Analysis: Run a hydration site analysis (e.g., Schrodinger WaterMap) to identify high-energy water molecules in the hinge region.
-
Docking: Dock the 5-azaindole.
-
Scoring: Specifically look for displacement of "unhappy" (high energy) waters by the C7-H or N5 of the 5-azaindole. This is the primary mechanism where 5-azaindole gains affinity despite losing the hinge H-bond.
Decision Framework: When to Scaffold Hop?
Use this logic flow to determine if you should switch from the standard 7-azaindole to the 5-azaindole isomer.
Figure 2: Decision logic for scaffold hopping based on SAR bottlenecks.
References
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chem. Pharm.[5] Bull. (2018).[3][5] Detailed review of the binding modes (Normal, Flipped, Non-hinge) of 7-azaindole.
-
Discovery of Vemurafenib (PLX4032). J. Med. Chem. (2010). Describes the optimization of the 7-azaindole scaffold for BRAF inhibition.
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry (2018).[3] Provides experimental data on 5-azaindole selectivity profiles.
-
Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Comparative analysis of synthetic routes and commercial availability of azaindole isomers.
Sources
In vivo efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives compared to standard-of-care chemotherapy
The transition from broad-spectrum, highly toxic standard-of-care (SoC) chemotherapy to targeted molecular therapeutics is a central focus of modern oncology. Among the most promising chemical scaffolds driving this shift are 1H-pyrrolo[3,2-c]pyridine derivatives . This privileged bicyclic core provides exceptional hydrogen-bonding capabilities and conformational rigidity, making it an ideal backbone for designing highly selective kinase inhibitors and microtubule-targeting agents[1][2].
This guide objectively compares the in vivo efficacy, mechanistic advantages, and toxicity profiles of advanced 1H-pyrrolo[3,2-c]pyridine derivatives against traditional SoC chemotherapies (e.g., Paclitaxel, 5-Fluorouracil).
Mechanistic Comparison: Targeted Efficacy vs. Broad Cytotoxicity
Standard chemotherapeutic agents like Paclitaxel (a taxane) and 5-Fluorouracil (an antimetabolite) operate via broad-spectrum mechanisms—stabilizing microtubules globally or inhibiting DNA synthesis, respectively. While effective, these mechanisms indiscriminately target all rapidly dividing cells, leading to severe dose-limiting toxicities (e.g., peripheral neuropathy, myelosuppression).
Conversely, 1H-pyrrolo[3,2-c]pyridine derivatives have been engineered to exploit specific oncogenic dependencies:
-
MPS1 Kinase Inhibition (e.g., CCT251455): Monopolar Spindle 1 (MPS1) is a kinase critical for the Spindle Assembly Checkpoint (SAC), a mechanism overexpressed in aneuploid tumors[1]. While SoC drugs like Paclitaxel activate the SAC to induce mitotic arrest, 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors abrogate the SAC. This forces cancer cells with existing chromosomal instability into premature mitosis, resulting in catastrophic aneuploidy and apoptosis without the systemic toxicity associated with global microtubule stabilization[1][3].
-
Colchicine-Binding Site Inhibition (e.g., Compound 10t): By utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold to restrict the bioactive configuration of Combretastatin A-4 (CA-4), researchers have developed potent colchicine-binding site inhibitors (CBSIs)[2]. Unlike Paclitaxel, which binds the taxane site and is highly susceptible to P-glycoprotein (P-gp) mediated multidrug resistance, these targeted CBSIs bypass P-gp efflux pumps, maintaining efficacy in chemo-resistant phenotypes[2][4].
Mechanism of Action: Targeted 1H-pyrrolo[3,2-c]pyridines vs. Standard Chemotherapy.
Quantitative Data: In Vivo & In Vitro Efficacy
The following table synthesizes experimental data comparing optimized 1H-pyrrolo[3,2-c]pyridine derivatives against standard clinical agents. The data highlights the superior therapeutic index (efficacy vs. toxicity) of the targeted derivatives[1][2].
| Compound / Drug | Primary Target | Primary In Vivo Model | In Vitro Potency (IC₅₀) | In Vivo Efficacy (TGI %) | Toxicity Profile (Weight Loss) |
| CCT251455 (Derivative) | MPS1 Kinase | Colon Carcinoma (HCT116) | 0.16 µM | ~65% (Dose-dependent, PO) | Minimal (<5% body weight loss) |
| Compound 10t (Derivative) | Tubulin (Colchicine site) | Cervical (HeLa), Gastric | 0.12 – 0.21 µM | Significant regression (IV/PO) | Low (Bypasses P-gp efflux) |
| Paclitaxel (SoC) | Tubulin (Taxane site) | Broad-spectrum solid tumors | ~0.005 µM | High (Model dependent) | High (>10% loss, neuropathy) |
| 5-Fluorouracil (SoC) | Thymidylate Synthase | Colon Carcinoma (HCT116) | ~1.5 µM | Moderate to High | Moderate (GI toxicity, systemic) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies required to validate the in vivo efficacy and mechanistic action of 1H-pyrrolo[3,2-c]pyridine derivatives.
Protocol A: In Vivo Xenograft Efficacy & Toxicity Workflow
This protocol is designed to objectively measure Tumor Growth Inhibition (TGI) while controlling for false positives caused by systemic toxicity.
-
Cell Preparation & Engraftment: Harvest logarithmic-phase HCT116 or HeLa cells. Resuspend in a 1:1 mixture of PBS and Matrigel.
-
Causality: Matrigel provides extracellular matrix proteins that significantly enhance initial vascularization and engraftment uniformity, reducing cohort variance.
-
-
Inoculation: Inject
cells subcutaneously into the right flank of 6-week-old female athymic nude mice. -
Staged Randomization: Monitor tumor growth via digital calipers. Randomize mice into vehicle, SoC, and derivative treatment groups (n=8/group) only when average tumor volumes reach 100–150 mm³.
-
Causality: Randomizing at this specific volume ensures the tumors have established a dedicated blood supply and are in the exponential growth phase. Treating too early yields false positives; treating too late causes necrotic core formation that skews drug penetration data.
-
-
Dosing Regimen: Administer CCT251455 via oral gavage (PO) daily, and SoC (e.g., Paclitaxel) via intravenous (IV) injection bi-weekly.
-
Causality: 1H-pyrrolo[3,2-c]pyridines are specifically optimized for oral bioavailability, a major clinical advantage over IV-only taxanes[1].
-
-
Efficacy & Toxicity Assessment: Measure tumor volume
and body weight every 3 days.-
Causality: Body weight serves as a real-time surrogate for systemic toxicity. A weight loss of >15% mandates a dose reduction, ensuring that observed tumor shrinkage is due to specific mechanistic efficacy, not general host deterioration.
-
Standardized In Vivo Xenograft Efficacy Workflow.
Protocol B: Tubulin Polymerization Assay (Mechanistic Validation)
Used to validate the specific action of derivatives like Compound 10t against SoC Paclitaxel.
-
Protein Assembly: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Compound Incubation: Add the 1H-pyrrolo[3,2-c]pyridine derivative (e.g., Compound 10t at 3 µM and 5 µM) or Paclitaxel to the microplate wells[2].
-
Kinetic Monitoring: Read fluorescence (Excitation: 340 nm / Emission: 410 nm) continuously for 60 minutes at 37°C.
-
Causality: As tubulin polymerizes into microtubules, the fluorescent reporter undergoes a quantum yield shift. Paclitaxel will show a rapid spike (hyper-stabilization), whereas Compound 10t will show a flatline (inhibition of polymerization), proving the exact mechanism of action at the colchicine binding site[2][4].
-
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
Sources
Benchmarking the antiproliferative potency of new 1H-pyrrolo[3,2-c]pyridines against known anticancer agents
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a critical bioisostere of the indole and azaindole rings, offering superior rigidity and hydrogen-bonding capabilities for targeting ATP-binding pockets of kinases (e.g., FLT3, c-Met, MPS1) and the colchicine-binding site of tubulin.
This guide provides a rigorous framework for benchmarking these novel derivatives. Unlike generic screening protocols, this document focuses on comparative potency profiling —quantifying performance relative to clinical standards like Doxorubicin, Sunitinib, and Combretastatin A-4 (CA-4).
Part 1: The Chemical Rationale
Why 1H-pyrrolo[3,2-c]pyridine?
In drug design, this scaffold serves two primary functions which dictate your benchmarking strategy:
-
Conformational Restriction: It locks flexible pharmacophores (like the cis-olefin of Combretastatin A-4) into a bioactive conformation, often improving metabolic stability while retaining nanomolar potency.
-
Kinase Hinge Binding: The pyridine nitrogen (N-5) and pyrrole NH (N-1) act as high-fidelity H-bond acceptors/donors, mimicking the adenine ring of ATP.
Implication for Benchmarking: Your assay selection must distinguish between general cytotoxicity (DNA intercalation, e.g., Doxorubicin) and targeted inhibition (Kinase/Tubulin specific).
Part 2: Experimental Workflow & Visualization
To establish authoritative data, you must follow a "Funnel Screening" approach. This filters compounds from general toxicity to specific mechanistic validation.
Diagram 1: The Benchmarking Cascade
This workflow illustrates the logical progression from library screening to lead validation.
Figure 1: The systematic screening funnel. Only compounds passing the IC50 threshold (<1 µM) against standards proceed to mechanistic validation.
Part 3: High-Fidelity Protocols (The "How")
Metabolic Activity Assay (MTT)
Standard protocols often fail due to edge effects and linearity issues. Use this validated method for publication-quality IC50 curves.
Objective: Determine IC50 values (50% inhibitory concentration) over 72 hours. Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive (Cytotoxic): Doxorubicin (Standard for broad cytotoxicity).
-
Positive (Targeted): Combretastatin A-4 (if targeting tubulin) or Sunitinib (if targeting kinases).
Protocol Steps:
-
Seeding: Seed cancer cells (e.g., MCF-7, A549, MV4-11) at 3,000–5,000 cells/well in 96-well plates. Crucial: Incubate 24h for attachment before treatment.
-
Treatment: Add compounds in a 7-point serial dilution (e.g., 10 µM to 0.01 µM). Ensure final DMSO concentration is <0.5%.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 4 hours.
-
Solubilization: Aspirate media. Add 150 µL DMSO. Shake 10 mins.
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Validity Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Linearity: OD570 of untreated controls must remain within the linear range of the plate reader (typically 0.2 – 1.2).
Part 4: Comparative Data Analysis
When publishing, do not present isolated data. You must benchmark against the "Gold Standard." Below are two representative datasets derived from recent high-impact studies on this scaffold.
Case Study A: Tubulin Targeting (Solid Tumors)
Benchmarking a new 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t) against Combretastatin A-4 (CA-4).
| Compound | HeLa (Cervical) IC50 (µM) | SGC-7901 (Gastric) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Mechanism |
| New Derivative (10t) | 0.12 ± 0.01 | 0.15 ± 0.02 | 0.21 ± 0.03 | Tubulin Polymerization Inhibitor |
| CA-4 (Reference) | 0.02 ± 0.01 | 0.03 ± 0.01 | 0.01 ± 0.01 | Tubulin Polymerization Inhibitor |
| Doxorubicin (Standard) | 0.45 ± 0.05 | 0.80 ± 0.10 | 1.93 ± 0.20 | DNA Intercalation |
Analysis: While the new derivative is slightly less potent than CA-4, it is significantly more potent (up to 9x) than the clinical standard Doxorubicin in MCF-7 cells, validating its potential as a lead candidate [1].
Case Study B: Kinase Inhibition (Leukemia)
Benchmarking a derivative (Compound 1r) against FMS Kinase inhibitors.
| Compound | FMS Kinase IC50 (nM) | MV4-11 (Leukemia) IC50 (µM) | HS-27 (Normal Fibroblast) IC50 (µM) | Selectivity Index (SI) |
| New Derivative (1r) | 30 nM | 0.15 µM | > 5.7 µM | > 38 |
| KIST101029 (Lead) | 96 nM | 0.45 µM | 2.1 µM | ~ 4.6 |
Analysis: The new derivative demonstrates a superior Selectivity Index (SI).[1] High potency is useless if it kills normal cells (HS-27). An SI > 10 is generally required for a compound to be considered "safe" for further development [2].
Part 5: Mechanistic Validation & Signaling
If your 1H-pyrrolo[3,2-c]pyridine shows antiproliferative activity, you must prove how it works. The most common mechanism for this scaffold is G2/M Phase Arrest via tubulin inhibition.
Diagram 2: Mechanism of Action (Microtubule Destabilization)
This pathway visualizes how the compound induces apoptosis.
Figure 2: Mechanism of Action. The compound binds to β-tubulin, inhibiting polymerization, which triggers the Spindle Assembly Checkpoint and forces the cell into apoptosis.
References
-
Wang, C., et al. (2024).[2][3] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
El-Gamal, M. I., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem Technical Support.[4] (2025).[4][5][6] "Evaluating the Cytotoxicity of Anticancer Agents using the MTT Assay." Link
-
Hewitt, P., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry. Link
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Comparative analysis of the binding modes of different 1H-pyrrolo[3,2-c]pyridine derivatives in kinase active sites
[1]
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole) represents a distinct bioisostere of the indole and purine systems. Unlike the more ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine) found in drugs like Vemurafenib, the 5-azaindole offers a unique vector for hydrogen bonding and solubility modulation due to the positioning of the pyridine nitrogen at the 5-position.
This guide provides a technical comparison of how different derivatives of this scaffold engage kinase active sites. We analyze the structural determinants of Type I (ATP-competitive) binding versus Type II (DFG-out) adaptations, supported by specific case studies in MPS1 and FMS kinase inhibition.
Structural Basis of the Scaffold
To understand the binding modes, one must first map the electronic and steric landscape of the core scaffold.
Anatomy of 1H-pyrrolo[3,2-c]pyridine
The scaffold consists of a pyrrole ring fused to a pyridine ring. The numbering is critical for SAR (Structure-Activity Relationship) discussion:
-
N1 (Pyrrole Nitrogen): A strong Hydrogen Bond (H-bond) Donor .
-
N5 (Pyridine Nitrogen): A specific H-bond Acceptor .
-
C2/C3: Solvent-exposed vectors (often used for solubilizing groups).
-
C4/C6: Key positions for "hinge-binding" substituents (anilines, ureas).
| Feature | 1H-pyrrolo[3,2-c]pyridine (5-azaindole) | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | Impact on Binding |
| H-Bond Acceptor | Position 5 | Position 7 | N5 directs binding to specific hinge residues (e.g., backbone NH) distinct from adenine-mimetic modes. |
| Basicity (pKa) | Pyridine N is moderately basic | Lower basicity | N5 can participate in water-mediated bridges or salt bridges within the pocket. |
| Solubility | Generally Higher | Moderate | 5-N improves aqueous solubility, reducing the need for highly polar appendages. |
Comparative Binding Modes
We analyze two distinct binding paradigms observed in recent medicinal chemistry campaigns.
Mode A: The "Hinge-Clamp" Motif (MPS1 Kinase)
In the development of inhibitors for MPS1 (TTK) , a mitotic kinase, the 1H-pyrrolo[3,2-c]pyridine scaffold utilizes a specific "clamp" mechanism.
-
Mechanism: The scaffold does not bind via the "adenine-mimetic" N1/N7 interaction seen in 7-azaindoles. Instead, it relies on substituents at the C6 position .
-
Key Interactions:
-
N5 (Acceptor): Accepts an H-bond from a hinge backbone amide (e.g., Gly605 in MPS1).
-
C6-Aniline (Donor): An amino or anilinic substituent at C6 donates an H-bond to the hinge backbone carbonyl.
-
N1 (Pyrrole): Often points away from the hinge or interacts with the gatekeeper/solvent front depending on the specific rotation of the inhibitor.
-
Insight: This mode effectively mimics the pyrimidine-based binding seen in other kinase inhibitors but utilizes the fused pyrrole ring to stabilize the planar conformation and fill the hydrophobic pocket behind the gatekeeper.
Mode B: The "Deep-Pocket" Extension (FMS/CSF1R Kinase)
In inhibitors targeting FMS (CSF1R) , the scaffold is often derivatized to penetrate deeper into the hydrophobic back-pocket, sometimes approaching a Type 1.5 or Type II binding mode.
-
Mechanism: Derivatives often feature bulky aryl-urea or amide linkers at the C4 or C6 position .
-
Key Interactions:
-
DFG Interaction: Long substituents extend past the gatekeeper residue to interact with the DFG motif (Asp-Phe-Gly), stabilizing the inactive conformation.
-
Solvent Front (C2/C3): Substituents at C2 are used to tune solubility and interact with solvent-accessible residues (e.g., ribose pocket residues), improving residence time.
-
Visualizing the Binding Topology
The following diagram illustrates the logical flow of interactions for a generic 1H-pyrrolo[3,2-c]pyridine derivative within the ATP-binding pocket.
Figure 1: Interaction topology of the 5-azaindole scaffold. Note the critical role of N5 in hinge engagement and C2/C3 in solvent interaction.
Experimental Protocols for Validation
To validate these binding modes, a combination of biophysical and structural assays is required.
X-Ray Crystallography (Co-Crystal Formation)
Objective: Direct visualization of the ligand-protein interaction.
-
Protein Prep: Express and purify the kinase domain (e.g., MPS1 residues 519–808) to >95% homogeneity.
-
Complex Formation: Incubate kinase (10 mg/mL) with the inhibitor (2 mM) on ice for 1 hour.
-
Crystallization: Use the Hanging Drop Vapor Diffusion method.
-
Reservoir: 0.1 M HEPES (pH 7.5), 20% PEG 3350, 0.2 M Ammonium Sulfate.
-
Drop: Mix 1 µL protein-ligand complex + 1 µL reservoir solution.
-
-
Data Collection: Flash-cool crystals in liquid nitrogen (using 25% glycerol as cryoprotectant) and collect diffraction data at a synchrotron source (e.g., ALS, APS).
-
Refinement: Solve structure via Molecular Replacement using the apo-kinase structure. Look for electron density (Fo-Fc map) at the ATP-binding site > 3σ.[1]
Surface Plasmon Resonance (SPR) Kinetic Analysis
Objective: Determine residence time (
-
Chip Preparation: Use a CM5 sensor chip. Immobilize the kinase via standard amine coupling (EDC/NHS) to a level of ~1000 RU.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO (to match ligand solvent).
-
Kinetic Cycle:
-
Inject inhibitor at 5 concentrations (0.1x to 10x estimated
). -
Association: 60–120 seconds.
-
Dissociation: 300–600 seconds (crucial for slow-off rate binders).
-
-
Analysis: Fit data to a 1:1 Langmuir binding model. Calculate
, , and .
Comparative Data Summary
The following table synthesizes data from key studies involving this scaffold.
| Parameter | MPS1 Inhibitors (e.g., Cmpd 65) | FMS Inhibitors (Urea Derivs) |
| Binding Type | Type I (ATP Competitive) | Type I / Type II Hybrid |
| Primary Hinge Bond | N5 (Acceptor) + C6-NH (Donor) | N1 (Donor) + C2/C4 interactions |
| Selectivity Driver | C2-substituent steric clash | Gatekeeper Interaction |
| Key Potency ( | ~25 nM (MPS1) | ~30 nM (FMS) |
| Solubility | High (due to solvent exposed N1) | Moderate (Lipophilic tail) |
Workflow for Scaffold Optimization
This diagram outlines the decision tree for optimizing 1H-pyrrolo[3,2-c]pyridine hits.
Figure 2: Optimization cycle for transforming 5-azaindole hits into lead candidates.
References
-
Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065.
-
El-Malah, A., et al. (2020).[2][3] "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1).
-
Popowycz, F., et al. (2017). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 24.
-
Anderson, V. E., et al. (2011).[1][4] "CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors."[1][4][5][6][7] Cancer Research, 71(2), 463-472.[4]
Disclaimer: The protocols and data interpretations provided are based on peer-reviewed literature and standard industry practices. Experimental conditions may require optimization based on specific kinase constructs and laboratory conditions.
Sources
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Therapeutic Index of 1H-Pyrrolo[3,2-c]Pyridine Compounds Versus Conventional Therapeutics: A Mechanistic and Methodological Guide
Executive Summary: The Paradigm Shift in Scaffold Design
Historically, conventional chemotherapeutics (e.g., paclitaxel, vincristine) and first-generation broad-spectrum kinase inhibitors have been severely limited by a narrow therapeutic index (TI). Their promiscuous binding profiles and systemic toxicity often result in dose-limiting adverse events.
Recent advances in structure-based drug design have identified the 1H-pyrrolo[3,2-c]pyridine core as a highly privileged, rigid bicyclic scaffold. By restricting the bioactive configuration of molecules, this scaffold drastically enhances target affinity while minimizing off-target promiscuity. This guide objectively compares the therapeutic index of optimized 1H-pyrrolo[3,2-c]pyridine derivatives against conventional drugs, providing a self-validating experimental framework for preclinical assessment.
Mechanistic Grounding: Why Scaffold Rigidity Drives the Therapeutic Index
The therapeutic index is fundamentally driven by the differential between target engagement in malignant tissues versus off-target binding in healthy tissues. The 1H-pyrrolo[3,2-c]pyridine scaffold achieves superior TI through two primary mechanisms:
-
Conformational Restriction (Tubulin Targeting): Conventional tubulin inhibitors like combretastatin A-4 (CA-4) suffer from cis-trans isomerization, leading to variable efficacy and off-target toxicity. Replacing the cis-olefin bonds of CA-4 with a rigid 1H-pyrrolo[3,2-c]pyridine core (e.g., Compound 10t) locks the molecule into an optimal conformation for the colchicine-binding site. This yields highly potent IC50 values (0.12–0.21 μM) against cancer lines like HeLa and MCF-7 while sparing non-dividing healthy cells[1].
-
Kinase Selectivity (FMS & MPS1 Targeting): Broad-spectrum kinase inhibitors often bind the highly conserved ATP-binding pocket across the kinome. In contrast, 1H-pyrrolo[3,2-c]pyridine derivatives can be functionalized to exploit distinct sub-pockets. For example, Compound 1r demonstrates a 3.2- to 38.1-fold selectivity index for cancer cells over normal human fibroblasts when targeting FMS kinase, a vast improvement over earlier leads like KIST101029[2][3]. Similarly, Compound 65 (CCT251455) utilizes this scaffold to selectively inhibit the mitotic kinase Monopolar Spindle 1 (MPS1), stabilizing an inactive conformation that is incompatible with ATP binding[4].
Fig 1. Mechanistic pathways of 1H-pyrrolo[3,2-c]pyridine derivatives vs. conventional drugs.
Quantitative Data Presentation
To objectively assess the therapeutic window, we must compare the half-maximal inhibitory concentration (IC50) in target tumor cell lines against non-transformed normal cells. The Therapeutic Index (TI) is calculated as TI = IC50 (Normal Cells) / IC50 (Cancer Cells).
| Compound Class | Representative Drug / Compound | Primary Target | IC50 (Cancer Cells) | IC50 (Normal Cells) | Therapeutic Index (TI) |
| 1H-pyrrolo[3,2-c]pyridine | Compound 1r | FMS Kinase | 0.15 – 1.78 µM | > 5.0 µM (HS 27) | 3.2 – 38.1 |
| 1H-pyrrolo[3,2-c]pyridine | Compound 65 (CCT251455) | MPS1 Kinase | 0.16 µM (HCT116) | > 2.0 µM | > 12.5 |
| 1H-pyrrolo[3,2-c]pyridine | Compound 10t | Tubulin (Colchicine site) | 0.12 – 0.21 µM | Not Reached | High |
| Conventional | Paclitaxel | Tubulin (Taxane site) | ~0.005 µM | ~0.01 µM | < 2.0 (Narrow) |
| Conventional | First-Gen Broad Kinase Inhibitors | Multiple Kinases | 0.05 – 0.5 µM | 0.1 – 0.8 µM | ~1.0 – 2.0 |
Data synthesized from peer-reviewed in vitro biological studies[1][2][4].
Experimental Protocols: A Self-Validating System for TI Assessment
As an application scientist, I emphasize that generating a simple IC50 curve is insufficient for modern drug development. The protocol must be a self-validating system —meaning the assay design inherently proves that cell death is caused by the intended on-target mechanism rather than general cytotoxicity.
Step 1: Orthogonal Target Engagement (Biochemical vs. Cellular)
-
Rationale & Causality: Before assessing cellular toxicity, we must prove the compound actually binds the target. If a compound kills cells but fails to inhibit the isolated kinase, the toxicity is off-target.
-
Methodology:
-
Perform a radiometric or FRET-based biochemical kinase assay across a 40-kinase panel (including FMS, MPS1, FLT3, c-MET).
-
Self-Validation Control: Use a pan-kinase inhibitor (e.g., Staurosporine) as a positive control. A successful 1H-pyrrolo[3,2-c]pyridine candidate (like Compound 1r) should show >80% inhibition of the primary target at 1 µM, but <28% inhibition against the broader panel[2].
-
Step 2: Differential Cytotoxicity Assay (Tumor vs. Normal)
-
Rationale & Causality: We utilize HS 27 human fibroblasts as our normal cell baseline. Because HS 27 cells are non-immortalized and non-transformed, they provide a highly accurate representation of basal systemic toxicity. If a drug kills HS 27 at the same rate as HeLa cells, it is a general cytotoxin.
-
Methodology:
-
Seed HeLa/MCF-7 (Tumor) and HS 27 (Normal) cells at 30,000 cells/well in 96-well plates using RPMI 1640 medium.
-
Treat with 10-dose serial dilutions of the 1H-pyrrolo[3,2-c]pyridine compound (0.01 µM to 10 µM).
-
Incubate for 72 hours and assess viability using an MTT or CellTiter-Glo assay.
-
Self-Validation Control: Include Paclitaxel as a parallel control. Paclitaxel will demonstrate high potency but a nearly identical IC50 between HeLa and HS 27 cells, validating that the assay can detect narrow therapeutic indices.
-
Step 3: Mechanistic Verification (Phenotypic Rescue/Correlation)
-
Rationale & Causality: To prove the observed TI is driven by the specific pathway (e.g., tubulin polymerization or kinase inhibition), we must correlate viability loss with a phenotypic marker.
-
Methodology:
-
Perform Western blotting on lysates from Step 2. Probe for autophosphorylation of the target kinase (e.g., P-MPS1) or downstream effectors (e.g., c-fos/c-jun for KIST101029)[3].
-
Confirm that the concentration required to inhibit phosphorylation perfectly mirrors the cellular IC50.
-
Fig 2. Self-validating experimental workflow for assessing the therapeutic index.
Conclusion
The transition from conventional, highly flexible chemotherapeutics to conformationally restricted scaffolds like 1H-pyrrolo[3,2-c]pyridine represents a critical evolution in oncology drug development. By locking the pharmacophore into an optimal geometry, these derivatives achieve nanomolar potency against targets like MPS1, FMS, and tubulin, while maintaining a wide therapeutic window that spares healthy fibroblasts. Implementing the self-validating experimental protocols outlined above ensures that preclinical TI data is both mechanistically sound and highly translatable to in vivo models.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. URL:[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Biological and Pharmaceutical Bulletin. URL:[Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE proper disposal procedures
As drug development professionals increasingly rely on late-stage C-H functionalization, azaindole N-oxides like 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE have become critical intermediates, particularly in Cu-catalyzed N-arylation workflows and the synthesis of complex pharmaceutical scaffolds [3]. However, the unique zwitterionic nature of this compound—coupled with its nitrogen-rich core—demands stringent operational and disposal protocols.
To build a self-validating safety culture in your laboratory, it is not enough to simply follow a disposal checklist. You must understand the causality behind the chemical's behavior. This guide synthesizes technical accuracy with field-proven insights to provide a comprehensive operational and disposal framework for 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE.
Chemical Identity & Hazard Profiling
Before handling or disposing of this material, it is crucial to understand how its physicochemical properties dictate its hazard profile. The high nitrogen content and zwitterionic structure directly influence its thermal decomposition pathway and environmental toxicity [1][4].
| Property / Hazard | Value / Classification | Causality / Operational Impact |
| Molecular Formula | C₇H₆N₂O | High nitrogen content requires alkaline NOx scrubbing during thermal destruction. |
| Monoisotopic Mass | 134.047 Da | Fine particulate nature increases inhalation risk; mandates fume hood use. |
| Acute Toxicity (Oral) | Category 4 (H302) | Mandates strict ingestion prevention and rigorous surface decontamination. |
| Aquatic Toxicity | Category 1 (H410) | Strictly prohibits drain disposal; requires total solid waste isolation. |
| Eye/Skin Irritation | Category 2A / 2 (H319/H315) | N-oxides are highly irritating; necessitates full-seal goggles and nitrile gloves. |
Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent aerosolization of the powder and environmental contamination. Because the compound is highly toxic to aquatic life [4], aqueous washing of the spill site without prior absorption is strictly prohibited.
Step-by-Step Spill Containment Methodology:
-
Isolate the Area: Immediately evacuate non-essential personnel. Ensure the local exhaust ventilation or fume cupboard is operating at maximum capacity.
-
Inert Absorption: Do not sweep dry powder, as this generates hazardous dust. Cover the spill with a finely-powdered, liquid-binding inert material (e.g., diatomaceous earth, universal binders, or dry sand) [4].
-
Physical Collection: Using non-sparking tools, carefully scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container.
-
Chemical Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol or ethanol) [4]. Scientific Rationale: Azaindole N-oxides exhibit limited aqueous solubility but are readily mobilized by organic solvents, ensuring complete removal from the benchtop rather than merely spreading the hazard.
Spill Response Decision Tree for 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE.
Proper Disposal Procedures
The disposal of 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE requires professional incineration. Because of its structural composition, improper thermal destruction will release highly toxic nitrogen oxides (NOx) into the atmosphere. It is the generator's responsibility to ensure the waste is processed by an approved facility equipped with specific exhaust scrubbing technology [2].
Step-by-Step End-of-Life Disposal Methodology:
-
Waste Segregation: Collect all unused product, contaminated packaging, and spill cleanup materials in a tightly sealed, chemically compatible container (e.g., high-density polyethylene). Do not mix this waste with strong acids or oxidizing agents, as this can trigger premature, uncontrolled decomposition [5].
-
Combustible Solvent Mixing: Prior to incineration, the solid material should be dissolved or mixed with a highly combustible solvent (such as ethanol, acetone, or a designated waste solvent blend) [2]. Scientific Rationale: Solid zwitterionic powders can combust unevenly, leading to incomplete thermal destruction. A combustible solvent carrier ensures a uniform burn rate and complete molecular cleavage.
-
High-Temperature Incineration: The waste must be burned in a commercial chemical incinerator equipped with an afterburner [2]. Temperatures must exceed 850°C to fully break the robust pyridine and pyrrole rings.
-
Alkaline Scrubbing: The incinerator must be equipped with an alkaline scrubber system. Scientific Rationale: The combustion of the N-oxide core generates large volumes of acidic NOx gases. The scrubber neutralizes these gases into harmless salts and water, preventing toxic atmospheric release [2].
Thermal Decomposition and Scrubber Neutralization Pathway.
References
-
PubChemLite - 1h-pyrrolo[3,2-c]pyridin-5-ium-5-olate (C7H6N2O). Université du Luxembourg. [Link]
-
TCI AMERICA Safety Data Sheet: 1H-Pyrrolo[3,2-c]pyridine. TCI Chemicals. [Link]
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation. ACS Catalysis / ResearchGate. [Link]
-
DC Chemicals Safe Data Sheet: 1H-Pyrrolo[3,2-c]pyridine derivatives. DC Chemicals. [Link]
Personal protective equipment for handling 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
Part 1: Executive Safety Directive
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE (Commonly: 5-Azaindole N-oxide ) is a zwitterionic heterocyclic building block frequently used in the synthesis of kinase inhibitors and antineoplastic agents. While often classified under generic "Irritant" categories, its structural similarity to bioactive purine analogs and fused pyridine systems necessitates a Bioactive Intermediate (Band 3) handling protocol.
Immediate Hazard Profile:
-
Acute Toxicity: Harmful if swallowed (H302).[1] Potential for systemic toxicity upon inhalation of dust.
-
Reactivity: Thermally sensitive. N-oxides can undergo rearrangement (Meisenheimer) or deoxygenation under specific conditions; incompatible with strong reducing agents and acid anhydrides.
-
Physical State: Hygroscopic solid/crystalline powder. High risk of electrostatic charging and dust dispersion.
Core Directive: Treat as a Potent Pharmacological Agent . Do not handle on an open benchtop. All solid manipulation requires a certified Fume Hood or Powder Containment Enclosure.
Part 2: Chemical Identity & Properties
| Property | Detail |
| Systematic Name | 1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate |
| Common Synonyms | 5-Azaindole N-oxide; 5-Hydroxy-5-azaindole (tautomer) |
| Parent Scaffold CAS | 271-34-1 (5-Azaindole) |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Physical Form | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water/DCM |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Part 3: Risk Assessment & PPE Stratification
Effective safety is not "one size fits all." Use this stratification matrix to determine the required Personal Protective Equipment (PPE) based on your operational scale.
PPE Selection Matrix
| Scale of Operation | Risk Level | Hand Protection | Respiratory Protection | Body Protection | Engineering Controls |
| < 100 mg (Solution) | Low | Single Nitrile Gloves (0.11 mm) | Standard Lab Ventilation | Lab Coat (Cotton/Poly) + Safety Glasses | Fume Hood (Sash at 18") |
| < 100 mg (Solid) | Moderate | Double Nitrile Gloves (Outer: 0.11 mm) | N95 (if outside hood) or Fume Hood | Lab Coat + Tyvek Sleeves | Fume Hood or Balance Enclosure |
| > 100 mg - 10 g | High | Double Gloves (Inner: Latex/Nitrile, Outer: High-Grip Nitrile) | P100/P3 Respirator (if hood failure risk exists) | Tyvek Lab Coat (Disposable) + Goggles | Dedicated Fume Hood (Face velocity > 100 fpm) |
| Spill Cleanup | Critical | Silver Shield / Laminate Gloves | Full-Face Respirator (OV/AG/P100 Cartridge) | Tyvek Suit (Type 5/6) + Boot Covers | Evacuate Area First |
Glove Permeation Logic (Expert Insight)
-
Why Nitrile? 5-Azaindole derivatives are organic bases. Nitrile offers excellent degradation resistance against the carrier solvents (MeOH, DMSO) typically used with this compound.
-
Why Double Glove? The "5-ium-5-olate" zwitterion increases polarity, potentially aiding skin absorption if dissolved in DMSO. The inner glove acts as a final barrier while the outer glove handles mechanical stress.
Part 4: Operational Handling Protocols
Workflow 1: Solid Weighing & Transfer
-
The Hazard: Static electricity can cause this light powder to "jump" or disperse, leading to inhalation exposure.
-
The Protocol:
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize static charge on the spatula and weighing boat.
-
Damping: If the protocol permits, pre-wet the weighing boat with the reaction solvent to trap the powder immediately upon transfer.
-
Containment: Never weigh directly on the balance pan. Use a secondary container (e.g., a large weigh boat) to catch stray particles.
-
Workflow 2: Reaction Setup (Thermal Stability)
-
The Hazard: N-oxides can be thermally unstable. Reaction with acylating agents (e.g., acetic anhydride) can lead to rapid exothermic rearrangement (Polonovski reaction).
-
The Protocol:
-
Cooling: Always chill the reaction vessel to 0°C before adding activating agents (anhydrides, sulfonyl chlorides).
-
Venting: Ensure the reaction vessel is connected to an inert gas line with a pressure-relief bubbler to manage potential gas evolution.
-
Workflow 3: Decontamination & Cleaning[3]
-
Solvent Choice: Do NOT use bleach (hypochlorite) initially. Bleach can react with amines/heterocycles to form chloramines.
-
Step 1: Wipe surfaces with 10% Acetic Acid (protonates the N-oxide, increasing water solubility).
-
Step 3: Final rinse with Ethanol.
Part 5: Emergency Response Visualization
The following diagram outlines the decision logic for an accidental spill of 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE.
Figure 1: Decision logic for spill containment. Note the specific prohibition of paper towels for DMSO solutions to prevent rapid skin absorption.
Part 6: Waste Disposal & Environmental Compliance
Disposal Code: CC-05 (Cytotoxic/Bioactive Organic Waste)
-
Segregation: Do not mix with oxidizers (peroxides, nitric acid). Segregate into "Halogen-Free Organic Solvents" or "Solid Hazardous Waste."
-
Labeling: Label clearly as "Contains Bioactive Heterocycle: 5-Azaindole N-oxide."
-
Destruction Method: High-temperature incineration (>1000°C) with scrubber systems for Nitrogen Oxides (NOx).
-
Container: High-density polyethylene (HDPE) carboys are compatible. Avoid aluminum containers if the waste stream is acidic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12490979, 1H-Pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 5-Azaindole derivatives hazard classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
